3-Hydroxybutanohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxybutanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(7)2-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIAZZNHEZXHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326070 | |
| Record name | 3-hydroxybutanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24534-93-8 | |
| Record name | 24534-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxybutanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydroxybutanohydrazide synthesis protocols
An In-depth Technical Guide to the Synthesis of 3-Hydroxybutanohydrazide
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the synthesis of this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for achieving a high-purity final product.
Introduction and Significance
This compound is a bifunctional molecule featuring both a hydroxyl group and a hydrazide moiety. Its chemical structure (Molecular Formula: C₄H₁₀N₂O₂, Molecular Weight: 118.13) makes it a valuable building block, or scaffold, in medicinal chemistry and drug development.[] The hydrazide group is a key pharmacophore in numerous established drugs, prized for its ability to form stable complexes and participate in hydrogen bonding, while the hydroxyl group offers a site for further chemical modification. The rational design of synthesis protocols for such molecules is a cornerstone of modern drug discovery, enabling the creation of novel compounds with therapeutic potential.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | 3-hydroxybutanehydrazide |
| InChI Key | NQIAZZNHEZXHQK-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)NN)O |
Core Synthesis Protocol: Hydrazinolysis of Ethyl 3-Hydroxybutanoate
The most direct and widely employed method for synthesizing this compound is the hydrazinolysis of an appropriate ester precursor, typically ethyl 3-hydroxybutanoate. This process is efficient, scalable, and relies on well-understood chemical principles.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine (H₂NNH₂), present in its hydrated form, is a potent nucleophile due to the alpha effect—the presence of adjacent atoms with lone-pair electrons enhances its nucleophilicity. The reaction is initiated by the attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide (⁻OEt) as a leaving group to yield the stable hydrazide product.
Caption: Reaction mechanism for the synthesis of this compound.
Precursor Synthesis: The Importance of Ethyl 3-Hydroxybutanoate
The quality of the starting material directly dictates the purity and yield of the final product. Ethyl 3-hydroxybutanoate can be sourced commercially or synthesized via several established methods. A well-regarded and reliable method for producing the chiral (S)-enantiomer involves the baker's yeast-mediated reduction of ethyl acetoacetate.[3] This biocatalytic approach is advantageous for its high enantioselectivity and environmentally benign conditions.[3]
Detailed Experimental Protocol
This protocol is adapted from established general procedures for hydrazide synthesis.[4]
Materials and Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Vacuum source
-
Ethyl 3-hydroxybutanoate
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol (optional, as solvent)
Step-by-Step Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add ethyl 3-hydroxybutanoate (1.0 mole equivalent).
-
Reagent Addition: Add hydrazine hydrate (1.2 mole equivalents). The slight excess of hydrazine helps drive the reaction to completion. While the reaction can often be run neat, ethanol can be used as a solvent to ensure homogeneity.[5]
-
Reaction: Heat the mixture to reflux (the temperature will depend on whether a solvent is used, typically 80-100°C). The progress of the reaction can be monitored by observing the removal of the ethanol byproduct via distillation. As ethanol is formed, it can be slowly distilled off, which, according to Le Châtelier's principle, shifts the equilibrium towards the product.[4]
-
Reaction Time: Maintain the reflux for 4-6 hours. The reaction is generally complete when the distillation of ethanol ceases.
-
Work-up: After cooling the reaction mixture to room temperature, the excess hydrazine hydrate and any remaining water are removed by vacuum distillation.
-
Purification: The crude this compound residue is then purified, typically by vacuum distillation or recrystallization, to yield the final product.
Causality Behind Experimental Choices
-
Stoichiometry: A slight molar excess of hydrazine hydrate (e.g., 1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, the ester, simplifying purification.[4]
-
Temperature and Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic attack. Conducting the reaction under reflux prevents the loss of volatile reactants or solvent. The simultaneous distillation of the ethanol byproduct is a key strategy for maximizing yield by continuously shifting the reaction equilibrium forward.[4]
-
Solvent Choice: While the reaction can be run neat, a protic solvent like ethanol can be beneficial. It is capable of solvating both the ester and the polar hydrazine hydrate, creating a homogeneous reaction medium.
Critical Safety Precautions
Hydrazine and its hydrate are toxic, corrosive, and potential carcinogens.[5] All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Anhydrous hydrazine is also potentially explosive and should only be handled as its more stable hydrate.[5]
Workflow, Data, and Characterization
A systematic workflow ensures reproducibility and a high-purity final product.
Caption: Overall workflow for the synthesis of this compound.
Table 2: Summary of Optimized Protocol Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1 : 1.2 (Ester : Hydrazine) | Drives reaction to completion.[4] |
| Temperature | 80 - 100 °C (Reflux) | Provides activation energy; allows for byproduct removal. |
| Reaction Time | 4 - 6 hours | Sufficient time for complete conversion. |
| Purification Method | Vacuum Distillation | Effective for removing non-volatile impurities and isolating the product.[4] |
| Expected Yield | >90% | The reactive distillation method is highly efficient.[4] |
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methyl, methylene, and methine protons, as well as the distinct signals from the NH and NH₂ protons of the hydrazide group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (118.13 g/mol ).
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch (from the hydroxyl group), N-H stretches (from the hydrazide), and a C=O stretch (amide I band) at a lower wavenumber than the starting ester.
Conclusion
The synthesis of this compound via the hydrazinolysis of ethyl 3-hydroxybutanoate is a robust and efficient method. By understanding the underlying chemical principles, carefully controlling reaction parameters—particularly temperature and byproduct removal—and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and purification of high-purity this compound for applications in research and drug development.
References
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- BOC Sciences. (n.d.). CAS 24534-93-8 this compound. Retrieved from www.bocsci.com/cas-24534-93-8-3-hydroxybutanohydrazide-description.html
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Retrieved from patents.google.
- Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300.
- Yadav, M., Srivastava, R., Naaz, F., Verma, R., & Singh, R. K. (2022). A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples. Current medicinal chemistry, 28(3), 232–247.
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- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutanohydrazide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, the strategic selection and thorough characterization of molecular scaffolds are paramount to the successful generation of novel therapeutics. 3-Hydroxybutanohydrazide, a chiral bifunctional molecule, has emerged as a compound of significant interest. Its unique structural features—a secondary alcohol and a hydrazide moiety—present a versatile platform for the synthesis of complex molecules, particularly in the realm of targeted therapies such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of the chemical properties of this compound, offering insights into its synthesis, characterization, reactivity, and stability. It is intended to serve as a valuable resource for researchers, medicinal chemists, and formulation scientists dedicated to advancing the frontiers of pharmaceutical innovation.
Physicochemical Properties
This compound is a small organic molecule characterized by the presence of both a hydroxyl and a hydrazide functional group. This dual functionality imparts specific physicochemical properties that are critical for its application in further chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not experimentally determined; predicted to be a solid at room temperature | |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol | |
| Chirality | Contains a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers |
Synthesis and Characterization
The synthesis of this compound is most effectively achieved through the hydrazinolysis of an ester of 3-hydroxybutanoic acid. The enantiomeric purity of the final product is contingent on the stereochemistry of the starting material.
Synthesis of Enantiomerically Pure 3-Hydroxybutanoic Acid
The precursor, 3-hydroxybutanoic acid, can be synthesized in high enantiomeric excess through several methods, including enzymatic reduction of acetoacetate esters or depolymerization of polyhydroxybutyrate (PHB), a biodegradable polymer produced by various microorganisms.[2][3]
Experimental Protocol: Synthesis of (S)-Ethyl 3-Hydroxybutanoate via Yeast Reduction
This protocol outlines a common method for producing the (S)-enantiomer of ethyl 3-hydroxybutanoate using baker's yeast.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Ethyl acetoacetate
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Yeast Suspension: In a suitable flask, dissolve sucrose in warm deionized water. Add baker's yeast and stir to create a uniform suspension.
-
Substrate Addition: To the activated yeast suspension, add ethyl acetoacetate.
-
Fermentation: Allow the mixture to ferment at room temperature for 48-72 hours. Monitor the reaction progress by gas chromatography to ensure complete consumption of the starting material.
-
Work-up: Add Celite to the reaction mixture and filter to remove the yeast cells.
-
Extraction: Extract the aqueous filtrate with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-ethyl 3-hydroxybutanoate.[4]
-
Purification: Purify the crude product by distillation or column chromatography.
Conversion to this compound
The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 3-hydroxybutanoate (enantiomerically pure or racemic)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-hydroxybutanoate in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate to the solution.
-
Reaction: Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[5]
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure using computational models. These predictions serve as a guide for characterization.
2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Predicted ¹H NMR chemical shifts for this compound.
Caption: Predicted ¹³C NMR chemical shifts for this compound.
2.3.2 Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3300-3400 | O-H stretch, N-H stretch (broad) | Strong |
| 2850-3000 | C-H stretch (aliphatic) | Medium |
| 1630-1680 | C=O stretch (amide I) | Strong |
| 1520-1570 | N-H bend (amide II) | Medium |
| 1050-1150 | C-O stretch (secondary alcohol) | Strong |
2.3.3 Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 118. Key fragmentation patterns would likely involve the loss of small, stable molecules.
Caption: Predicted major fragmentation pathways for this compound.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its two functional groups: the hydroxyl group and the hydrazide moiety.
Reactivity of the Hydrazide Group
The hydrazide functional group is a potent nucleophile and readily reacts with electrophiles. A key reaction is its condensation with aldehydes and ketones to form stable hydrazones.[6] This reaction is particularly useful for bioconjugation, where the hydroxyl group can be oxidized to an aldehyde to facilitate linkage to other molecules. The hydrazone bond is more stable than a typical imine (Schiff base) bond.[3]
Caption: General reaction of a hydrazide with a carbonyl compound.
Reactivity of the Hydroxyl Group
The secondary alcohol can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification. These reactions allow for further functionalization of the molecule.
Stability
Hydrazides are generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions.[7] Stability studies are crucial to determine the optimal storage conditions and shelf-life.
Protocol: Stability Testing of this compound
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials and Equipment:
-
This compound (at least three batches)
-
Stability chambers with controlled temperature and humidity
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Long-Term Stability Testing:
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
Accelerated Stability Testing:
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Testing Frequency: 0, 3, and 6 months
-
-
Stress Testing:
-
Expose the substance to heat (e.g., 60°C), light (photostability testing as per ICH Q1B), oxidation (e.g., with hydrogen peroxide), and a range of pH conditions to understand its degradation pathways.
-
-
Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry.[8][9]
Role as a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)
One of the most promising applications of this compound is as a component of linkers in ADCs.[10] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[][12][13][14] The linker connects the antibody to the drug and its properties are critical for the ADC's stability and efficacy.
The this compound moiety can be incorporated into a linker in several ways:
-
The hydrazide can react with an aldehyde on a modified antibody or drug to form a stable hydrazone linkage.
-
The hydroxyl group can be used as a point of attachment for the drug or another part of the linker.
Caption: Schematic of an Antibody-Drug Conjugate (ADC).
Precursor for Novel Heterocyclic Compounds
The hydrazide functionality is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, many of which exhibit a wide range of biological activities.[15]
Conclusion
This compound is a versatile and valuable chemical entity with significant potential in drug discovery and development. Its well-defined chemical properties, coupled with its chiral nature, make it an attractive building block for the synthesis of complex and targeted therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this promising molecule. As with any chemical substance, proper handling and storage are essential for maintaining its integrity and ensuring safety.
References
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- National Institutes of Health. (2008). Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli.
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- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin).
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An In-depth Technical Guide to the Potential Mechanism of Action of 3-Hydroxybutanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Structurally Intriguing Molecule
3-Hydroxybutanohydrazide is a molecule of interest due to its structural features, which suggest potential bioactivity. It combines a 3-hydroxybutanoate backbone, analogous to the well-studied ketone body D-β-hydroxybutyrate (BHB), with a hydrazide functional group, a moiety present in numerous biologically active compounds. While the specific mechanism of action for this compound is not yet elucidated in the scientific literature, its constituent parts provide a strong foundation for hypothesizing its potential biological targets and cellular effects.
This guide will deconstruct the molecular features of this compound to propose a primary, testable hypothesis for its mechanism of action: the inhibition of histone deacetylases (HDACs) . We will delve into the established role of its structural analog, BHB, as an epigenetic modulator and explore the contribution of the hydrazide group as a versatile pharmacophore. Furthermore, this guide will provide detailed experimental workflows for researchers to investigate and validate this hypothesized mechanism, thereby paving the way for a deeper understanding of this compound's therapeutic potential.
Part 1: The β-Hydroxybutyrate Analogy - A Gateway to Epigenetic Regulation
The presence of the 3-hydroxybutanoate structure in this compound immediately draws parallels to D-β-hydroxybutyrate (BHB), a ketone body that acts as both an energy substrate and a crucial signaling molecule.[[“]][2][3] A key and well-documented function of BHB is its role as an endogenous inhibitor of class I histone deacetylases (HDACs).[4][5]
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and generally suppressing gene transcription. By inhibiting HDACs, BHB promotes histone hyperacetylation, which relaxes chromatin and allows for the transcriptional activation of specific genes.[4] This epigenetic regulation has been linked to a variety of beneficial cellular responses, including the suppression of oxidative stress and inflammation.[[“]][4]
Specifically, BHB has been shown to inhibit HDAC1, HDAC2, and HDAC3.[4][5][6] This inhibition leads to increased histone acetylation at the promoters of genes such as Foxo3a and Mt2, which are involved in oxidative stress resistance.[4]
Hypothesis: this compound as a Putative HDAC Inhibitor
Given the structural similarity to BHB, it is plausible that this compound also functions as an HDAC inhibitor. The hydroxyl and carbonyl groups of the 3-hydroxybutanoate portion could potentially interact with the zinc ion in the active site of HDAC enzymes, a common mechanism for many HDAC inhibitors.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound as an HDAC inhibitor.
Part 2: The Hydrazide Moiety - A Versatile Pharmacophore in Drug Design
The hydrazide (-CONHNH2) and its derivatives, hydrazones, are recognized as important pharmacophores in medicinal chemistry.[7][8] Compounds containing this moiety have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[7][9]
Crucially, the hydrazide group has been successfully incorporated into the design of potent HDAC inhibitors.[10] This further strengthens the hypothesis that this compound could possess HDAC inhibitory activity. The hydrazide moiety can act as a zinc-binding group (ZBG), which is a critical feature of many HDAC inhibitor pharmacophores. This group can chelate the zinc ion in the HDAC active site, thereby blocking the enzyme's catalytic activity.[11][12]
The presence of the hydrazide group in this compound may therefore enhance its affinity for the HDAC active site compared to BHB alone, potentially leading to more potent or selective inhibition.
Part 3: Experimental Workflows for Mechanistic Elucidation
To validate the hypothesis that this compound acts as an HDAC inhibitor, a series of well-defined experiments are required. The following section provides detailed protocols for researchers to investigate this proposed mechanism.
Experimental Workflow Diagram
Caption: A stepwise experimental workflow to investigate 3HBH as an HDAC inhibitor.
Protocol 1: In Vitro HDAC Enzymatic Assay
Objective: To determine if this compound directly inhibits the activity of recombinant HDAC enzymes.
Methodology:
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Trichostatin A (TSA) or SAHA as a positive control inhibitor.
-
This compound (test compound).
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and either the test compound, positive control, or vehicle control (DMSO).
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
Hypothetical Data Summary:
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| This compound | 15.2 | 25.8 | 18.5 |
| Trichostatin A (Control) | 0.002 | 0.003 | 0.002 |
Protocol 2: Cellular Histone Acetylation Assay (Western Blot)
Objective: To assess whether this compound treatment increases histone acetylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or a cancer cell line with known HDAC dysregulation) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 6-24 hours. Include a positive control (TSA, 1 µM).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid and wash with acetone.
-
-
Western Blotting:
-
Quantify the extracted histone protein concentration.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated Histone H3 (Ac-H3) and total Histone H3 (as a loading control).
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
-
Protocol 3: Gene Expression Analysis (RT-qPCR)
Objective: To determine if this compound treatment leads to the upregulation of genes known to be repressed by HDACs.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in Protocol 2.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for target genes (e.g., FOXO3A, MT2, p21) and a housekeeping gene (e.g., GAPDH).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Hypothetical Gene Expression Fold Change:
| Gene Target | Fold Change (50 µM 3HBH) |
| FOXO3A | 3.5 |
| MT2 | 4.2 |
| p21 | 2.8 |
Conclusion and Future Directions
While the definitive mechanism of action of this compound remains to be experimentally validated, its chemical structure provides a compelling rationale for its potential role as a histone deacetylase inhibitor. The structural analogy to β-hydroxybutyrate, a known endogenous HDAC inhibitor, coupled with the presence of a hydrazide moiety frequently utilized in the design of potent HDAC inhibitors, forms a strong basis for this hypothesis.
The experimental workflows detailed in this guide offer a clear and systematic approach for researchers to rigorously test this proposed mechanism. Successful validation would not only elucidate the primary mode of action of this compound but also open avenues for its development as a potential therapeutic agent in diseases where HDAC dysregulation is implicated, such as cancer and inflammatory disorders. Further studies could also explore its selectivity for different HDAC isoforms and its broader off-target effects to build a comprehensive pharmacological profile.
References
- Lopresti, A. L., & Drummond, P. D. (2019). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule. Clinical & Experimental Pharmacology & Physiology, 46(1), 87-97. [Link]
- Shimazu, T., Hirschey, M. D., Newman, J., He, W., Shirakawa, K., Le, N., ... & Verdin, E. (2013). Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor. Science, 339(6116), 211-214. [Link]
- Chen, Y., Zhang, J., Lin, Y., Li, S., Wang, Y., Zhang, Y., ... & Liu, J. (2021). β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes. Diabetologia, 64(1), 226-239. [Link]
- Consensus. (n.d.). What is Beta-Hydroxybutyrate (BHB) mechanism of action? Consensus.
- Gál, L., & Dux, L. (2019). Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule.
- Wikipedia. (2023). β-Hydroxybutyric acid. In Wikipedia.
- Yin, Y., Liu, X., Li, X., & Su, B. (2021). Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator. Frontiers in Immunology, 12, 788989. [Link]
- ResearchGate. (n.d.). Mechanism of actions of d-3HB in the mitochondria and downstream... ResearchGate.
- Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition, 37, 51-76. [Link]
- ResearchGate. (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. ResearchGate.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 7(8), 843-851. [Link]
- Yamabe, H., Sasaki, H., Koyama, H., Amano, T., & Nagai, H. (1993). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Chemical & pharmaceutical bulletin, 41(1), 148-155. [Link]
- Li, X., Wang, Y., Wang, Y., Wang, Y., Zhang, Y., & Li, X. (2025). Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells. European journal of medicinal chemistry, 285, 117658. [Link]
- Leal, J. H., da Silva, A. C., & de Souza, M. C. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini reviews in medicinal chemistry, 20(5), 342-368. [Link]
- Sancineti, S., Torquati, L., Sgrignani, J., Gracia, J., & Castellano, S. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2080-2086. [Link]
- Keston-Smith, E., & Hogg, N. (2010). The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. Nitric oxide : biology and chemistry, 22(3), 211-216. [Link]
- Raj, V., & Kumar, S. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(10), 373-380. [Link]
- He, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in chemistry, 8, 256. [Link]
- International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]
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A Comprehensive Spectroscopic Guide to 3-Hydroxybutanohydrazide for the Modern Researcher
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Hydroxybutanohydrazide in Scientific Research
This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a hydroxyl group and a hydrazide moiety, rendering it a versatile building block for the synthesis of a wide array of more complex molecules. The hydroxyl group provides a site for esterification, etherification, or oxidation, while the hydrazide functional group is a key pharmacophore in many biologically active compounds and a useful synthon for the preparation of various heterocycles. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic interpretation and data from analogous compounds.
Synthesis of this compound: A Reliable and Efficient Protocol
The most common and straightforward method for the preparation of this compound is the hydrazinolysis of an ester of 3-hydroxybutanoic acid, typically ethyl 3-hydroxybutanoate, with hydrazine hydrate. This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 3-hydroxybutanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 3-hydroxybutanoate (1 equivalent) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the known spectra of 3-hydroxybutanoic acid and the general chemical shifts for hydrazides, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in its unique chemical environments.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 (CH₃) | ~1.2 | Doublet | 3H | ~6.0 |
| H-2 (CH₂) | ~2.2-2.4 | Doublet of doublets | 2H | ~6.0, ~7.0 |
| H-3 (CH) | ~4.0-4.2 | Multiplet | 1H | |
| OH | Broad singlet | 1H | ||
| NH | Broad singlet | 1H | ||
| NH₂ | Broad singlet | 2H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
H-4 (CH₃): The methyl protons are adjacent to a single proton on C-3, resulting in a doublet.
-
H-2 (CH₂): These methylene protons are diastereotopic and are coupled to the proton on C-3, leading to a more complex splitting pattern, likely a doublet of doublets.
-
H-3 (CH): This proton is coupled to the protons on C-2 and C-4, resulting in a multiplet.
-
OH, NH, and NH₂: The protons on the oxygen and nitrogen atoms are exchangeable and will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C-4 (CH₃) | ~22 |
| C-2 (CH₂) | ~45 |
| C-3 (CH) | ~65 |
| C-1 (C=O) | ~170-175 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C-4 (CH₃): The methyl carbon will appear at the highest field (lowest ppm value).
-
C-2 (CH₂): The methylene carbon will be shifted downfield compared to the methyl carbon.
-
C-3 (CH): The carbon bearing the hydroxyl group will be significantly deshielded and appear further downfield.
-
C-1 (C=O): The carbonyl carbon of the hydrazide will have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its hydroxyl, amine, and carbonyl groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (hydrazide) | 3200-3400 | Medium, Broad |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (amide I) | 1630-1680 | Strong |
| N-H bend (amide II) | 1510-1570 | Medium |
| C-O stretch (alcohol) | 1050-1150 | Medium |
Interpretation of the Predicted IR Spectrum:
-
O-H and N-H Stretching: A broad and intense band in the region of 3200-3600 cm⁻¹ will be a prominent feature, arising from the overlapping stretching vibrations of the O-H and N-H bonds. Hydrogen bonding will contribute to the broadness of this peak.
-
C=O Stretching (Amide I band): A strong absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the carbonyl group in a hydrazide. This is typically at a lower wavenumber compared to esters due to resonance with the nitrogen lone pairs.
-
N-H Bending (Amide II band): A medium intensity band around 1510-1570 cm⁻¹ is expected for the N-H bending vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular formula of this compound is C₄H₁₀N₂O₂. The calculated monoisotopic mass is approximately 118.0742 g/mol . The mass spectrum should show a molecular ion peak at m/z = 118.
-
Key Fragmentation Pathways:
-
Loss of NH₂NH₂: A common fragmentation for hydrazides is the cleavage of the CO-NH bond, leading to the loss of a diimide radical and the formation of an acylium ion.
-
Loss of H₂O: The presence of a hydroxyl group can lead to the loss of a water molecule (18 Da).
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is also a likely fragmentation pathway.
-
Diagram of Key Mass Spectrometry Fragmentations:
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently synthesize, purify, and characterize this important chemical building block. The provided experimental protocol for its synthesis offers a practical starting point for its preparation in the laboratory. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, facilitating the effective utilization of this compound in their research endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
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- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 431–439. [Link]
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An In-Depth Technical Guide to 3-Hydroxybutanohydrazide and Its Derivatives: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxybutanohydrazide, a versatile chemical scaffold with significant potential in medicinal chemistry. Delving into its synthetic pathways, this document offers detailed protocols and explores the rationale behind the derivatization of the core molecule. We will examine the landscape of analogous compounds, drawing insights from their established biological activities to forecast the therapeutic promise of novel this compound derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities, providing both the practical knowledge for synthesis and the conceptual framework for designing next-generation therapeutic agents.
Introduction: The Emerging Significance of the Hydrazide Moiety in Drug Discovery
The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its ability to impart a wide range of biological activities to a parent molecule. Hydrazides and their derivatives, particularly hydrazones, are known to possess a diverse pharmacological profile, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[1][2][3] The presence of the -CONHNH2 moiety provides a reactive handle for the synthesis of a vast library of derivatives and acts as a key pharmacophore in various enzyme-inhibitor interactions.
This compound, with its chiral center and hydroxyl group, presents a particularly interesting scaffold. These features offer opportunities for stereoselective interactions with biological targets and provide an additional site for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While the specific discovery of this compound is not widely documented in seminal, standalone publications, its importance lies in its role as a building block for more complex molecules.
Core Synthesis of this compound
The primary and most direct route to synthesizing this compound is through the hydrazinolysis of an ester of 3-hydroxybutanoic acid, typically ethyl 3-hydroxybutanoate. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester.
Rationale Behind the Synthetic Route
The choice of ethyl 3-hydroxybutanoate as the starting material is predicated on its commercial availability and the relative ease of the subsequent hydrazinolysis. The reaction with hydrazine hydrate is a well-established and efficient method for the preparation of hydrazides from their corresponding esters.[4] The reaction is typically carried out in an alcohol as a solvent and can be driven to completion by refluxing the mixture. The workup procedure is generally straightforward, involving the removal of the solvent and excess hydrazine hydrate. A Chinese patent (CN113387835A) describes a method for synthesizing 3-hydroxybutyric hydrazine, which involves the reaction of an ester with hydrazine hydrate, followed by distillation to purify the product.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for hydrazide synthesis.
Materials:
-
Ethyl 3-hydroxybutanoate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (or another suitable alcohol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-hydroxybutanoate in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate to the solution (typically 2-3 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Derivatization of this compound: Expanding the Chemical Space
The true potential of this compound lies in its utility as a scaffold for generating a diverse library of derivatives. The primary sites for modification are the terminal nitrogen of the hydrazide group and the hydroxyl group.
Synthesis of Hydrazone Derivatives
The most common derivatization of hydrazides involves condensation with aldehydes or ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds readily under mild conditions.
Rationale: The formation of hydrazones introduces a C=N double bond, which can participate in various biological interactions. The substituent (R') introduced from the aldehyde or ketone can be varied extensively to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for a particular biological target. A wide array of hydrazone derivatives have been synthesized and evaluated for their biological activities, demonstrating the versatility of this approach.[6]
General Reaction Scheme:
Caption: General reaction for the formation of 3-Hydroxybutanohydrazone derivatives.
Modification of the Hydroxyl Group
The hydroxyl group of this compound can be modified through esterification, etherification, or other reactions to introduce different functional groups.
Rationale: Modification of the hydroxyl group can impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME). For instance, esterification can create a prodrug that is cleaved in vivo to release the active hydroxyl-containing compound.
Predicted Biological Activities and Therapeutic Targets
While there is a lack of specific biological data for this compound and its direct derivatives, the extensive literature on analogous compounds allows for informed predictions of their potential therapeutic applications.
Table 1: Potential Biological Activities of this compound Derivatives Based on Analogous Compounds
| Derivative Class | Potential Biological Activity | Potential Therapeutic Targets | Supporting Evidence from Analogs |
| Hydrazones | Antimicrobial, Antifungal | Bacterial and fungal enzymes | Hydrazones are a well-known class of antimicrobial agents.[6] |
| Anticancer | Various cancer-related enzymes and signaling pathways | Numerous hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines.[7][8][9][10] | |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Some hydrazide-hydrazone derivatives have shown anti-inflammatory activity. | |
| N-Acyl Derivatives | Anticonvulsant | Ion channels in the central nervous system | The hydrazide moiety is present in some anticonvulsant drugs. |
| Heterocyclic Derivatives (e.g., oxadiazoles, triazoles) | Diverse, including antiviral and antitubercular | Viral and mycobacterial enzymes | Hydrazides are common precursors for the synthesis of biologically active heterocyclic compounds.[11] |
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility of this compound and the ease of its derivatization make it an attractive starting point for the development of new therapeutic agents.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a focused library of this compound derivatives and their systematic screening against a panel of biological targets is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR for different classes of derivatives will provide valuable insights for the rational design of more potent and selective compounds.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.
References
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia.J.D.Med., 9(1). [Link]
- A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. (2025).
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. [Link]
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed Central. [Link]
- Biological Activities of Hydrazone Deriv
- Cytotoxicity effects of hydrazones and sulfonyl hydrazones against... (2017).
- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers. [Link]
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- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
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A Technical Guide to the Biological Activity Screening of 3-Hydroxybutanohydrazide
This guide provides a comprehensive framework for the systematic biological activity screening of 3-hydroxybutanohydrazide, a molecule of interest for novel therapeutic development. As a member of the hydrazide class of organic compounds, this compound holds potential for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a technically detailed and scientifically robust approach to elucidating the bio-activity profile of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and authoritative exploration of this compound's therapeutic potential.
Part 1: Foundational Understanding and Strategic Approach
The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a well-established pharmacophore, recognized for its role in a variety of biological activities.[7] Compounds containing this functional group have demonstrated a broad range of effects, from antimicrobial and anticonvulsant to anti-inflammatory and anticancer properties.[2][6][8][9][10][11] The versatility of the hydrazide structure allows for diverse molecular interactions, making it a promising scaffold for drug design.[9][12] Our investigation into this compound is therefore grounded in the hypothesis that its unique structure may confer valuable therapeutic properties.
Our screening strategy is designed as a hierarchical cascade, beginning with broad-spectrum in vitro assays to identify potential areas of activity. This is followed by more focused secondary and mechanistic assays to elucidate the mode of action and identify potential molecular targets. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for significant discoveries.
Part 2: The Screening Cascade: A Multi-Faceted Investigation
The proposed screening cascade for this compound encompasses four key areas of biological activity, based on the known pharmacological profile of related hydrazide compounds.
Antimicrobial Activity Screening
The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Hydrazide derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][2][3][8][10][13]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening of this compound.
Detailed Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
-
Anticancer Activity Screening
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[7] Hydrazide derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest.[7][14][15][16]
Experimental Workflow: Anticancer Screening
Caption: Workflow for anticancer activity screening of this compound.
Detailed Protocols:
-
MTT Cell Viability Assay:
-
Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining:
-
Treat cancer cells with this compound at its IC50 concentration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority.[17] Hydrazide derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX).[8][17][18][19][20][21][22]
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for anti-inflammatory activity screening of this compound.
Detailed Protocols:
-
Cyclooxygenase (COX) Inhibition Assay:
-
Utilize a commercially available COX inhibitor screening assay kit (for both COX-1 and COX-2).
-
Incubate the respective COX enzyme with arachidonic acid as the substrate in the presence and absence of various concentrations of this compound.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
-
-
Lipopolysaccharide (LPS)-stimulated Cytokine Release Assay in Macrophages:
-
Culture macrophage cells (e.g., RAW 264.7) and pre-treat with different concentrations of this compound.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Collect the cell culture supernatant after a suitable incubation period.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
Enzyme Inhibition Screening
Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Hydrazide derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and peroxidase.[23][24][25][26]
Experimental Workflow: Enzyme Inhibition Screening
Caption: Workflow for enzyme inhibition screening of this compound.
Detailed Protocols:
-
Monoamine Oxidase (MAO) Inhibition Assay:
-
Use a fluorometric or colorimetric assay kit to measure the activity of recombinant human MAO-A and MAO-B.
-
Incubate the respective enzyme with its specific substrate in the presence of varying concentrations of this compound.
-
Measure the product formation (e.g., hydrogen peroxide) according to the kit protocol.
-
Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
-
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and AChE enzyme in a buffer solution.
-
Add different concentrations of this compound to the reaction mixture.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and the IC50 value.
-
Part 3: Data Interpretation and Future Directions
The data generated from this comprehensive screening cascade will provide a detailed biological activity profile of this compound.
Data Presentation:
All quantitative data, such as MIC, MBC/MFC, IC50, and percentage inhibition, should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
|---|---|---|
| S. aureus | ||
| E. coli |
| C. albicans | | |
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
|---|---|---|
| MCF-7 | ||
| HCT-116 |
| A549 | | |
Table 3: Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) / % Inhibition |
|---|---|
| COX-1 Inhibition | |
| COX-2 Inhibition | |
| TNF-α Release |
| IL-6 Release | |
Table 4: Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | |
| MAO-B |
| AChE | |
Positive results in any of these screening assays will warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, detailed mechanistic studies to fully elucidate the mode of action, and in vivo efficacy studies in relevant animal models. This systematic approach will pave the way for the potential development of this compound as a novel therapeutic agent.
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- Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review - The Pharmaceutical and Chemical Journal. (n.d.).
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- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (n.d.).
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- Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed. (2020). Molecules, 25(23), 5769.
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- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed. (2024). Molecules, 29(7), 1473.
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- Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). The Journal of Antibiotics, 48(1), 39-51.
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- Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (2024). Molecules, 29(15), 3468.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 1-10.
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Whitepaper: Unveiling the Therapeutic Potential of 3-Hydroxybutanohydrazide: A Mechanistic and Target-Oriented Guide
Abstract
While direct research into 3-Hydroxybutanohydrazide is nascent, its chemical architecture—a hybrid of the endogenous signaling molecule β-hydroxybutyrate and the versatile hydrazide pharmacophore—provides a compelling rationale for its investigation as a therapeutic agent. This guide posits that this compound's primary therapeutic potential lies in its ability to act as a potent inhibitor of Class I Histone Deacetylases (HDACs). We will deconstruct the molecule's structural components to build a robust hypothesis for its mechanism of action, outline its most promising therapeutic targets, and provide a detailed experimental roadmap for its validation and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel epigenetic modulators.
Introduction: A Molecule of Inferred Potential
This compound (C₄H₁₀N₂O₂) is a small molecule whose therapeutic landscape is, as of now, uncharted.[] However, a detailed analysis of its structure allows for the formulation of a strong, mechanistically-driven hypothesis. The molecule can be dissected into two key functional domains:
-
The 3-Hydroxybutanoate Backbone: This core structure is shared with D-β-hydroxybutyrate (BHB), a well-characterized ketone body that functions not only as an alternative energy source but also as an endogenous inhibitor of Class I histone deacetylases (HDACs).[2][3]
-
The Hydrazide Moiety (-CONHNH₂): This functional group is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its ability to act as an effective zinc-binding group (ZBG) in the active sites of metalloenzymes, including HDACs.[4][5][6]
This guide synthesizes these two lines of evidence to propose that this compound is a prime candidate for development as a targeted HDAC inhibitor, with potential applications in oncology, neuroprotection, and inflammatory diseases.
Deconstructing the Rationale: Two Pillars of Evidence
The β-Hydroxybutyrate (BHB) Analogy: An Endogenous HDACi Precedent
BHB, produced during fasting or ketogenic diets, is a natural epigenetic modulator.[7] It specifically inhibits the activity of Class I HDACs (HDAC1, HDAC2, HDAC3).[2][3] This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more open chromatin structure and the activation of specific gene transcription programs.
A key pathway modulated by BHB-mediated HDAC inhibition is the upregulation of genes involved in cellular resilience and protection against oxidative stress, such as Forkhead Box Protein O3 (FOXO3A) and Metallothionein 2 (MT2).[2][8] By inhibiting HDAC1 and HDAC2, BHB increases histone acetylation at the promoters of these genes, boosting their expression and conferring significant protection against oxidative damage.[2][3] The structural similarity of this compound to BHB suggests it could occupy the same binding pocket and elicit a similar biological response.
Caption: BHB-mediated HDAC inhibition pathway.
The Hydrazide Moiety: A Proven Pharmacophore for Metalloenzyme Inhibition
The hydrazide functional group is a privileged scaffold in drug design. Hydrazide-based compounds have been successfully developed as dual inhibitors of PI3K and HDACs, demonstrating potent pro-apoptotic activity in cancer cells.[4] The key to this activity lies in the ability of the hydrazide group to coordinate with the Zn²⁺ ion present in the catalytic pocket of HDAC enzymes.[9] This interaction is a hallmark of many potent HDAC inhibitors, which are typically composed of three parts: a zinc-binding group, a linker, and a surface-recognition "cap" group.[9]
In this compound, the hydrazide group can serve as a potent ZBG, while the 3-hydroxybutanoate portion can function as the linker and cap, interacting with residues at the entrance of the HDAC active site. This dual functionality distinguishes it from BHB, which lacks a classical ZBG, and suggests that this compound could exhibit enhanced potency and/or a modified selectivity profile.
The Central Hypothesis: this compound as a Potent HDAC Inhibitor
We hypothesize that this compound acts as a superior HDAC inhibitor compared to its natural analog, BHB, by leveraging a dual-pronged mechanism:
-
Ligand Mimicry: The core body of the molecule mimics BHB, allowing it to favorably interact with the HDAC catalytic site.
-
Zinc Chelation: The terminal hydrazide group functions as a potent ZBG, anchoring the molecule to the catalytic zinc ion and effectively blocking substrate access.
This proposed binding mode suggests that this compound would be a direct, competitive inhibitor of Class I HDACs.
Caption: Proposed binding of this compound in the HDAC active site.
Potential Therapeutic Targets & Applications
Based on the primary hypothesis of HDAC inhibition, the following therapeutic areas represent the most promising avenues for the development of this compound.
| Therapeutic Area | Key Molecular Targets | Rationale & Potential Application | Supporting Evidence |
| Oncology | HDAC1, HDAC2, HDAC3 | HDACs are frequently overexpressed in cancers. Inhibition can induce apoptosis, cell cycle arrest, and differentiation.[4][10] | Potential use in hematological cancers (e.g., lymphoma) and solid tumors where metabolic and epigenetic dysregulation are common, such as bladder cancer.[4][11] |
| Neuroprotection | HDAC2, HDAC3, FOXO3A, MT2 | Inhibition of HDACs can increase levels of brain-derived neurotrophic factor (BDNF).[7] Upregulation of FOXO3A and MT2 provides robust protection against oxidative stress, a key factor in neurodegenerative diseases.[2][3] | Treatment of conditions characterized by oxidative stress and neuronal damage. |
| Inflammatory Diseases | Class I HDACs | HDAC inhibitors have demonstrated anti-inflammatory properties.[10] | Potential application in autoimmune and chronic inflammatory conditions. |
| Metabolic Disorders | HDACs, PGC1α | BHB and other HDAC inhibitors can improve metabolic profiles by modulating gene transcription related to fatty acid oxidation and mitochondrial function.[8][12] | Exploration for use in metabolic syndrome and related disorders. |
Experimental Roadmap for Target Validation
To rigorously test our hypothesis, we propose the following phased experimental workflow. This sequence is designed to validate the target, confirm the mechanism of action in a cellular context, and assess the functional consequences.
Caption: Phased experimental workflow for validating this compound.
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human Class I HDAC enzymes (HDAC1, 2, 3).
2. Materials:
- Recombinant human HDAC1, HDAC2, HDAC3 enzymes (e.g., from BPS Bioscience).
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- HDAC Assay Buffer.
- Trichostatin A (TSA) as a positive control inhibitor.
- This compound, dissolved in DMSO.
- 96-well black microplates.
- Fluorescence microplate reader (Ex/Em = 360/460 nm).
3. Methodology:
- Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in HDAC Assay Buffer. Also prepare dilutions of TSA.
- In a 96-well plate, add 50 µL of diluted compound or control to each well.
- Add 50 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
- Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.
- Incubate for 60 minutes at 37°C, protected from light.
- Stop the reaction by adding 50 µL of developer solution containing TSA (to stop the reaction and develop the signal).
- Read the fluorescence on a microplate reader.
- Calculate percent inhibition relative to DMSO controls and plot a dose-response curve to determine the IC₅₀ value.
4. Causality & Validation: This experiment directly measures the interaction between the compound and its purified target enzyme, isolating it from other cellular variables. The inclusion of TSA, a well-characterized pan-HDAC inhibitor, validates the assay's performance. A low micromolar or nanomolar IC₅₀ would provide strong evidence for direct target engagement.
Protocol 2: Cellular Target Engagement via Western Blot
1. Objective: To confirm that this compound inhibits HDAC activity within a cellular context by measuring the acetylation status of histone H3.
2. Materials:
- Human cancer cell line (e.g., Jeko-1 mantle cell lymphoma[4] or T24 bladder cancer[11]).
- This compound.
- Complete cell culture medium.
- RIPA buffer with protease and phosphatase inhibitors.
- Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total Histone H3, anti-β-actin.
- HRP-conjugated secondary antibody.
- Chemiluminescence substrate.
3. Methodology:
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with increasing concentrations of this compound (based on IC₅₀ from Protocol 1) for 18-24 hours. Include a DMSO vehicle control.
- Lyse the cells using RIPA buffer and quantify total protein concentration using a BCA assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies (anti-acetyl-H3 and anti-total-H3) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using a chemiluminescence detection system.
- Quantify band intensity and normalize the acetyl-H3 signal to the total-H3 signal.
4. Causality & Validation: This protocol directly visualizes the downstream consequence of HDAC inhibition. An increase in the ratio of acetylated H3 to total H3 provides definitive proof that the compound is engaging and inhibiting its target within living cells. β-actin or total H3 serves as a loading control to ensure observed changes are not due to unequal protein amounts.
Conclusion
This compound stands at an exciting intersection of metabolic signaling and epigenetic modulation. The structural rationale for its function as a potent HDAC inhibitor is compelling, drawing from the established biology of both β-hydroxybutyrate and the hydrazide chemical class. The proposed therapeutic applications in oncology and neuroprotection are grounded in the well-understood roles of Class I HDACs in these pathologies. The experimental roadmap provided herein offers a clear and robust strategy to validate these hypotheses and unlock the therapeutic potential of this promising molecule. Further investigation is strongly warranted to translate this theoretical promise into tangible therapeutic innovation.
References
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A Technical Guide to 3-Hydroxybutanohydrazide as a Chiral Intermediate in Advanced Synthesis
Abstract
3-Hydroxybutanohydrazide is a versatile bifunctional molecule that has garnered significant attention as a chiral building block in modern organic synthesis. Its inherent stereocenter, coupled with the strategic placement of hydroxyl and hydrazide functionalities, provides a powerful platform for the stereoselective synthesis of high-value compounds. This guide delves into the synthesis, properties, and critical applications of this compound, with a particular focus on its enantiopure forms, (R)- and (S)-3-hydroxybutanohydrazide. We will explore its pivotal role in the construction of key pharmaceutical scaffolds, such as β-lactams and 1,3-amino alcohols, which are foundational to numerous antibiotics and antiviral agents. Detailed, field-tested protocols, mechanistic insights, and characterization data are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this intermediate in their synthetic endeavors.
Introduction: The Strategic Value of a Chiral Hydrazide
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a paramount objective. Chiral building blocks—small, optically active molecules—are indispensable tools for achieving this control, allowing for the efficient and predictable construction of complex chiral targets.[1][2][3][4]
This compound emerges as a particularly valuable synthon due to its dual functionality. The hydroxyl group serves as a versatile handle for transformations such as esterification, etherification, or activation for nucleophilic substitution, while the hydrazide moiety is a potent nucleophile and a precursor to various heterocyclic systems. The 1,3-relationship between these two groups is topologically significant, predisposing the molecule to form stable five- or six-membered transition states and cyclic products, a feature that is masterfully exploited in asymmetric synthesis.
This guide will provide a comprehensive overview of this compound, beginning with its fundamental properties and synthesis, and progressing to its application as a cornerstone intermediate in multi-step synthetic campaigns.
Physicochemical Properties and Stereochemistry
Understanding the fundamental properties of this compound is crucial for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₂ | [] |
| Molecular Weight | 118.13 g/mol | [] |
| Appearance | White to off-white solid | Generic Observation |
| Melting Point | 264-266 °C (decomposes) | [6] |
| SMILES | CC(CC(=O)NN)O | [] |
| InChI | InChI=1S/C4H10N2O2/c1-3(7)2-4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8) | [] |
The true synthetic power of this molecule lies in its chirality. The stereocenter at the C3 position gives rise to two enantiomers:
-
(S)-3-Hydroxybutanohydrazide
-
(R)-3-Hydroxybutanohydrazide
The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final target molecule. Access to both enantiomers is critical for developing stereodivergent synthetic strategies.[3]
Synthesis of Enantiopure this compound
The most common and economically viable route to enantiopure this compound begins with the corresponding chiral ethyl 3-hydroxybutanoate ester. This precursor is readily available through well-established methods, including the asymmetric reduction of ethyl acetoacetate using baker's yeast or ruthenium-based catalysts.[7][8][9]
The subsequent conversion to the hydrazide is a direct and high-yielding hydrazinolysis reaction.
Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of (S)-3-Hydroxybutanohydrazide
This protocol describes the conversion of (S)-ethyl 3-hydroxybutanoate to (S)-3-hydroxybutanohydrazide.
Materials:
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add (S)-ethyl 3-hydroxybutanoate (1.0 eq) and absolute ethanol (approx. 5 mL per 1 g of ester).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (2.5 eq) to the solution. The use of excess hydrazine ensures the complete consumption of the starting ester.[10][11]
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being a solid, will often precipitate from the solution.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with two small portions of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain the final product, (S)-3-hydroxybutanohydrazide. The product is typically obtained in high yield (>90%) and purity.
Causality Note: The reaction is driven by the high nucleophilicity of hydrazine attacking the electrophilic carbonyl carbon of the ester. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The use of ethanol as a solvent is ideal as it readily dissolves both reactants and is easily removed.
Core Application: A Gateway to β-Lactam Antibiotics
One of the most significant applications of this compound is in the synthesis of β-lactams (azetidin-2-ones).[12] This four-membered heterocyclic ring is the core structural motif of a vast class of antibiotics, including penicillins and carbapenems.[12][13] The stereocenter at C3 of the hydrazide directly translates to the stereochemistry of the final β-lactam, making this a powerful strategy for asymmetric synthesis.
The transformation involves a multi-step sequence, often beginning with the protection of the hydroxyl and hydrazide functionalities, followed by cyclization.
Synthetic Pathway to a Chiral β-Lactam Intermediate
Caption: Pathway from this compound to a β-lactam.
This intramolecular cyclization is a classic example of a nucleophilic substitution where the deprotonated amide nitrogen attacks the carbon bearing the leaving group (e.g., mesylate), forming the strained four-membered ring. The stereochemical integrity is maintained throughout the process, leading to high enantiomeric purity in the final product.[14][15] Various methods for β-lactam synthesis exist, including the well-known Staudinger [2+2] cycloaddition, but using chiral precursors like this compound offers a reliable and often more direct route to specific stereoisomers.[14][16]
Characterization and Quality Control
Verifying the identity and purity of this compound is essential before its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the methyl group (doublet), the methine proton adjacent to the hydroxyl group, the methylene protons, and the exchangeable protons of the -NHNH₂ and -OH groups.[17]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H, N-H, and C=O functional groups.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to CH₃, CH₂, CH(OH), NH, and NH₂ protons with appropriate splitting patterns and integrations. |
| ¹³C NMR | Four distinct carbon signals corresponding to the molecular structure. |
| Chiral HPLC | A single major peak for the desired enantiomer, allowing for calculation of >99% e.e. |
| MS (ESI+) | A peak corresponding to [M+H]⁺ at m/z 119.08. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[18] Handle only in a well-ventilated area or a chemical fume hood.[6][18]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[6][18]
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile chiral intermediate. Its straightforward synthesis from readily available precursors and its strategic bifunctionality make it an invaluable tool for asymmetric synthesis. The ability to reliably introduce a defined stereocenter is particularly crucial in drug discovery, where it serves as a key building block for complex pharmaceutical targets, most notably β-lactam antibiotics.
The continued exploration of new synthetic methodologies will undoubtedly uncover further applications for this potent chiral synthon. As the demand for enantiomerically pure pharmaceuticals grows, the importance of robust and efficient building blocks like (R)- and (S)-3-hydroxybutanohydrazide will only increase, solidifying its place in the repertoire of modern synthetic chemists.
References
- Benchchem. 3-Hydroxybutanamide as a Chiral Building Block. Application Notes and Protocols.
- Al-Zoubi, R. M., et al. (2017). Advances in the chemistry of β-lactam and its medicinal applications. PMC.
- Guney, T. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Chemical Science Blog.
- D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Not available.
- Not available.
- BOC Sciences. CAS 24534-93-8 this compound.
- Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2023). Safety Data Sheet.
- Seebach, D., & Züger, M. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses Procedure.
- Chemistry Online. (2023). Synthesis of chiral ethyl 3-hydroxybutanoate.
- Google Patents. (2020). WO2020107515A1 - Method of preparing 3-hydroxybutyric acid salt.
- Not available.
- El-Sayed, N. N. E., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH.
- Google Patents. (2019). US10508070B1 - Method for preparing 3-hydroxybutyrate salts.
- Google Patents. (2017). CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.
- ResearchGate. Multi-useful chiral building block for the synthesis of non natural...
- Not available.
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- Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
- Not available.
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- Wist, J., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC - PubMed Central.
- Sigma-Aldrich. New Chiral Building Blocks.
- Not available.
- ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- Lee, J. W., & Kim, M.-J. (2010). Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals. PubMed.
- Not available.
- Not available.
- Not available.
- Not available.
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3-Hydroxybutanohydrazide CAS number and IUPAC name
An In-Depth Technical Guide to 3-Hydroxybutanohydrazide
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into the compound's chemical identity, a robust synthesis protocol, its anticipated reactivity, and a discussion of its potential within the broader landscape of medicinal chemistry, grounded in the well-established properties of the hydrazide functional group.
Core Compound Identification and Properties
This compound is a bifunctional organic molecule containing both a hydroxyl group and a hydrazide moiety. This structure suggests potential for a range of chemical reactions and biological activities.
| Property | Value | Source |
| CAS Number | 24534-93-8 | [1] |
| IUPAC Name | 3-hydroxybutanehydrazide | [1] |
| Molecular Formula | C₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Canonical SMILES | CC(CC(=O)NN)O | [1] |
| InChI Key | NQIAZZNHEZXHQK-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Hydrazinolysis of Ethyl 3-Hydroxybutanoate
The most direct and widely adopted method for synthesizing carbohydrazides is the hydrazinolysis of a corresponding ester. This approach is favored for its high yield and operational simplicity. The following protocol details the synthesis of this compound from its ethyl ester precursor.
Rationale for Experimental Design
The choice of an ester as the starting material is crucial; methyl or ethyl esters are preferred due to their good reactivity and the low boiling points of the resulting alcohol byproducts (methanol or ethanol), which simplifies their removal and drives the reaction to completion.[2] Hydrazine hydrate is used in excess to ensure the complete conversion of the ester and to serve as a solvent. Ethanol is selected as the reaction solvent for its ability to dissolve both the ester and hydrazine hydrate, creating a homogenous reaction environment.[2] Refluxing provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-hydroxybutanoate (0.1 mol, 13.22 g) and absolute ethanol (100 mL).
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (98%, 0.2 mol, 10.01 g) dropwise. Caution: Hydrazine is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude solid or viscous oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add diethyl ether dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Chemical Reactivity and Potential Applications
The true value of this compound for drug development professionals lies in its potential as a versatile chemical scaffold. The hydrazide moiety is a powerful synthon for creating a diverse library of compounds.
Key Reactions of the Hydrazide Group
The -NHNH₂ group is a potent nucleophile and can be readily converted into various heterocyclic systems known for their pharmacological activities.[3][4]
-
Formation of Hydrazones: Condensation with various aldehydes and ketones yields hydrazones. This is a foundational reaction for generating compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][6]
-
Synthesis of Heterocycles: Hydrazides are key precursors for synthesizing important five-membered heterocycles like:
-
1,3,4-Oxadiazoles: By reacting with carboxylic acids or their derivatives.
-
1,3,4-Thiadiazoles: Through reaction with carbon disulfide followed by cyclization.
-
1,2,4-Triazoles: Via reaction with isothiocyanates or other suitable reagents.
-
These heterocyclic cores are prevalent in many approved drugs, making this compound an attractive starting point for medicinal chemistry campaigns.[1]
Logical Flow from Hydrazide to Bioactive Scaffolds
Caption: Potential synthetic pathways from this compound.
Anticipated Biological Relevance
While no specific biological activity for this compound has been extensively documented in the reviewed literature, the broader class of hydrazide derivatives is rich in pharmacological potential.[7][8]
-
Antimicrobial and Antifungal Activity: The hydrazone linkage (-NH-N=CH-) is a known pharmacophore in many antimicrobial agents.[5] Derivatives of this compound could be screened against various bacterial and fungal strains.
-
Antitubercular Activity: The hydrazide moiety is famously the core of isoniazid, a frontline antitubercular drug. It is plausible that novel hydrazides could exhibit activity against Mycobacterium tuberculosis.[6][7]
-
Anti-inflammatory and Analgesic Potential: Numerous hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[5]
-
Antioxidant Properties: The presence of the N-H protons in the hydrazide group allows for hydrogen atom transfer, which can neutralize free radicals. Some hydrazides have shown potent antioxidant activity, which is a desirable property for treating diseases associated with oxidative stress.[9]
The hydroxyl group at the 3-position could influence the molecule's pharmacokinetic properties, such as solubility and its ability to form hydrogen bonds with biological targets, potentially modulating the activity of its derivatives compared to simple alkyl hydrazides.
Analytical Methodologies
For researchers working with this compound, robust analytical methods are essential for characterization and quantification.
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing purity and for quantification. A C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient would likely provide good separation. UV detection would be feasible, although the chromophore is weak.
-
Spectroscopy:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is indispensable for structural confirmation. The spectra would show characteristic signals for the methyl, methylene, and methine protons, with the hydroxyl and amine protons being exchangeable.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecular ion [M+H]⁺ at m/z 119.1, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the O-H stretch (around 3300 cm⁻¹), N-H stretches (around 3200-3300 cm⁻¹), and the C=O (amide I) stretch (around 1640-1680 cm⁻¹).
-
Conclusion for the Drug Development Professional
This compound represents a simple, yet potent, building block for chemical library synthesis. Its dual functionality—a reactive hydrazide for diverse derivatization and a hydroxyl group for modulating physicochemical properties—makes it an intriguing starting point for discovery programs. While direct biological data on this specific molecule is sparse, the overwhelming evidence of the pharmacological relevance of the hydrazide class provides a strong rationale for its exploration in the development of novel therapeutics across a spectrum of diseases, including infectious, inflammatory, and proliferative disorders. The straightforward synthesis and predictable reactivity further enhance its utility as a valuable tool in the medicinal chemist's arsenal.
References
- D'yakonov, V. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]
- Jain, S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
- Narasimhan, B., et al. (2012). Biological activities of hydrazide derivatives in the new millennium.
- Bhand, A., et al. (2018). A review exploring biological activities of hydrazones. PMC - PubMed Central. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Abdel-Wahab, B. F., et al. (2012). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
- De Souza, A., et al. (2020). Acyl azide chemistry in flow: a safe and efficient way to synthesize peptides. Reaction Chemistry & Engineering. [Link]
- Google Patents.
- ResearchGate.
- Jain, S., et al. (2023). (PDF) Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity.
- Google Patents. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile.
- Sztanke, K., et al. (2015). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. [Link]
- Jain, S., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Semantic Scholar. [Link]
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- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Dual-Functionality of 3-Hydroxybutanohydrazide: A Novel Tool in Peptide Synthesis and Bioconjugation
Introduction: Beyond a Simple Building Block
For researchers, scientists, and professionals in drug development, the quest for novel molecules to construct and modify peptides and proteins is perpetual. While the core methodologies of peptide synthesis are well-established, the introduction of unique chemical moieties can unlock new functionalities, improve therapeutic efficacy, and enable advanced bioconjugation strategies. This application note delves into the potential utility of 3-Hydroxybutanohydrazide, a molecule possessing both a hydroxyl and a hydrazide functional group. While not a conventional amino acid, its unique bifunctional nature positions it as a promising, albeit currently underexplored, tool in the peptide chemist's arsenal. We will first review the established role of peptide hydrazides as thioester surrogates in Native Chemical Ligation (NCL) and then propose a novel application for this compound as a versatile linker for peptide modification and bioconjugation.
Part 1: The Established Chemistry of Peptide Hydrazides in Native Chemical Ligation
Native Chemical Ligation (NCL) is a cornerstone of modern protein synthesis, allowing for the chemoselective ligation of unprotected peptide fragments to form a native peptide bond.[1][2] The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. However, the synthesis of peptide thioesters can sometimes be challenging. To circumvent this, peptide hydrazides have emerged as stable and convenient precursors, or "surrogates," for peptide thioesters.[3][4][5]
The general strategy involves the solid-phase synthesis of a peptide with a C-terminal hydrazide group.[3] This peptide hydrazide can then be converted in situ to a highly reactive peptide thioester. This conversion is typically achieved through diazotization of the hydrazide with sodium nitrite (NaNO₂) under acidic conditions, followed by thiolysis with a thiol, such as 4-mercaptophenylacetic acid (MPAA).[4][5] The resulting peptide thioester is then immediately available to react with an N-terminal cysteine-containing peptide in a standard NCL reaction.
This hydrazide-based NCL approach is particularly valuable for the synthesis of proteins containing acid-sensitive modifications, as it avoids the use of harsh reagents like hydrogen fluoride (HF).[3] Furthermore, "one-pot" ligation strategies have been developed where the activation of the peptide hydrazide and the subsequent ligation occur in the same reaction vessel, streamlining the synthesis process.[4]
Part 2: this compound - A Bifunctional Moiety with Untapped Potential
3-Hydroxybutanoic acid, the parent acid of this compound, is a naturally occurring beta-hydroxy acid.[6] Its derivatives have been explored for various applications, including as building blocks for biodegradable plastics and in the synthesis of modified peptides to probe biological interactions. For instance, oligomers of (R)-3-hydroxybutanoate have been incorporated into the backbone of peptides to create non-natural T-cell receptor antagonists.[6]
The introduction of a hydrazide group to 3-hydroxybutanoic acid yields this compound, a molecule with two distinct reactive handles: a nucleophilic hydrazide and a hydroxyl group. This dual functionality opens up possibilities beyond its simple incorporation as a backbone modification. We propose its use as a novel bifunctional linker in peptide and protein chemistry.
Proposed Application: this compound as a Versatile Linker
The hydroxyl group of this compound can be envisioned as a point of attachment for various moieties, such as polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles, fluorescent dyes for imaging applications, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs). The hydrazide group, on the other hand, can be utilized for conjugation to peptides or proteins through several established methods.
One of the most prominent applications for hydrazides in bioconjugation is their reaction with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of "click chemistry," a set of bioorthogonal reactions that proceed with high efficiency and selectivity in biological systems.
The proposed workflow for utilizing this compound as a linker is depicted in the diagram below:
Caption: Proposed workflow for using this compound as a linker.
Experimental Protocols: A Hypothetical Guide
The following protocols are theoretical and serve as a starting point for researchers wishing to explore the use of this compound in peptide modification.
Protocol 1: Synthesis of a C-terminal Peptide Aldehyde
For the hydrazide of this compound to react, the target peptide needs to possess a carbonyl group, typically an aldehyde. A C-terminal peptide aldehyde can be synthesized on-resin using a variety of established methods. One common approach involves the use of a serine residue at the C-terminus, which can be oxidized to an aldehyde.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Standard Fmoc-amino acids and coupling reagents (e.g., HBTU, DIPEA)
-
Piperidine in DMF (20%)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Synthesize the desired peptide sequence on Fmoc-Ser(tBu)-Wang resin using standard automated or manual Fmoc-SPPS.
-
After the final coupling, deprotect the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
Swell the resin in a 1:1 mixture of DMF and water.
-
Add a solution of sodium periodate (5 equivalents) in water to the resin and stir for 1 hour at room temperature.
-
Wash the resin extensively with water, DMF, and DCM.
-
Dry the resin under vacuum.
-
Cleave the peptide aldehyde from the resin and deprotect the side chains using a TFA cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide aldehyde by reverse-phase HPLC.
Protocol 2: Conjugation of a Payload to this compound
This protocol provides a general guideline for attaching a payload with a reactive group (e.g., a carboxylic acid) to the hydroxyl group of this compound.
Materials:
-
This compound
-
Payload with a carboxylic acid group (e.g., a fluorescent dye)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous DMF
Procedure:
-
Dissolve the payload-COOH (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C and add DCC or EDC (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the dicyclohexylurea byproduct (if using DCC).
-
Purify the functionalized this compound derivative by column chromatography.
Protocol 3: Hydrazone Ligation of Functionalized this compound to a Peptide Aldehyde
Materials:
-
Purified C-terminal peptide aldehyde
-
Functionalized this compound derivative
-
Ligation buffer (e.g., 100 mM sodium phosphate, pH 7.0)
Procedure:
-
Dissolve the peptide aldehyde in the ligation buffer to a final concentration of 1-5 mM.
-
Add the functionalized this compound derivative in a slight molar excess (1.2-1.5 equivalents).
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the progress of the ligation by RP-HPLC and mass spectrometry.
-
Upon completion, purify the final peptide conjugate by RP-HPLC.
Data Presentation: Expected Outcomes
The success of the proposed ligation can be evaluated by comparing the analytical data of the starting materials and the final product.
| Compound | Expected Mass (Da) | RP-HPLC Retention Time (min) |
| Peptide Aldehyde | Calculated | T₁ |
| Functionalized HBH | Calculated | T₂ |
| Peptide-HBH Conjugate | Calculated | T₃ (expected to be > T₁ & T₂) |
Table 1: Hypothetical analytical data for the ligation reaction.
Conclusion and Future Perspectives
While the direct application of this compound in peptide synthesis is not yet documented in peer-reviewed literature, its bifunctional nature presents a compelling case for its exploration as a novel chemical tool. The established reactivity of hydrazides in forming stable hydrazone linkages, a key reaction in bioconjugation, combined with the potential for functionalization at the hydroxyl group, makes this compound a promising candidate for the development of innovative peptide-based therapeutics and diagnostics. The theoretical protocols provided herein offer a foundational framework for researchers to investigate and validate the utility of this intriguing molecule. Further studies are warranted to fully elucidate its reaction kinetics, stability, and compatibility with a diverse range of peptides and payloads.
References
- Seebach, D., et al. (1999). Nonapeptide analogues containing (R)-3-hydroxybutanoate and beta-homoalanine oligomers: synthesis and binding affinity to a class I major histocompatibility complex protein. Journal of Medicinal Chemistry, 42(8), 1385-1395. [Link]
- Fang, G. M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(11), 1911-1920. [Link]
- Kent, S. B. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. [Link]
- Zheng, J. S., et al. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Chemical Science, 5(8), 3214-3219. [Link]
- Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. [Link]
- Dawson, P. E., et al. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]
Sources
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- 2. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxybutanohydrazide as a Novel Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules with therapeutic or diagnostic agents. In the realm of antibody-drug conjugates (ADCs), the linker is a critical component that dictates the stability, pharmacokinetics, and efficacy of the conjugate.[][2] This document provides a detailed exploration of 3-hydroxybutanohydrazide as a promising linker, leveraging the inherent biocompatibility and biodegradability of its polyhydroxyalkanoate-related backbone. We will delve into its synthesis, mechanism of action, and provide detailed protocols for its application in bioconjugation, particularly for the development of next-generation ADCs.
The Rationale for a 3-Hydroxybutano- Moiety in Linker Design
The choice of a linker in an ADC is a balancing act between stability in circulation and efficient cleavage at the target site.[3][4] The 3-hydroxybutano- scaffold is inspired by poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polymer produced by various microorganisms.[5] PHB and its copolymers are extensively studied for drug delivery applications due to their favorable safety profile and degradation into natural metabolites.[6] The degradation of PHB can occur via surface hydrolysis of its ester bonds, a process that can be influenced by the local microenvironment.[5] By incorporating a 3-hydroxybutano- moiety into a linker, we hypothesize that it can impart favorable properties such as increased hydrophilicity, improved pharmacokinetic profile, and potentially a novel cleavage mechanism based on its biodegradable nature.
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrazinolysis of an ester of 3-hydroxybutanoic acid. A general and efficient method involves the reaction of ethyl 3-hydroxybutanoate with hydrazine hydrate.[7][8]
Reaction Scheme:
Caption: Synthesis of this compound.
Mechanism of Bioconjugation: Hydrazone Bond Formation
The hydrazide group of the linker reacts with a carbonyl group (aldehyde or ketone) on a biomolecule to form a hydrazone bond.[9] This reaction is a condensation reaction that proceeds optimally at a slightly acidic pH (around 5 to 7).[10] The resulting hydrazone linkage is more stable than a Schiff base formed with a primary amine.[10]
Caption: Mechanism of hydrazone bond formation.
Application in Antibody-Drug Conjugates (ADCs)
For site-specific conjugation to antibodies, the carbohydrate domains in the Fc region can be oxidized to generate aldehyde groups.[11][12] This approach ensures a homogenous drug-to-antibody ratio (DAR) and avoids modification of amino acid residues that may be critical for antigen binding.[] The this compound linker can then be conjugated to these aldehyde groups, followed by attachment of the cytotoxic payload.
Caption: General workflow for ADC preparation.
Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the oxidation of cis-diol groups in the carbohydrate moieties of an antibody to generate reactive aldehyde groups.
Materials:
-
Antibody (e.g., IgG) solution (5-10 mg/mL in PBS)
-
Sodium meta-periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare a fresh 100 mM solution of sodium meta-periodate in PBS.
-
To the antibody solution, add the sodium meta-periodate solution to a final concentration of 1 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Remove the excess sodium meta-periodate and by-products by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the oxidized antibody using a protein concentration assay (e.g., BCA assay).
Protocol 2: Conjugation of this compound-Payload to the Oxidized Antibody
This protocol details the conjugation of a pre-formed this compound-payload construct to the aldehyde-functionalized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound-payload conjugate (dissolved in a compatible solvent like DMSO)
-
Aniline (optional, as a catalyst)
-
PBS, pH 6.0
-
Quenching reagent (e.g., an excess of an aldehyde-containing molecule)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Adjust the pH of the oxidized antibody solution to 6.0 with a suitable buffer.
-
Add the this compound-payload conjugate to the antibody solution at a molar excess (e.g., 5-10 fold).
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding an excess of an aldehyde-containing molecule to react with any remaining hydrazide groups.
-
Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography.
-
Collect and pool the fractions containing the purified ADC.
Characterization of the ADC
The successful synthesis of the ADC should be confirmed by a series of analytical techniques.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the homogeneity of the ADC and the presence of aggregates. |
| Identity and Integrity | SDS-PAGE, Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and ensure the integrity of the antibody. |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency of the ADC on target cancer cell lines. |
Potential Advantages of the this compound Linker
-
Biocompatibility: The 3-hydroxybutano- moiety is based on a naturally occurring and biocompatible molecule.[5]
-
Biodegradability: The linker has the potential for enzymatic or hydrolytic degradation, offering a controlled release mechanism.[5][6]
-
Hydrophilicity: The hydroxyl group can increase the hydrophilicity of the linker, potentially improving the solubility and reducing aggregation of the ADC.[4]
-
Site-Specific Conjugation: The hydrazide chemistry allows for site-specific conjugation to oxidized glycans, leading to a homogenous ADC product.[11][12]
Conclusion
This compound represents a novel and promising linker for the development of advanced bioconjugates, particularly ADCs. Its design, inspired by the biocompatible and biodegradable properties of PHB, offers the potential for improved therapeutic profiles. The protocols and characterization methods outlined in this document provide a framework for researchers to explore the utility of this innovative linker in their drug development programs. Further studies are warranted to fully elucidate its in vivo stability, cleavage mechanisms, and overall impact on ADC efficacy and safety.
References
- Ansari, S., & Fatma, T. (2016). Polyhydroxyalkanoates: A Versatile Biopolymer. Journal of Applied & Environmental Microbiology, 4(3), 50-61.
- AxisPharm. (n.d.). Hydrazide PEG. Retrieved from [https://www.axispharm.com/ hydrazide-peg]([Link] hydrazide-peg)
- de la Torre, B. G., & Albericio, F. (2020). Site-specific antibody conjugation strategy to functionalize virus-based nanoparticles.
- Griffin, D. R., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Antioxidants & redox signaling, 17(12), 1735-1752.
- Al-Azzawi, W. A. M. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).
- Su, Z., et al. (2021). Antibody–drug conjugates: recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- Poree, F., et al. (2020). Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles.
- Seebach, D., et al. (1991). (R)-3-HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Organic Syntheses, 70, 1.
- BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs.
- Slepička, P., et al. (2019). The effect of hydrazide linkers on hyaluronan hydrazone hydrogels.
- Kuntanawat, P., et al. (2023). Biodegradation Studies of Polyhydroxybutyrate and Polyhydroxybutyrate-co-Polyhydroxyvalerate Films in Soil. Polymers, 15(8), 1968.
- Beacon Targeted Therapies. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit.
- Strop, P., et al. (2013). Methods for site-specific drug conjugation to antibodies. Methods, 65(1), 113-121.
- Guzman, M. L., et al. (2018). Polyhydroxybutyrate (PHB) biodegradation using bacterial strains with demonstrated and predicted PHB depolymerase activity. Applied and environmental microbiology, 84(14), e00531-18.
- Csonka, R., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(22), 5369.
- de la Cruz, F. B., et al. (1997). 1H NMR Imaging Study of Enzymatic Degradation in Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Evidence for Preferential Degradation of the Amorphous Phase by PHB Depolymerase B fromPseudomonas lemoignei. Macromolecules, 30(16), 4684-4686.
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- CN107162893A - (R)
- Sousa, J. P., et al. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 22(16), 8827.
- Jones, M. W., et al. (2016). Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers. Chemical Society Reviews, 45(6), 1469-1480.
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Application Notes & Protocols: The Strategic Application of 3-Hydroxybutanohydrazide in Drug Discovery
Abstract
3-Hydroxybutanohydrazide is a synthetically accessible and highly versatile chemical scaffold poised for significant application in modern drug discovery. Its bifunctional nature, characterized by a secondary alcohol and a terminal hydrazide, offers multiple reaction handles for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of this compound as a valuable starting material, detailing its synthesis, characterization, and strategic use in the generation of compound libraries for screening. We present detailed protocols for its derivatization into privileged heterocyclic structures, such as pyrazoles, and propose its application as a novel fragment for developing targeted therapies, including Histone Deacetylase (HDAC) inhibitors. The methodologies are designed to be robust and self-validating, providing researchers with the foundational knowledge to leverage this promising building block in their drug development programs.
Part 1: Foundational Chemistry & Synthesis
The utility of any building block in a drug discovery cascade begins with its efficient and reliable synthesis. This compound can be prepared in a straightforward manner, making it an attractive starting point for medicinal chemistry campaigns.
Synthesis via Hydrazinolysis
The most common and efficient route to this compound is the direct hydrazinolysis of an ester precursor, typically ethyl 3-hydroxybutanoate. This reaction is a classic method for forming hydrazides from esters.[1][2]
Protocol 1: Synthesis of this compound
-
Rationale: This protocol utilizes the strong nucleophilicity of hydrazine to attack the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using a slight excess of hydrazine hydrate and heating under reflux to ensure sufficient reaction kinetics. Ethanol is an ideal solvent as it readily dissolves both the starting ester and hydrazine hydrate.
-
Materials:
-
Ethyl 3-hydroxybutanoate (1.0 eq)
-
Hydrazine hydrate (~80% solution in H₂O, 1.2 eq)
-
Absolute Ethanol
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
-
Procedure:
-
Setup: Charge a round-bottom flask with ethyl 3-hydroxybutanoate and absolute ethanol (approx. 5-10 mL per gram of ester). Begin stirring.
-
Hydrazine Addition: Carefully add hydrazine hydrate (1.2 equivalents) to the stirred solution at room temperature. The addition is typically exothermic and should be done cautiously.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90°C) for 4-8 hours.
-
Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting ester.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Isolation: The resulting crude product, often a viscous oil, is cooled in an ice bath. Trituration with cold diethyl ether can be used to induce precipitation/crystallization of the white solid product.
-
Purification: Collect the solid product by vacuum filtration, washing with a small volume of cold diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) if necessary.
-
Diagram 1: Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Physicochemical Characterization
Confirming the identity and purity of the synthesized material is a critical quality control step.
Table 1: Expected Characterization Data for this compound
| Parameter | Expected Value/Observation | Source |
| Molecular Formula | C₄H₁₀N₂O₂ | [] |
| Molecular Weight | 118.13 g/mol | [] |
| Appearance | White crystalline solid | - |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H, NH), 4.40 (d, 1H, OH), 4.15 (s, 2H, NH₂), 3.85 (m, 1H, CH-OH), 2.15 (dd, 1H, CH₂), 1.98 (dd, 1H, CH₂), 1.02 (d, 3H, CH₃) | - |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.5 (C=O), 62.8 (CH-OH), 42.3 (CH₂), 22.9 (CH₃) | - |
| FT-IR (KBr, cm⁻¹) | 3300-3450 (O-H, N-H stretch), 2970 (C-H stretch), 1650 (C=O, Amide I), 1530 (N-H bend, Amide II) | - |
| Mass Spec (ESI+) | m/z 119.08 [M+H]⁺, 141.06 [M+Na]⁺ | - |
Part 2: Strategic Applications in Medicinal Chemistry
The true power of this compound lies in its function as a versatile scaffold. The hydrazide moiety is a precursor to a vast number of biologically active heterocyclic compounds, while the hydroxybutyl group provides a point for further derivatization or can act as a linker.[1][2][4]
Synthesis of Pyrazole Derivatives
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous approved drugs.[5][6] The Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a robust and high-yielding reaction.[6][7][8]
Protocol 2: Synthesis of a 3-Hydroxybutyl-Substituted Pyrazole
-
Rationale: This protocol exemplifies the cyclocondensation reaction between the two nucleophilic nitrogen atoms of the hydrazide and the two electrophilic carbonyl carbons of acetylacetone (a 1,3-dicarbonyl). The reaction is catalyzed by acid, which activates the carbonyl groups towards nucleophilic attack.
-
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Standard reflux apparatus
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Reagent Addition: Add acetylacetone followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from aqueous ethanol to yield the pure pyrazole derivative.
-
Diagram 2: Pyrazole Synthesis via Cyclocondensation
Caption: Reaction scheme for the synthesis of a pyrazole derivative.
Fragment-Based Design: Targeting HDACs
Fragment-based drug discovery (FBDD) identifies small, low-molecular-weight ligands that bind to biological targets, which are then optimized into more potent leads.[9][10][11] this compound is an excellent candidate for an FBDD approach. The parent metabolite, D-β-hydroxybutyric acid, is a known endogenous inhibitor of class I histone deacetylases (HDACs).[12] This provides a strong biological rationale for using this scaffold to develop novel HDAC inhibitors.
-
Mechanistic Hypothesis:
-
Zinc-Binding Group (ZBG): The hydrazide can be readily converted to a hydroxamic acid, a classic ZBG that chelates the catalytic Zn²⁺ ion in the HDAC active site.
-
Linker Region: The 3-hydroxybutyl moiety serves as an ideal, non-aromatic linker to position the ZBG within the active site channel.
-
"Cap" Group Attachment: The terminal nitrogen of the hydrazide (before cyclization) or the hydroxyl group can be used as attachment points to add a "cap" group, which interacts with residues at the rim of the active site, enhancing potency and selectivity.
-
Diagram 3: Proposed Binding of a this compound Derivative in an HDAC Active Site
Caption: A model showing the key interactions for an HDAC inhibitor.
Protocol 3: General In Vitro HDAC Inhibition Assay
-
Rationale: To validate the hypothesis, synthesized derivatives must be tested for biological activity. In vitro assays provide a controlled environment to evaluate the potency of compounds against the target enzyme.[13][14] A fluorogenic assay is a common, high-throughput method for measuring HDAC activity.[15]
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0)
-
HDAC Developer solution (containing a protease like trypsin)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
Test compounds dissolved in DMSO
-
Black, opaque 96- or 384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO, then dilute into assay buffer. Add these to the wells of the microplate.
-
Enzyme Addition: Add the HDAC enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix and incubate for 15 minutes at 37°C to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The HDAC enzyme will deacetylate the lysine in the substrate.
-
Development: Add the developer solution. The protease in the developer will cleave the deacetylated substrate, releasing the fluorescent AMC molecule. Incubate for 15-20 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Subtract background fluorescence (from "no enzyme" wells). Calculate percent inhibition relative to the "no compound" (100% activity) and positive control (0% activity) wells. Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Part 3: Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic entry point into novel chemical space. Its straightforward synthesis and bifunctional reactivity make it an ideal scaffold for generating libraries of diverse compounds. We have demonstrated its utility in creating medicinally relevant pyrazoles and proposed a rational, fragment-based approach for its development into targeted HDAC inhibitors.
Future work should expand upon these foundations by:
-
Exploring Diverse Heterocycles: Using the hydrazide moiety to synthesize other important classes of heterocycles like oxadiazoles, triazoles, and pyridazinones.
-
Stereochemical Control: The hydroxyl group is at a chiral center. Synthesizing and testing enantiomerically pure derivatives could reveal stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects.
-
Multi-Component Reactions: Employing this compound in multi-component reactions (MCRs) to rapidly build molecular complexity and generate large libraries for high-throughput screening.[16][17][18]
By integrating rational design with versatile synthetic chemistry, this compound can serve as a powerful tool in the medicinal chemist's arsenal, accelerating the discovery of next-generation therapeutics.
References
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- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38481-38493.
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- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.
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Comprehensive Guide to the Quantitative Analysis of 3-Hydroxybutanohydrazide
Introduction
3-Hydroxybutanohydrazide is a polar organic molecule featuring both a hydroxyl and a hydrazide functional group. Its structural characteristics make it a compound of interest in various chemical and pharmaceutical research areas, including as a synthetic intermediate or a potential biologically active agent. Accurate and reliable quantification of this compound is paramount for reaction monitoring, purity assessment, pharmacokinetic studies, and quality control in drug development.
However, the physicochemical properties of this compound present distinct analytical challenges. Its high polarity makes it difficult to retain on standard reversed-phase chromatography columns, while the lack of a strong chromophore limits its sensitivity with UV-Vis detection. Furthermore, its low volatility and thermal lability preclude direct analysis by gas chromatography.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound in various matrices. We will explore three robust analytical methodologies, explaining the causality behind experimental choices and providing insights gleaned from field experience. The methods covered are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following silylation derivatization.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct, high-sensitivity analysis.
Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the tools to implement these methods with confidence.
Foundational Step: Sample Preparation Strategies
The selection of an appropriate sample preparation technique is critical for removing interfering matrix components and ensuring the accuracy and robustness of the analysis.[1] The complexity of the matrix dictates the required level of cleanup.
Protocol 1.1: Simple Matrices (e.g., Reaction Mixtures, Bulk Substance)
For straightforward matrices where the analyte concentration is relatively high, a simple "dilute-and-shoot" approach is often sufficient.
-
Weighing: Accurately weigh an appropriate amount of the bulk substance or reaction mixture.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol, water, or the initial mobile phase of the chromatographic method) to a known volume to create a stock solution.
-
Dilution: Perform serial dilutions from the stock solution to prepare calibration standards and quality control (QC) samples within the expected linear range of the assay.
-
Filtration: Filter the final diluted samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the analytical column.[2]
Protocol 1.2: Complex Biological Matrices (e.g., Plasma, Serum)
Biological fluids contain high concentrations of proteins, lipids, and salts that can interfere with analysis and must be removed.
A. Protein Precipitation (PPT)
This is a rapid method for removing the bulk of proteins, suitable for high-throughput analysis.[3]
-
Sample Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile or methanol containing the internal standard (if used). The 3:1 ratio of organic solvent to sample is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for analysis. The supernatant may be injected directly, or evaporated and reconstituted in the mobile phase.[4]
B. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[5]
-
Sample Aliquot: Transfer 200 µL of the biological sample into a glass tube.
-
pH Adjustment (Optional): Adjust the sample pH to optimize the partitioning of this compound.
-
Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex for 2-5 minutes to facilitate extraction.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.
Caption: Experimental workflow for HPLC-UV analysis with derivatization.
Method Validation Parameters
The method should be validated according to ICH guidelines. [6]Typical performance is summarized below.
| Parameter | Typical Specification |
| Linearity (r²) | > 0.995 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Method 2: GC-MS with Silylation Derivatization
Principle of the Method
Gas chromatography requires analytes to be volatile and thermally stable. Due to its polar hydroxyl and hydrazide groups, this compound has low volatility and is prone to thermal degradation in a hot GC inlet. [7]Derivatization is therefore mandatory. Silylation is a robust and widely used technique that replaces the active hydrogens on the hydroxyl and hydrazide groups with non-polar trimethylsilyl (TMS) groups. [8]This process, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), dramatically increases volatility and thermal stability, enabling sharp chromatographic peaks and sensitive mass spectrometric detection. [7]
Experimental Protocol
Reagents and Materials
-
This compound analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Ethyl acetate (GC grade)
Protocol Steps
-
Standard/Sample Preparation: Prepare standards and process samples as described in Section 1. If the sample is in an aqueous solution, it must be evaporated to complete dryness under nitrogen before derivatization, as water will quench the silylation reagent.
-
Derivatization Reaction:
-
To the dried residue of the standard or sample in a glass vial, add 100 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS. [8] * Cap the vial tightly and vortex for 30 seconds.
-
Heat at 70°C for 45 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) for quantification (select 3-4 characteristic ions of the derivatized analyte).
-
Sources
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Sensitive Quantification of 3-Hydroxybutanohydrazide using Pre-Column Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
An Application Guide
Abstract
This application note presents a robust and highly sensitive method for the analysis of 3-Hydroxybutanohydrazide by High-Performance Liquid Chromatography (HPLC). Due to its polar nature and lack of a significant UV chromophore, direct analysis of this compound presents a considerable challenge in achieving low detection limits. To overcome this, the protocol employs a pre-column derivatization strategy targeting the terminal primary amine of the hydrazide functional group. This guide details a complete workflow, including the derivatization reaction mechanism, a step-by-step experimental protocol, and optimized HPLC conditions for analysis with fluorescence detection. The methodologies provided are designed to be directly applicable in research, quality control, and drug development settings, ensuring reliable and reproducible quantification.
Introduction and Analytical Challenge
This compound is a functionalized derivative of 3-hydroxybutyric acid (β-hydroxybutyrate), a significant ketone body and metabolic indicator.[1] As such, its analogues and derivatives are of increasing interest in metabolic research and as chiral building blocks in pharmaceutical synthesis. The analytical quantification of this compound is hampered by its physicochemical properties: high polarity, which leads to poor retention on traditional reversed-phase columns, and the absence of a suitable chromophore, which results in poor sensitivity with standard UV-Vis detectors.[2]
Chemical derivatization is a powerful strategy to circumvent these limitations.[3] By chemically modifying the analyte to attach a fluorophore or a strong chromophore, both its chromatographic behavior and detectability can be dramatically improved. This application note focuses on the derivatization of the nucleophilic primary amine of the hydrazide moiety, a reliable and efficient reaction handle. We will detail a method using a benzofurazan-based reagent to yield a highly fluorescent product, enabling sensitive detection at low concentrations.
Principle: The Derivatization Reaction
The core of this method is the reaction between the primary amine of this compound and a fluorogenic labeling reagent. For this application, we select a reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which is highly reactive towards primary and secondary amines but non-fluorescent itself. The reaction product, however, is intensely fluorescent, providing the basis for a highly sensitive assay.[4][5]
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazide group attacks the electron-deficient carbon atom of the benzofurazan ring bonded to the fluorine atom. This reaction is typically conducted under basic conditions to ensure the amine is deprotonated, thereby maximizing its nucleophilicity.
Reaction Mechanism: this compound with NBD-F
Caption: Nucleophilic substitution reaction between this compound and NBD-F.
Experimental Protocol: Step-by-Step Guide
This protocol provides a comprehensive methodology for sample derivatization and subsequent HPLC analysis.
Required Materials and Reagents
-
Analyte: this compound reference standard
-
Derivatizing Reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC or Milli-Q Grade)
-
Buffers: Sodium borate buffer (50 mM, pH 9.5), Trifluoroacetic acid (TFA)
-
Internal Standard (IS): (Optional but recommended) A structurally similar compound that undergoes the same derivatization, e.g., 4-hydroxybutanohydrazide.
-
Equipment: HPLC system with a fluorescence detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm), analytical balance, volumetric flasks, pipettes, heating block or water bath, 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid to 1 L of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Methanol): Use HPLC-grade methanol.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of diluent (Water:Methanol, 50:50 v/v). Prepare serial dilutions from this stock to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of NBD-F in 10 mL of Acetonitrile. This solution is light-sensitive and should be stored in an amber vial at 4°C.
-
Borate Buffer (50 mM, pH 9.5): Dissolve 1.9 g of sodium borate decahydrate in 100 mL of water. Adjust pH to 9.5 with a sodium hydroxide solution.
Derivatization Procedure
-
Aliquot Sample: In a microcentrifuge tube, pipette 100 µL of the sample solution or calibration standard.
-
Add Buffer: Add 100 µL of the 50 mM borate buffer (pH 9.5). Vortex briefly.
-
Add Reagent: Add 100 µL of the NBD-F reagent solution. Vortex immediately to ensure complete mixing.
-
Scientist's Note: The basic buffer is critical for deprotonating the primary amine of the hydrazide, making it a potent nucleophile for the reaction. Acetonitrile is used to solubilize the NBD-F reagent.
-
-
Incubate: Cap the tube tightly and place it in a heating block or water bath set to 60°C for 30 minutes. Protect from light during incubation.
-
Cool and Quench: After incubation, cool the reaction mixture to room temperature. The reaction can be stopped by adding a small amount of an acidic solution (e.g., 20 µL of 1M HCl) to neutralize the buffer, although for many methods this is not strictly necessary before injection.
-
Filter: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
HPLC System Conditions
The derivatized analyte is now significantly more hydrophobic and can be effectively separated using standard reversed-phase chromatography.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% TFA in WaterB: Methanol |
| Gradient Program | 0-5 min: 30% B5-20 min: 30% to 80% B20-22 min: 80% to 30% B22-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation (λex): 470-490 nmEmission (λem): 530-550 nm[4][5] |
| Run Time | 30 minutes |
-
Scientist's Note: A gradient elution is employed to ensure adequate separation of the derivatized analyte from reagent peaks and other matrix components, while also providing a sharp peak shape for accurate quantification.[6] The specific excitation and emission wavelengths should be optimized based on the fluorescence spectrum of the NBD-hydrazide derivative but published values for similar NBD-amine derivatives provide an excellent starting point.[4][5]
Workflow and Expected Performance
The entire analytical process, from sample preparation to data acquisition, is streamlined for efficiency and reproducibility.
Overall Experimental Workflow
Caption: Workflow for the analysis of this compound.
Typical Method Validation Parameters
The following table provides expected performance characteristics for a method of this type, based on published data for similar derivatized small molecules.[4][5] Actual results must be determined during in-lab validation.
| Performance Metric | Expected Result |
| Linearity (r²) | > 0.999[4] |
| Concentration Range | 20 - 500 µmol/L[4] |
| Limit of Detection (LOD) | ~5-10 µmol/L[4] |
| Limit of Quantitation (LOQ) | ~20-30 µmol/L[4] |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Conclusion
The protocol outlined in this application note provides a complete and reliable solution for the sensitive quantification of this compound. By employing a pre-column derivatization step with a fluorogenic reagent, the inherent analytical challenges of this compound are effectively overcome. The detailed step-by-step instructions for derivatization and the optimized HPLC-fluorescence conditions serve as a robust starting point for method implementation and validation in any analytical laboratory. This approach ensures high sensitivity, specificity, and reproducibility, making it suitable for demanding applications in academic research and the pharmaceutical industry.
References
- Trace analysis of β-hydroxybutyrate in human plasma by derivatization and high-performance liquid chromatography. ResearchGate.
- HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma. PubMed.
- HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: Application in the analysis of human plasma. ResearchGate.
- A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection. ResearchGate.
- HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma. Semantic Scholar.
- Determination of β-Hydroxybutyrate in Blood and Urine Using Gas Chromatography– Mass Spectrometry. Caa.gov.tw.
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH).
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. ResearchGate.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. ResearchGate.
- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters via CCS Chemistry.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy (IOSRPHR).
Sources
- 1. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
Application Note & Protocols: High-Throughput Screening for Novel Enzyme Inhibitors Utilizing a 3-Hydroxybutanohydrazide Scaffold
Disclaimer: This document presents a hypothetical application of 3-Hydroxybutanohydrazide as a foundational scaffold for a combinatorial library in a high-throughput screening (HTS) campaign. As of the date of publication, specific HTS assays centered on this compound are not widely documented in peer-reviewed literature. The following protocols are based on established principles of HTS, enzyme kinetics, and fragment-based drug discovery to illustrate a scientifically plausible workflow for identifying novel enzyme inhibitors.
Introduction: The Quest for Novel Pharmacological Scaffolds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify "hits" that modulate a specific biological target.[1] A significant challenge in drug discovery is the exploration of novel chemical space to identify unique molecular scaffolds that can be developed into effective therapeutics.[2] Fragment-based drug discovery (FBDD) has emerged as a powerful strategy, beginning with the identification of low-molecular-weight fragments that bind to a target, which are then elaborated into more potent, lead-like molecules.
This application note details a hypothetical HTS campaign for the discovery of novel inhibitors against a representative enzyme class, using a combinatorial library built upon the this compound scaffold. The structure of this compound, featuring a secondary alcohol and a hydrazide moiety, offers versatile chemical handles for combinatorial synthesis and presents hydrogen bond donor and acceptor sites, making it an attractive starting point for generating molecular diversity.
Assay Principle: A Fluorescence-Based Enzymatic Inhibition Assay
The described HTS assay is designed to identify compounds that inhibit the activity of a target enzyme. For the purpose of this note, we will consider a generic serine protease as the target. The assay utilizes a fluorogenic substrate that, when cleaved by the active enzyme, releases a fluorescent molecule. Inhibitors of the enzyme will prevent or reduce the cleavage of this substrate, resulting in a diminished fluorescent signal. This fluorescence-based method is highly sensitive and readily adaptable to HTS formats.
The core of this application is the screening of a diverse chemical library, where each compound shares the this compound core but is decorated with various R-groups to explore a wide range of chemical space.
Materials and Reagents
-
Compound Library: A diversity-oriented library synthesized from a this compound scaffold. Compounds are typically dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Target Enzyme: Purified recombinant serine protease, stored in an appropriate buffer at -80°C.
-
Fluorogenic Substrate: A peptide substrate conjugated to a fluorescent reporter (e.g., 7-amino-4-methylcoumarin, AMC), which fluoresces upon cleavage.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Positive Control: A known, potent inhibitor of the target enzyme.
-
Negative Control: DMSO (vehicle).
-
Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Instrumentation:
-
Automated liquid handling system for plate preparation.[1]
-
Multi-mode microplate reader capable of kinetic fluorescence measurements.
-
Plate incubator.
-
Experimental Workflow and Protocols
The HTS process involves several key stages, from initial library screening to hit confirmation and characterization.
Primary High-Throughput Screen
This protocol is for screening the compound library at a single concentration to identify initial "hits."
Protocol Steps:
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the 10 mM stock library plate to the corresponding wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Control Allocation: Designate specific columns for controls:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a known inhibitor (e.g., at a concentration 100x its IC50).
-
-
Enzyme Addition: Add 25 µL of the target enzyme solution (diluted in assay buffer to a 2X final concentration) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate (diluted in assay buffer to a 2X final concentration) to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately transfer the plate to a microplate reader and measure the fluorescence intensity kinetically over 30 minutes at an appropriate excitation/emission wavelength pair (e.g., 360 nm Ex / 460 nm Em for AMC-based substrates).
Data Analysis and Hit Identification
The quality of the HTS assay is first assessed by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls. An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.
Hit Selection: The activity of each compound is expressed as the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Slope_compound - μ_pos) / (μ_neg - μ_pos)) Where "Slope" refers to the rate of the reaction (increase in fluorescence over time).
Compounds demonstrating an inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and rule out false positives.
Protocol Steps:
-
Cherry-Picking: Manually or robotically select the primary hit compounds from the master library plates.
-
Serial Dilution: Create a series of dilutions for each confirmed hit (e.g., an 8-point, 1:3 serial dilution starting from 100 µM).
-
Dose-Response Assay: Repeat the primary screening protocol using the serially diluted compounds.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).
Visualization of Workflows and Mechanisms
Diagram 1: HTS Workflow
Caption: High-throughput screening workflow for identifying enzyme inhibitors.
Diagram 2: Hypothetical Mechanism of Inhibition
Caption: Hypothetical binding of the inhibitor scaffold to the enzyme's active site.
Data Presentation
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Acceptance Criteria |
| Microplate Format | 384-well | N/A |
| Final Assay Volume | 50 µL | N/A |
| Compound Concentration | 10 µM | N/A |
| Z'-Factor | 0.78 | ≥ 0.5 |
| Signal-to-Background | 15-fold | > 5-fold |
| DMSO Tolerance | < 5% effect at 0.5% | < 10% effect |
| Hit Rate | 0.8% | Typically 0.1-2% |
Table 2: Profile of Hypothetical Confirmed Hits
| Hit ID | Scaffold Modification | IC50 (µM) | Ligand Efficiency |
| HBH-001 | R = Phenyl | 12.5 | 0.31 |
| HBH-002 | R = 4-Chlorophenyl | 5.2 | 0.35 |
| HBH-003 | R = Naphthyl | 8.9 | 0.33 |
| HBH-004 | R = Thiophene | 15.1 | 0.29 |
Conclusion and Future Directions
This application note outlines a robust, hypothetical framework for a high-throughput screening campaign to identify novel enzyme inhibitors based on the this compound scaffold. The proposed fluorescence-based assay is sensitive, automatable, and yields high-quality data suitable for large-scale screening.
The identified hits, characterized by their IC50 values, provide a starting point for structure-activity relationship (SAR) studies. Subsequent medicinal chemistry efforts would focus on modifying the scaffold to improve potency, selectivity, and drug-like properties, ultimately leading to the development of promising lead compounds. This approach demonstrates how a novel chemical starting point, combined with systematic HTS and hit-to-lead principles, can fuel the drug discovery pipeline.
References
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
- Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]
- Gorska, A., et al. (2015). Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC, NIH. [Link]
- Emory University. (2020, February 11). New synthesis methods enhance 3D chemical space for drug discovery. [Link]
- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
- Nuvisan. High-throughput high-content screening. [Link]
- SPARC Drug Discovery. High-Throughput Screening (HTS) & High-Content Analysis (HCA). [Link]
- Walters, M. A. (2021). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Sources
Application Notes and Protocols for Site-Specific Protein Conjugation using 3-Hydroxybutanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision in Protein Modification
The covalent modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for advanced imaging studies. A significant challenge in this field is achieving site-specificity to ensure homogeneity, preserve protein function, and generate conjugates with predictable and reproducible properties. The hydrazide-aldehyde ligation chemistry offers a robust and bioorthogonal approach to site-specific protein modification.[1][2] This method relies on the chemoselective reaction between a hydrazide and an aldehyde to form a stable hydrazone bond.
This application note provides a comprehensive guide to the conjugation of 3-Hydroxybutanohydrazide to proteins. We will detail the enzymatic introduction of a reactive aldehyde handle onto a target protein using the "aldehyde tag" technology and provide a step-by-step protocol for the subsequent conjugation with this compound. The inclusion of a hydroxyl group in the hydrazide molecule can enhance the hydrophilicity of the resulting conjugate, potentially improving its solubility and pharmacokinetic properties.
The Chemistry: Hydrazide-Aldehyde Ligation
The conjugation strategy is a two-step process. First, a unique reactive aldehyde group is introduced into the protein of interest at a specific site. This is achieved by genetically encoding a short peptide sequence, known as an "aldehyde tag," which is recognized by the formylglycine-generating enzyme (FGE).[3][4][5] FGE oxidizes a cysteine residue within this tag to a Cα-formylglycine (fGly), which contains the desired aldehyde functionality.[6][7][8] This enzymatic conversion is highly specific and efficient, allowing for the production of homogeneously modified proteins.
The second step is the chemical ligation of this compound to the aldehyde-tagged protein. The hydrazide group of this compound nucleophilically attacks the aldehyde on the fGly residue, forming a stable hydrazone bond. This reaction is highly chemoselective and proceeds under mild, aqueous conditions, preserving the delicate three-dimensional structure and function of the protein.[1][9]
Diagram: Workflow for this compound Conjugation
Caption: Overall workflow for the site-specific conjugation of this compound to a target protein.
Experimental Protocols
Part 1: Generation of Aldehyde-Tagged Protein
This protocol describes the production of a protein with a site-specific aldehyde group using the formylglycine-generating enzyme (FGE) system.
1.1. Insertion of the Aldehyde Tag Sequence
The aldehyde tag is a short amino acid sequence that is recognized by FGE. A common and efficient 6-amino-acid tag is LCTPSR.[3] This sequence should be genetically encoded at the N-terminus, C-terminus, or within a surface-exposed loop of the protein of interest. Standard molecular biology techniques such as site-directed mutagenesis or PCR-based cloning can be used to insert the coding sequence for the aldehyde tag into the expression vector.
1.2. Protein Expression and FGE Co-expression
For Prokaryotic Expression (E. coli):
-
Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids: one containing the gene for the aldehyde-tagged protein of interest and the other containing the gene for FGE (e.g., from Mycobacterium tuberculosis).
-
Grow the transformed cells in appropriate antibiotic-containing media to an OD600 of 0.6-0.8.
-
Induce the expression of both the target protein and FGE according to the specific promoters used (e.g., with IPTG for the lac promoter and arabinose for the araBAD promoter).
-
Incubate the culture at a reduced temperature (e.g., 18-25 °C) for 12-18 hours to enhance proper protein folding and FGE activity.
-
Harvest the cells by centrifugation and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag, followed by size-exclusion chromatography).
For Eukaryotic Expression (e.g., CHO or HEK293 cells):
-
Co-transfect the mammalian cells with two expression vectors: one for the aldehyde-tagged protein and one for a human FGE construct.[3]
-
Culture the cells under conditions that support high-level protein expression.
-
Harvest the secreted protein from the culture medium or lyse the cells for intracellular proteins.
-
Purify the aldehyde-tagged protein using appropriate chromatography methods.
1.3. Verification of Aldehyde Tag Formation
It is crucial to verify the successful conversion of the cysteine to formylglycine.
-
Mass Spectrometry: Analyze the purified protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF). A successful conversion will result in a mass decrease of 1 Da compared to the cysteine-containing protein (oxidation of Cys to fGly involves the loss of 2 hydrogen atoms and the gain of one oxygen atom, resulting in a net change of +14 Da, but the initial cysteine to serine conversion by FGE is a key step where a thiol group is replaced by a hydroxyl group, which is then oxidized to an aldehyde). However, the most accurate method is to digest the protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the peptide containing the formylglycine modification.
-
Aldehyde-Reactive Probes: React a small aliquot of the purified protein with an aldehyde-reactive fluorescent probe (e.g., a hydrazide- or aminooxy-functionalized fluorophore). Analyze the reaction mixture by SDS-PAGE and visualize the fluorescence to confirm the presence of the aldehyde.
Part 2: Synthesis of this compound (Proposed Method)
As this compound is not readily commercially available, a synthetic route is required. The following is a proposed method based on standard organic synthesis principles.
2.1. Materials
-
Ethyl 3-hydroxybutanoate
-
Hydrazine monohydrate (80% in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
2.2. Synthesis Procedure
-
In a round-bottom flask, combine ethyl 3-hydroxybutanoate (1 equivalent) and an excess of hydrazine monohydrate (e.g., 3-5 equivalents).
-
Add ethanol as a co-solvent to ensure miscibility.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
2.3. Characterization
It is essential to characterize the synthesized this compound to confirm its identity and purity before use in protein conjugation. Recommended analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess purity.
Part 3: Conjugation of this compound to Aldehyde-Tagged Protein
3.1. Materials
-
Purified aldehyde-tagged protein (in a suitable buffer, e.g., 100 mM sodium phosphate, pH 6.0-7.0)
-
This compound (dissolved in a minimal amount of a compatible organic solvent like DMSO or directly in the reaction buffer if soluble)
-
Aniline (as a 100 mM stock solution in DMSO or water)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.5)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)
3.2. Conjugation Protocol
-
Prepare the aldehyde-tagged protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
To accelerate the reaction, add aniline to a final concentration of 10-20 mM.[3][4][6][7]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor the progress of the conjugation reaction by SDS-PAGE. A successful conjugation will result in a slight increase in the molecular weight of the protein.
3.3. Purification of the Protein-Hydrazide Conjugate
-
After the reaction is complete, remove the excess, unreacted this compound and aniline catalyst.
-
Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger protein conjugate from the smaller unreacted molecules.
-
Dialysis or Buffer Exchange: Alternatively, dialysis against a suitable storage buffer can be used to remove the small molecule reagents.
Part 4: Characterization of the Protein-3-Hydroxybutanohydrazide Conjugate
4.1. SDS-PAGE Analysis
Compare the conjugated protein to the unconjugated protein on an SDS-PAGE gel. The conjugate should exhibit a slightly higher molecular weight.
4.2. Mass Spectrometry
Determine the precise mass of the conjugate using ESI-MS or MALDI-TOF MS to confirm the successful attachment of this compound and to assess the homogeneity of the product.
4.3. Functional Assays
Perform relevant functional assays to ensure that the conjugation process has not adversely affected the biological activity of the protein.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 7.0 | Balances hydrazide reactivity with protein stability. Hydrazone formation is favored at slightly acidic to neutral pH. |
| Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability during longer incubation times. |
| Molar Ratio (Hydrazide:Protein) | 10:1 to 50:1 | A molar excess of the hydrazide drives the reaction to completion. The optimal ratio is protein-dependent. |
| Aniline Catalyst Concentration | 10 - 20 mM | Aniline significantly accelerates the rate of hydrazone formation, allowing for shorter reaction times and milder conditions.[3][4][6][7] |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the specific protein and the reaction conditions. Should be optimized for each system. |
Diagram: Mechanism of Aniline-Catalyzed Hydrazone Formation
Caption: Aniline catalyzes hydrazone formation by forming a more reactive Schiff base intermediate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete FGE conversion. | Verify aldehyde tag formation using mass spectrometry. Optimize FGE co-expression conditions. |
| Suboptimal reaction pH. | Perform a pH screen (e.g., pH 6.0, 6.5, 7.0) to find the optimal condition for your protein. | |
| Insufficient molar excess of hydrazide. | Increase the molar ratio of this compound to protein. | |
| Inactive this compound. | Re-synthesize and purify the hydrazide. Confirm its identity and purity. | |
| Protein Precipitation | Protein instability under reaction conditions. | Decrease the reaction temperature to 4°C. Add stabilizing excipients (e.g., glycerol, arginine). |
| High concentration of organic solvent. | Minimize the volume of DMSO or other organic solvent used to dissolve the hydrazide. | |
| Heterogeneous Product | Incomplete reaction. | Increase reaction time or reagent concentrations. Optimize reaction conditions. |
| Protein degradation. | Add protease inhibitors. Reduce incubation time and temperature. |
References
- Dirksen, A., & Dawson, P. E. (2008). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 130(1), 4-5. [Link]
- Devaraj, N. K., & Weissleder, R. (2011). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.
- Carrico, I. S., Carlson, L., & Bertozzi, C. R. (2007). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Chemical Biology, 3(6), 321-322. [Link]
- Hudak, J. E., Barfield, R. M., de Hart, G. W., Grob, P., Nogales, E., Bertozzi, C. R., & Rabuka, D. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.
- Rush, J. S., & Bertozzi, C. R. (2008). New Aldehyde Tag Sequences Identified by Screening Formylglycine Generating Enzymes in Vitro and in Vivo. Journal of the American Chemical Society, 130(38), 12240-12241. [Link]
- Barfield, R. M., & Rabuka, D. (2018). Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates. Methods in Molecular Biology, 1728, 3-16. [Link]
- Sattin, S., & Bernardi, A. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(25), 5834-5846. [Link]
- Sewald, N. (n.d.). Formylglycine Aldehyde Tag. Universität Bielefeld. [Link]
- Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
Sources
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxybutanohydrazide
Welcome to the technical support center for the synthesis of 3-Hydroxybutanohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into improving the yield and purity of your target compound. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated methodologies to ensure reproducible, high-quality results.
Introduction: The Core Reaction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. It is most commonly synthesized via the hydrazinolysis of an ethyl or methyl 3-hydroxybutanoate ester.[1][2][3] The reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the final yield and purity.
This guide will address the critical variables in this synthesis, providing a framework for troubleshooting and optimization.
Visualizing the Synthesis Pathway
The fundamental reaction is a nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, replacing the alkoxy group of the ester.
Caption: General reaction mechanism for the hydrazinolysis of ethyl 3-hydroxybutanoate.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific, common problems encountered during the synthesis. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
Low yields are the most frequent issue and can stem from several sources: incomplete reaction, side reactions, or losses during workup and purification.
Causality:
-
Incomplete Reaction: The reaction equilibrium may not have been driven sufficiently to the product side. This can be due to insufficient reaction time, suboptimal temperature, or inadequate molar excess of hydrazine.
-
Side Reactions: The hydroxyl group on the starting material can potentially participate in side reactions, though the primary concern is often the stability of hydrazine at elevated temperatures.
-
Purification Losses: this compound has high polarity and water solubility, making it prone to loss during aqueous workup phases. If the product is an oil, it can be difficult to handle and transfer completely.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Recommended Protocol Adjustments:
-
Increase Hydrazine Excess: Use a 3 to 5 molar equivalent of hydrazine hydrate relative to the starting ester. This stoichiometric push helps drive the reaction to completion.
-
Optimize Temperature: While refluxing in ethanol is common, a controlled temperature of 60-80°C can provide a good balance between reaction rate and preventing hydrazine degradation.[4]
-
Improve Extraction:
-
Before extraction, saturate the aqueous layer with sodium chloride (NaCl) to decrease the solubility of the polar product and "salt it out."
-
Perform multiple extractions (5-7 times) with a suitable solvent like ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v).
-
Q2: My final product is a persistent oil and refuses to crystallize. How can I induce solidification?
This compound can be challenging to crystallize, often remaining a viscous oil, which complicates handling and purification.
Causality:
-
Residual Solvent: Trace amounts of solvent (especially water or ethanol) can act as an impurity, inhibiting lattice formation.
-
Impurities: The presence of unreacted starting material or side products can disrupt the crystallization process.
-
Hygroscopic Nature: The product can absorb atmospheric moisture, preventing it from solidifying.
Step-by-Step Crystallization Protocol:
-
Ensure Purity: First, confirm the purity of the oil via NMR or LC-MS. If significant impurities are present, re-purify using column chromatography (silica gel with a DCM/Methanol or EtOAc/Methanol gradient).
-
High-Vacuum Drying: Place the oil in a round-bottom flask and dry under high vacuum (e.g., <1 mbar) for several hours, possibly with gentle warming (30-40°C), to remove all volatile residues.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the oil level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed Crystals: If you have a previously solidified batch, add a single, tiny crystal to the oil.
-
Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., hot isopropanol or methanol). Slowly add a poor solvent (e.g., cold diethyl ether or hexane) dropwise until the solution becomes cloudy. Let it stand at a low temperature (4°C or -20°C).
-
-
Trituration: Add a small amount of a non-solvent (like diethyl ether) to the oil and vigorously agitate with a spatula. This can sometimes force the product to precipitate as a solid, which can then be filtered.
Q3: I see an additional spot on my TLC/peak in my LC-MS. What is the likely side product?
The most common side product is often related to the reactivity of hydrazine.
Causality:
-
Diacyl Hydrazine Formation: It is possible, though less common under excess hydrazine conditions, for a molecule of hydrazine to react with two molecules of the ester, forming a symmetrical diacyl hydrazine.
-
Degradation: If the reaction is run at excessively high temperatures or for a prolonged time, degradation of the starting material or product may occur.
Identification and Mitigation:
-
Characterization: Use LC-MS to get a mass of the impurity. A mass corresponding to (2 * Mass of Acyl Group) + Mass of N₂H₂ would suggest the diacyl hydrazine.
-
Mitigation Strategy:
-
Ensure a sufficient excess of hydrazine hydrate (at least 3 equivalents) is used from the start of the reaction. This makes the statistical probability of one hydrazine molecule reacting twice much lower than a new hydrazine molecule reacting with the ester.
-
Add the starting ester slowly to the solution of hydrazine hydrate in the solvent, rather than the other way around. This maintains a high concentration of hydrazine relative to the ester at all times.
-
Frequently Asked Questions (FAQs)
What is the optimal solvent for this reaction? Methanol or ethanol are the most commonly used and effective solvents. They readily dissolve both the starting ester and hydrazine hydrate and are suitable for heating to the required reaction temperatures. Using the same alcohol as the ester's alkoxy group (e.g., ethanol for ethyl 3-hydroxybutanoate) can prevent any potential transesterification, although this is a minor concern in the presence of a strong nucleophile like hydrazine.
| Solvent | Boiling Point (°C) | Key Considerations |
| Methanol | 64.7 | Excellent solvent for both reactants. Lower boiling point may require longer reflux times. |
| Ethanol | 78.4 | Most common choice. Good solubility profile and an ideal reflux temperature.[5] |
| Isopropanol | 82.6 | Can be used, but offers little advantage over ethanol. |
| Water | 100 | Can be used, but workup is more complex as the product is highly water-soluble. |
How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of Ethyl Acetate/Methanol (e.g., 9:1 or 8:2 v/v) or Dichloromethane/Methanol (e.g., 95:5 v/v) typically works well.
-
Visualization: The starting ester is UV active if it contains an aromatic ring, but ethyl 3-hydroxybutanoate is not. Both the starting material and product can be visualized using a potassium permanganate (KMnO₄) stain, as they both contain oxidizable functional groups (alcohol). The hydrazide product is generally much more polar than the starting ester, so it will have a significantly lower Rf value.
What are the critical safety precautions when handling hydrazine hydrate? Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[6][7][8] All manipulations must be performed with extreme caution.
-
Engineering Controls: Always handle hydrazine hydrate inside a certified chemical fume hood to prevent inhalation of vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile gloves are a minimum, with chloroprene recommended for splash hazards).[6][7]
-
Emergency Procedures: Ensure a safety shower and eyewash station are immediately accessible.[9] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous.[7] Collect all residues in a designated, sealed waste container and dispose of it through your institution's environmental health and safety office.
References
- Environmental Health & Safety. Hydrazine Standard Operating Procedure Template.
- University of California, Santa Barbara - Environmental Health & Safety. Standard Operating Procedure: Hydrazine.
- Lanxess. Product Safety Assessment: Hydrazine Hydrate.
- ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
- ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
- ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC.
- Semantic Scholar. Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives.
- YouTube. Hydrolysis of esters mechanism.
- Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.
- ResearchGate. Hydrolysis of β-hydroxy N-sulfonyl hydrazones.
- LookChem. Preparation of (S)-(+)-Ethyl 3-Hydroxybutanoate.
- PrepChem.com. Synthesis of ethyl (R)-(-)3-hydroxybutanoate.
- PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives.
- Google Patents. CN103483167B - A kind of purification process of 3-Hydroxybutanone.
- ResearchGate. Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism....
- PubChem - NIH. ethyl (3R)-3-hydroxybutanoate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ethyl (3R)-3-hydroxybutanoate | C6H12O3 | CID 440030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
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- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: 3-Hydroxybutanohydrazide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis and troubleshooting of 3-Hydroxybutanohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to diagnose and resolve common experimental challenges.
Troubleshooting Guide: Common Reaction Failures
This section addresses the most frequent issues encountered during the synthesis of this compound, which is typically prepared via the hydrazinolysis of an appropriate ester, such as ethyl 3-hydroxybutanoate.
Q1: Why is my yield of this compound consistently low?
Low yield is the most common complaint. The cause is often multifactorial, stemming from an incomplete reaction, suboptimal conditions, or product loss during workup.
Potential Cause 1: Reversible Reaction Equilibrium
-
Expertise & Experience: The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. It is a reversible equilibrium. The formation of the alcohol byproduct (e.g., ethanol from ethyl 3-hydroxybutanoate) can push the equilibrium back towards the starting materials, limiting the final yield.
-
Solution: Employ strategies to shift the equilibrium towards the product.
-
Use Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) acts as a concentration driver, favoring the forward reaction. A Chinese patent suggests that insufficient hydrazine hydrate can significantly reduce yield.[1]
-
Remove the Alcohol Byproduct: If your setup allows, performing the reaction with a distillation head can remove the lower-boiling alcohol as it forms, which is a highly effective method for driving the reaction to completion.[1][2]
-
Potential Cause 2: Insufficient Reaction Time or Temperature
-
Expertise & Experience: While the nucleophilicity of hydrazine is high, the reaction still requires sufficient activation energy. Room temperature reactions are often sluggish and incomplete.
-
Solution:
-
Increase Temperature: Most successful protocols involve heating the reaction mixture. Refluxing in a suitable solvent like ethanol (approx. 78°C) or toluene (approx. 111°C) for several hours is common practice.[3][4][5]
-
Monitor the Reaction: Do not rely on a fixed reaction time. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting ester.[4] This provides direct evidence of reaction completion and prevents premature workup.
-
Potential Cause 3: Product Loss During Workup & Purification
-
Expertise & Experience: this compound is a polar molecule with a free hydroxyl group and a hydrazide moiety, making it water-soluble. Furthermore, it is often obtained as a viscous oil or a low-melting solid, which can complicate isolation.[3]
-
Solution:
-
Avoid Aqueous Washes if Possible: If you must wash, saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of your product and minimize losses.
-
Thorough Solvent Extraction: Use a polar organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (at least 3-5 times) to ensure complete recovery from the reaction mixture.
-
Careful Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) at a moderate temperature (e.g., 40-50°C) to avoid product decomposition.
-
Q2: My final product is an impure, complex mixture. What went wrong?
Obtaining a clean product can be challenging, and impurities often point to issues with starting materials or side reactions.[3]
Potential Cause 1: Impure Starting Ester
-
Expertise & Experience: The principle of "garbage in, garbage out" is paramount in synthesis. The most common starting material, ethyl 3-hydroxybutanoate, can contain unreacted ethyl acetoacetate from its own synthesis.[6] This keto-ester will also react with hydrazine to form a different hydrazide or a pyrazolone-type byproduct.
-
Solution:
-
Verify Starting Material Purity: Always check the purity of your ethyl 3-hydroxybutanoate by NMR or GC before starting the reaction.
-
Purify the Ester: If necessary, distill the starting ester under reduced pressure to purify it before use.[6]
-
Potential Cause 2: Side Reactions
-
Expertise & Experience: Hydrazine is a potent nucleophile but can also act as a base or a reducing agent under certain conditions. At excessively high temperatures or with certain contaminants, degradation or side reactions can occur. One documented side reaction during hydrazinolysis is the unexpected reduction of other functional groups.[7]
-
Solution:
-
Maintain Temperature Control: Avoid excessive heating. Use a controlled heating mantle and monitor the reaction temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents have been stored for a long time.
-
Q3: The reaction seems to have stalled and is not proceeding to completion. Why?
A stalled reaction indicates that the conditions are no longer favorable for the forward reaction to proceed at an appreciable rate.
Potential Cause 1: Inappropriate Solvent
-
Expertise & Experience: The solvent plays a critical role in solvating the reactants and facilitating the reaction. A non-polar solvent may not adequately dissolve the polar hydrazine hydrate, while a protic solvent like ethanol or methanol is generally effective.[4][5]
-
Solution:
-
Solvent Selection: Absolute ethanol is the most commonly cited and effective solvent for this reaction.[5] It effectively dissolves both the ester and hydrazine hydrate and has a suitable boiling point for reflux.
-
Solvent-Free Conditions: Some industrial methods perform the reaction "neat" by simply heating the ester and hydrazine hydrate.[1] This maximizes reactant concentration but requires careful temperature control to prevent runaway reactions.
-
Potential Cause 2: Water Content in Hydrazine Hydrate
-
Expertise & Experience: Hydrazine is typically used as hydrazine hydrate (N₂H₄·H₂O). While some water is expected, using a very dilute solution of hydrazine can impede the reaction by excessively diluting the reactants.
-
Solution:
-
Use Concentrated Hydrazine Hydrate: Use a reputable source of hydrazine hydrate, typically 80% to 99% concentration.
-
Avoid Anhydrous Hydrazine: Anhydrous hydrazine is highly explosive and dangerous. Hydrazine hydrate is the standard and appropriate reagent for this synthesis.
-
Frequently Asked Questions (FAQs)
Q: What is the best starting material for synthesizing this compound? A: The most direct and efficient precursor is an ester of 3-hydroxybutanoic acid, with ethyl 3-hydroxybutanoate being the most common and well-documented choice.[5] Synthesis from the corresponding carboxylic acid is possible but generally more difficult as it requires harsher conditions or the use of coupling agents.[3]
Q: How can I best purify the final this compound product? A: The purification strategy depends on the physical state of your product.
-
If a Solid: Recrystallization is the preferred method. A solvent system like ethanol/ether or ethyl acetate/hexane can be effective.
-
If an Oil: If the product is a thermally stable oil, vacuum distillation can be very effective at removing non-volatile impurities.[2] If it is not stable to heat, column chromatography on silica gel is the best option. Use a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol.
Q: What analytical techniques should I use to confirm my product? A: A combination of techniques is essential for unambiguous structure confirmation.
-
¹H and ¹³C NMR: This is the most powerful tool. You should be able to identify all unique protons and carbons, including the characteristic signals for the CH-OH group, the CH₂ adjacent to the carbonyl, and the NH/NH₂ protons of the hydrazide.[8][9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass has been obtained.[2][9]
-
FTIR Spectroscopy: Useful for identifying key functional groups. Look for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches (~3200-3300 cm⁻¹), and the C=O stretch of the amide (~1640-1680 cm⁻¹).
Experimental Protocols & Data
Standard Synthesis Protocol: Hydrazinolysis of Ethyl 3-Hydroxybutanoate
This protocol is a generalized procedure based on common literature methods.[4][5]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-hydroxybutanoate (1.0 eq).
-
Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ester).
-
Add hydrazine hydrate (99%) (2.0 eq) to the solution dropwise with stirring.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.
-
Maintain reflux with vigorous stirring for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase), checking for the complete disappearance of the starting ester spot.
Step 3: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be purified by recrystallization, column chromatography, or vacuum distillation as described in the FAQ section.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Reaction at equilibrium | Use 2-3 equivalents of hydrazine hydrate; remove alcohol byproduct via distillation.[1] |
| Incomplete reaction | Heat mixture to reflux (80°C in ethanol) and monitor completion by TLC.[4][5] | |
| Product loss in workup | Use brine washes and perform multiple extractions with a polar solvent. | |
| Impure Product | Contaminated starting ester | Verify purity of ethyl 3-hydroxybutanoate by NMR or GC before use.[6] |
| Side reactions | Maintain moderate reflux temperature; avoid overheating. | |
| Stalled Reaction | Poor solvent choice | Use absolute ethanol as the solvent.[5] |
| Inactive reagents | Use a concentrated (80-99%) form of hydrazine hydrate from a reliable source. |
Visual Guides: Workflows and Mechanisms
Diagram 1: General Synthesis & Troubleshooting Workflow
Caption: A flowchart for the synthesis and troubleshooting of this compound.
Diagram 2: Mechanism of Ester Hydrazinolysis
Caption: The mechanism for nucleophilic acyl substitution in hydrazide formation.
References
- Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015). National Institutes of Health (NIH).
- HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma. (2014). PubMed.
- Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
- CN103408454B - A kind of preparation method of hydrazide kind compound. Google Patents.
- An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2016). ResearchGate.
- Help with Low Yield Synthesis. (2023). Reddit.
- HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). (2017). ResearchGate.
- ethyl azodicarboxylate. Organic Syntheses Procedure.
- CN103483167B - A kind of purification process of 3-Hydroxybutanone. Google Patents.
- Reaction of esters with hydrazine?. (2002). Sciencemadness.org.
- Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses Procedure.
- CN103408454A - Preparation method of hydrazide compound. Google Patents.
- The reaction of ester 1 with hydrazine hydrate. ResearchGate.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2017). National Institutes of Health (NIH).
- Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed.
- Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing.
- US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.
- US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile. Google Patents.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts.
- Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. (2001). ResearchGate.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). National Institutes of Health (NIH).
- Reaction of hydrazine and hydroxylamines with carboxylic acids. (2017). Chemistry Stack Exchange.
- Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2022). National Institutes of Health (NIH).
- Reactions and Mechanisms. Master Organic Chemistry.
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn Al-Haitham Journal for Pure and Applied Sciences.
Sources
- 1. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Technical Support Center: Purification of 3-Hydroxybutanohydrazide
Welcome to the technical support center for the purification of 3-Hydroxybutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this polar compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
I. Understanding the Molecule: this compound
This compound is a small, polar organic molecule characterized by the presence of a hydroxyl (-OH) group and a hydrazide (-CONHNH₂) functional group. Its molecular formula is C₄H₁₀N₂O₂ with a molecular weight of 118.13 g/mol .[] The presence of multiple hydrogen bond donors and acceptors makes this compound highly polar, which is a critical consideration for selecting an appropriate purification strategy.
Due to its polarity, this compound is expected to have good solubility in polar solvents like water, methanol, and ethanol, and lower solubility in non-polar solvents such as hexanes or toluene. This solubility profile is the foundation for developing effective purification protocols.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
Answer: "Oiling out" is a common issue when purifying polar compounds, where the solute separates from the solvent as a liquid rather than a solid. This typically happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.
-
Causality: The high concentration of your highly polar this compound in a hot solvent can lead to the formation of a liquid phase upon cooling, as the molecules may not have sufficient time or the proper orientation to form a crystal lattice.
-
Solutions:
-
Use a larger volume of solvent: This will decrease the concentration of the solute and may prevent oiling out.
-
Employ a solvent pair: Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (e.g., methanol or ethanol). Then, slowly add a hot "anti-solvent" in which it is less soluble (e.g., ethyl acetate or dichloromethane) until the solution becomes slightly cloudy. This reduces the overall solvating power more gradually upon cooling.[2][3]
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Scratching and Seeding: If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. If you have a small amount of pure solid, adding a "seed crystal" can also initiate crystallization.
-
Question: After column chromatography, my fractions containing the product are still impure. How can I improve the separation?
Answer: Co-elution of impurities with your target compound during column chromatography is a frequent challenge, especially with polar molecules that can exhibit strong interactions with the stationary phase.
-
Causality: The polarity of this compound is similar to that of potential impurities, such as unreacted starting materials (e.g., ethyl 3-hydroxybutanoate and hydrazine hydrate). This can make separation on standard silica gel challenging.
-
Solutions:
-
Optimize the eluent system: For polar compounds on normal-phase silica, a more polar eluent is required. A common starting point is a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol). If your compound is streaking or has a low Rf value, gradually increase the percentage of the polar solvent. For very polar compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.[4][5]
-
Consider an alternative stationary phase:
-
Alumina (basic or neutral): For basic compounds like hydrazides, alumina can sometimes provide better separation than silica.
-
Reverse-phase chromatography (C18): This technique separates compounds based on hydrophobicity. Since this compound is polar, it will elute early with a highly aqueous mobile phase. This can be effective for separating it from less polar impurities.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of water.[6][7]
-
-
Question: I have low recovery of my compound after purification. What are the potential causes and solutions?
Answer: Low recovery can be attributed to several factors, from incomplete extraction to loss of material during the purification steps.
-
Causality: Due to its high polarity, this compound may have high solubility in the mother liquor during recrystallization or may irreversibly adsorb to the stationary phase in column chromatography.
-
Solutions:
-
For Recrystallization:
-
Minimize the amount of hot solvent used: Only add enough hot solvent to just dissolve the solid. An excess of solvent will keep more of your product in solution upon cooling.
-
Cool the solution thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Recover a second crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
-
For Column Chromatography:
-
Ensure complete elution: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to check if any of your compound remained on the column.
-
Avoid irreversible adsorption: For highly polar compounds, deactivating the silica gel with a base (e.g., triethylamine) can prevent strong, irreversible binding.[4]
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which purification technique is better for this compound: recrystallization or column chromatography?
A1: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often the more efficient and scalable method if your crude product is relatively pure (>90%) and you can find a suitable solvent system. It is particularly good at removing small amounts of impurities with different solubility profiles.[8]
-
Column chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to your product. It offers finer control over the separation process.[7]
A common strategy is to perform an initial purification by column chromatography to isolate the product from major impurities, followed by recrystallization to obtain a highly pure, crystalline solid.
Q2: What are the likely impurities in a synthesis of this compound from ethyl 3-hydroxybutanoate and hydrazine hydrate?
A2: The most common impurities would be the starting materials:
-
Ethyl 3-hydroxybutanoate: This ester is less polar than the hydrazide product.
-
Hydrazine hydrate: This is a very polar and water-soluble compound. Other potential byproducts could include diacyl hydrazides, though this is less common under standard reaction conditions.
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradient) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities if they are in significant amounts.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a systematic approach to finding a suitable recrystallization solvent and performing the purification.
Step 1: Solvent Screening
-
Place a small amount (approx. 20-30 mg) of your crude this compound into several small test tubes.
-
To each test tube, add a different polar solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If the solid is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms well-defined crystals upon cooling.[9]
Step 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution. Add just enough hot solvent to completely dissolve the solid.[9]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon. Reheat the solution to boiling.
-
If there are insoluble impurities or you used decolorizing carbon, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel chromatography.
Step 1: Choosing the Eluent and Preparing the Sample
-
Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of ethyl acetate and methanol or dichloromethane and methanol.
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
Step 2: Packing the Column
-
Prepare a slurry of silica gel in your chosen non-polar eluent component (e.g., ethyl acetate).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring uniform packing without air bubbles. Drain the excess solvent until it is just above the silica bed.
Step 3: Loading and Eluting the Column
-
Carefully load your sample onto the top of the silica gel.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
If separation is poor, you can use a gradient elution by gradually increasing the polarity of the eluent (e.g., increasing the percentage of methanol).
Step 4: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. Visualized Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Workflow for Recrystallization
Caption: Step-by-step workflow for recrystallization.
VI. References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link][7]
-
University of California, Los Angeles. Recrystallization. [Link][2]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][6]
-
Zhang, Q., et al. (2013). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link][10]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. In Introduction to Organic Laboratory Techniques: A Small Scale Approach. [Link][8]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link][3]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. [Link][9]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link][4]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link][5]
-
ResearchGate. (2024, June 2). How can I combine hydrazine derivative and ester. [Link][12]
Sources
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
- 7. biotage.com [biotage.com]
- 8. rubingroup.org [rubingroup.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
overcoming solubility issues with 3-Hydroxybutanohydrazide
Technical Support Center: 3-Hydroxybutanohydrazide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this molecule. As a bifunctional compound with both polar and non-polar characteristics, this compound requires a methodical approach to achieve successful dissolution, particularly in the aqueous systems common in bioconjugation and pharmaceutical research.[1][][3] This guide provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Troubleshooting
This section addresses the most common issues encountered during the handling and use of this compound.
Q1: I'm trying to dissolve this compound directly in my aqueous buffer (like PBS or TRIS), but it's not dissolving or is only poorly soluble. Why is this happening?
A: This is a common and expected observation. This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.
-
Hydrophilic Parts: The hydroxyl (-OH) and hydrazide (-CONHNH₂) functional groups are polar and capable of forming hydrogen bonds with water.[1]
-
Hydrophobic Part: The four-carbon butane backbone is a non-polar alkyl chain that disrupts the hydrogen-bonding network of water, leading to poor solubility.[1]
The interplay between these two features means that while it has some affinity for water, the hydrophobic portion limits its direct dissolution to low levels in purely aqueous solutions. The principle of "like dissolves like" dictates that a solvent system that can accommodate both the polar and non-polar regions of the molecule is required.[1][4]
Q2: What is the recommended starting solvent to prepare a stock solution of this compound?
A: The most reliable method is to first prepare a concentrated stock solution in a water-miscible, polar aprotic organic solvent. We strongly recommend using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .
-
Causality: These solvents are effective because their polarity can overcome the crystal lattice energy of the solid compound, while their organic nature readily solvates the hydrophobic butane backbone.[] Their miscibility with water allows for the subsequent dilution of the stock solution into your final aqueous buffer system with a lower risk of immediate precipitation.[4][6]
Q3: My compound dissolves in pure DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A: This indicates that you have exceeded the solubility limit of this compound in the final aqueous/organic co-solvent mixture. The key is that the final concentration of the organic co-solvent must be high enough to keep the compound in solution but low enough to not interfere with your downstream application (e.g., protein stability).
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Increase the Co-solvent Percentage: If your experiment can tolerate it, increase the final percentage of DMSO or DMF in your aqueous buffer. For many biological applications, a final concentration of 1-5% (v/v) DMSO is acceptable, but you must validate this for your specific assay.
-
Change the Order of Addition: Try adding the buffer to the DMSO stock solution slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that trigger precipitation.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A: Yes, pH adjustment can be an effective strategy, as the solubility of ionizable compounds is often pH-dependent.[][7] The hydrazide functional group is weakly basic and can be protonated under acidic conditions to form a more soluble cationic salt.
-
Mechanism: By lowering the pH of your aqueous buffer (e.g., to pH 5.0-6.0), you increase the proportion of the protonated, charged form of the hydrazide. This charged species has much greater electrostatic interaction with polar water molecules, significantly enhancing solubility.[8][9]
-
Caution: This approach must be used judiciously. Ensure that the adjusted pH is compatible with the stability and activity of your other reagents, especially proteins or antibodies, which can denature outside of their optimal pH range. Always check the pH of your final solution after all components have been added.
Q5: Is it safe to heat the solution to aid dissolution?
A: Gentle warming can be used as a last resort, but it comes with significant risks. For most solid organic compounds, solubility increases with temperature.[10][11]
-
Recommended Procedure: If you choose to heat, warm the solution gently (e.g., 30-40°C) for a short period.
-
Critical Risks:
-
Degradation: Hydrazides can be susceptible to hydrolysis or other degradation pathways at elevated temperatures.
-
Supersaturation: The solution may become supersaturated. Upon cooling back to room temperature, the compound can rapidly precipitate out of solution, often in an amorphous or difficult-to-handle form.[12]
-
Biomolecule Incompatibility: If you are working with proteins, heating is generally not recommended as it can cause denaturation and loss of activity.
-
Part 2: In-Depth Protocols and Workflows
Protocol 1: Standard Dissolution Using a Co-Solvent System
This is the most common and recommended method for solubilizing this compound for use in biological experiments.
Objective: To prepare a 10 mM working solution of this compound in an aqueous buffer with 5% (v/v) DMSO.
Materials:
-
This compound (MW: 118.13 g/mol )[]
-
High-purity DMSO
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 200 mM in DMSO):
-
Weigh out 11.81 mg of this compound.
-
Add the solid to a sterile microcentrifuge tube.
-
Add 500 µL of high-purity DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain. This is your 200 mM stock solution . Note: This stock can often be stored at -20°C for short-term use, but stability should be verified.
-
-
Prepare the Final Working Solution (10 mM):
-
Calculate the required volume of the stock solution. To make 1 mL of a 10 mM solution, you will need 50 µL of your 200 mM stock (V₁ = (C₂ * V₂) / C₁ = (10 mM * 1000 µL) / 200 mM = 50 µL).
-
In a new sterile tube, add 950 µL of your target aqueous buffer.
-
While gently vortexing the buffer, slowly add the 50 µL of the 200 mM DMSO stock solution drop-by-drop.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the final solution. It should be clear and free of any precipitate. This is your 10 mM working solution in buffer with 5% DMSO.
-
Troubleshooting Workflow Diagram
This decision tree provides a logical path to follow when you encounter solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Part 3: Technical Deep Dive
The Chemistry of Solubility: A Closer Look
Understanding the molecular interactions at play is key to rationally designing your dissolution strategy.
Caption: Interactions between this compound and a co-solvent system.
As the diagram illustrates, water is effective at solvating the polar groups but poorly accommodates the non-polar tail. A co-solvent like DMSO is crucial because it can favorably interact with both the hydrophilic and hydrophobic portions of the molecule, effectively bridging the solubility gap and keeping the entire molecule in solution.
Data Summary: Solvent Selection Guide
| Solvent System | Typical Stock Conc. | Recommended Final Conc. | Pros | Cons & Considerations |
| DMSO / Aqueous Buffer | 100 - 400 mM | 0.5 - 5% (v/v) | High dissolving power; low volatility; miscible with water.[4] | Can be toxic to some cell lines at >1%; can interfere with some enzymatic assays. |
| DMF / Aqueous Buffer | 100 - 400 mM | 0.5 - 5% (v/v) | High dissolving power; miscible with water. | More toxic than DMSO; higher volatility. |
| Ethanol / Aqueous Buffer | 10 - 50 mM | 1 - 10% (v/v) | Less toxic than DMSO/DMF; biocompatible.[13] | Lower dissolving power for many hydrazides; can cause protein precipitation at higher concentrations. |
| Acidic Aqueous Buffer (pH 5-6.5) | Direct (1-10 mM) | N/A | Avoids organic solvents.[] | CRITICAL: Must verify the stability and function of all other components (especially proteins) at the lower pH.[7] |
References
- Methods to boost solubility. (n.d.). IJSDR.
- Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. (2013).
- Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter US.
- How will you increase the solubility of organic compounds in water? (2021). Quora.
- Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Semantic Scholar.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis, 5(3), 84-90.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Pharmaceuticals, 17(12), 1583. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2012). Google Patents.
- Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology, 39(7).
- Hydrazine dihydrochloride - Solubility of Things. (n.d.). Solubility of Things.
- Hydrazine - Solubility of Things. (n.d.). Solubility of Things.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2021). American Pharmaceutical Review.
- A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). Journal of Agricultural and Food Chemistry, 71(23), 8719–8740. [Link]
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry, 54(8), 2647–2657. [Link]
- Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? (2020). ResearchGate.
- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2022). International Journal of Novel Research and Development, 7(7).
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules, 28(15), 5857. [Link]
- Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. (2012). Der Pharma Chemica, 4(2), 603-608.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). International Journal of Pharmaceutical Sciences Review and Research, 13(1), 58-65.
- Solubility Enhancement Techniques. (2021). YouTube.
- Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2024). Journal of the American Chemical Society. [Link]
- solubility enhancement -by pH change & complexation. (2014). SlideShare.
- Solvent properties of hydrazine in the preparation of metal chalcogenide bulk materials and films. (2007). Dalton Transactions, (47), 5486. [Link]
- Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (n.d.). Medium.
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples. (2022). Current Medicinal Chemistry, 28(3), 232-247. [Link]
- Huntington's Disease Drug Development: A Phase 3 Pipeline Analysis. (2023). Pharmacy, 11(5), 164. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 3. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 4. ijsdr.org [ijsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ijnrd.org [ijnrd.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxybutanohydrazide Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-hydroxybutanohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before or during your experiment.
Q1: What is the most common starting material for synthesizing this compound?
A1: The most common and direct precursor is an ester of 3-hydroxybutanoic acid, typically ethyl 3-hydroxybutanoate. This is readily available and reacts with hydrazine hydrate to form the desired hydrazide.[1] Another approach involves the use of cyclic esters (lactones), which can provide high yields of the corresponding gamma-hydroxy acid hydrazides.[2]
Q2: What are the typical reaction conditions for the hydrazinolysis of ethyl 3-hydroxybutanoate?
A2: Generally, the reaction involves heating the ester with hydrazine hydrate, often in a protic solvent like ethanol or methanol.[1][3] Refluxing for several hours is a common practice.[1] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: Does the hydroxyl group on the butanoate chain interfere with the reaction?
A3: The hydroxyl group can potentially lead to side reactions, although in many standard preparations it does not require protection.[4] However, under harsh conditions or with certain reagents, it could be susceptible to oxidation or other transformations. The polarity imparted by the hydroxyl group can also affect the solubility of the product and may require specific purification strategies.[5][6][7][8]
Q4: What safety precautions should I take when working with hydrazine?
A4: Hydrazine and its derivatives are toxic and potentially corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric and requires special handling procedures.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
Q: I'm getting a very low yield of my this compound. What are the likely causes and how can I fix this?
A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities.
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion. Hydrazinolysis can sometimes be slower than anticipated, especially with sterically hindered esters.
-
Solution:
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting ester.
-
Extend Reaction Time: Continue heating the reaction mixture and monitor until the starting material is consumed.
-
Increase Temperature: If the reaction is sluggish at the current temperature, consider increasing it. However, be cautious as excessive heat can promote side reactions.[9]
-
-
-
Suboptimal Reagent Stoichiometry:
-
Cause: An incorrect molar ratio of hydrazine hydrate to the ester can limit the reaction.
-
Solution:
-
Use a Slight Excess of Hydrazine: Employing a slight molar excess (e.g., 1.1 to 1.5 equivalents) of hydrazine hydrate can help drive the reaction to completion.
-
-
-
Reagent Quality:
-
Cause: The quality of your starting materials, particularly the hydrazine hydrate, can significantly impact the outcome. Hydrazine can degrade over time.
-
Solution:
-
Use Fresh Reagents: Ensure your ethyl 3-hydroxybutanoate is pure and your hydrazine hydrate is from a reliable source and has been stored properly.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I avoid them?
A: The formation of byproducts is a frequent challenge. Here are the most common culprits and how to mitigate them.
-
Formation of Azine Byproduct:
-
Cause: The initially formed hydrazone can react with another molecule of the starting carbonyl compound (if any is present) to form an azine. This is more likely if there is an excess of the carbonyl compound.
-
Solution:
-
Control Stoichiometry: Use a slight excess of hydrazine to ensure all the ester is consumed.
-
Slow Addition: Add the ester slowly to the solution of hydrazine hydrate to maintain a low concentration of the ester throughout the reaction.
-
-
-
Hydrolysis of the Product:
-
Cause: Hydrazides can be susceptible to hydrolysis, especially under acidic or strongly basic conditions during workup.
-
Solution:
-
Maintain Neutral pH: During the workup, aim for a neutral or slightly basic pH to prevent hydrolysis.
-
Thorough Drying: Ensure the purified product is thoroughly dried before storage.
-
-
-
Unreacted Starting Material:
-
Cause: As discussed in the low yield section, the reaction may not have gone to completion.
-
Solution:
-
Optimize Reaction Conditions: Refer to the solutions for incomplete reactions mentioned above.
-
-
Issue 3: Difficulty in Product Purification and Isolation
Q: My this compound derivative is proving difficult to purify. It seems to be very polar. What purification techniques are most effective?
A: The presence of both a hydroxyl group and a hydrazide moiety makes these compounds quite polar, which can complicate purification.
-
Recrystallization:
-
Principle: This is often the most effective method for purifying solid, polar compounds. It relies on the difference in solubility of your product and impurities in a given solvent at different temperatures.[10]
-
Protocol:
-
Solvent Screening: Test the solubility of your crude product in various polar solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[10]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[10]
-
Drying: Dry the purified crystals under vacuum.
-
-
-
Column Chromatography:
-
Principle: For compounds that are difficult to crystallize or for separating mixtures with similar polarities, column chromatography is a powerful tool.[10]
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography. For highly polar compounds, a more polar stationary phase like alumina or even reverse-phase chromatography might be necessary.[5][7]
-
Mobile Phase: A gradient of a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, is often effective for eluting polar compounds from a silica gel column.
-
-
Liquid-Liquid Extraction:
-
Principle: This technique can be used to remove impurities with significantly different solubilities in two immiscible solvents.[10]
-
Application: While the high polarity of this compound may limit its solubility in many common organic solvents, extraction can be useful for removing nonpolar impurities.
-
Issue 4: Potential Side Reactions Involving the Hydroxyl Group
Q: Could the hydroxyl group be causing unexpected side reactions? Should I protect it?
A: While often not necessary, protecting the hydroxyl group is a valid strategy if you suspect it's interfering with the reaction.
-
When to Consider Protection:
-
If you are using harsh reaction conditions (e.g., strong acids or bases, high temperatures for prolonged periods).
-
If subsequent reaction steps are incompatible with a free hydroxyl group.
-
If you observe intractable mixtures of byproducts that suggest the hydroxyl group is reacting.
-
-
Common Protecting Groups for Hydroxyls:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust and can be removed under mild conditions, often with fluoride sources like TBAF.[11]
-
Benzyl Ethers (Bn): Stable to a wide range of conditions and typically removed by hydrogenolysis.[1]
-
Acetals (e.g., THP): Useful for protection under basic conditions but are acid-labile.[4]
-
-
General Protection/Deprotection Strategy:
-
Protection: React the starting ester (e.g., ethyl 3-hydroxybutanoate) with the appropriate protecting group reagent.
-
Hydrazinolysis: Perform the reaction with hydrazine hydrate on the protected ester.
-
Deprotection: Remove the protecting group from the resulting hydrazide under appropriate conditions.
-
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-hydroxybutanoate (1.0 eq) in ethanol (e.g., 5-10 mL per gram of ester).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
| Parameter | Recommended Condition |
| Solvent | Ethanol, Methanol |
| Temperature | Reflux |
| Hydrazine eq. | 1.1 - 1.5 |
| Reaction Time | 4-12 hours (monitor by TLC/LC-MS) |
Visualizing the Process
General Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds - Benchchem.
- Protecting Groups.
- Hydroxyl Protecting Groups In Multi-Step Syntheses - ZM Silane Limited. (2025-05-23).
- 15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. (2021-07-31).
- Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (2023-03-01). Synlett.
- Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central. (2022-04-26).
- Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. (2017-12-29). ResearchGate.
- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC - PubMed Central.
- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (2020-10-20).
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (2023-12-14).
- A NEW METHOD FOR THE PREPARATION OF HYDRAZIDES OF SUBSTITUTED GAMMA-HYDROXYBUTANOIC ACIDS | Proceedings of the YSU B: Chemical and Biological Sciences. (2023-05-03).
- a new method for the preparation of hydrazides of substituted gamma-hydroxybutanoic acids - ResearchGate.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018-04-25).
- Purification of polar compounds - The Analytical Scientist. (2016-09-19).
- Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft..
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed.
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. labex.hu [labex.hu]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. zmsilane.com [zmsilane.com]
side reactions in 3-Hydroxybutanohydrazide synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 3-hydroxybutanohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this versatile bifunctional molecule. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the potential side reactions and optimize your synthesis for high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for your experimental design.
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method is the hydrazinolysis of an ester of 3-hydroxybutanoic acid, typically ethyl 3-hydroxybutanoate or methyl 3-hydroxybutanoate. This reaction involves the nucleophilic attack of hydrazine (commonly used as hydrazine monohydrate) on the ester's carbonyl carbon, leading to the displacement of the alkoxy group (ethanol or methanol) and the formation of the desired hydrazide. This is a type of nucleophilic acyl substitution.[1][2]
Q2: What are the primary side reactions that can compromise the yield and purity of this compound?
There are two principal side reactions to be aware of:
-
Diacylhydrazine Formation: Hydrazine possesses two nucleophilic nitrogen atoms. After the first acylation to form this compound, the remaining -NH2 group can react with a second molecule of the starting ester. This results in the formation of a symmetric N,N'-bis(3-hydroxybutanoyl)hydrazine, a high-molecular-weight impurity that can be difficult to separate.
-
Dehydration (Elimination): The secondary alcohol at the C3 position can undergo elimination of water, especially under harsh conditions like high temperatures or the presence of strong acid/base catalysts. This leads to the formation of unsaturated byproducts, such as crotonoyl hydrazide or its ester precursor, ethyl crotonate.
Q3: How does the stoichiometry of reactants, specifically the amount of hydrazine, impact the reaction?
Stoichiometry is a critical control parameter. Using a significant molar excess of hydrazine relative to the ester is the most effective strategy to minimize the formation of the diacylhydrazine byproduct.[3] By ensuring hydrazine is present in much higher concentration, the statistical probability of a second ester molecule reacting with the already-formed product is greatly reduced. A common approach is to use a 3- to 10-fold molar excess of hydrazine.
Q4: Why is strict temperature control essential during this synthesis?
Temperature control is crucial for preventing the dehydration side reaction. The elimination of the hydroxyl group has a higher activation energy than the desired hydrazinolysis. Therefore, running the reaction at elevated temperatures (e.g., high-heat reflux) significantly increases the rate of this unwanted elimination, leading to impurities. Maintaining a moderate temperature provides enough energy for the hydrazinolysis to proceed efficiently while keeping the dehydration pathway suppressed.
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for issues you may encounter during your experiment.
Problem 1: Low or No Yield of the Desired Product
-
Possible Cause A: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or low temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the starting ester and the reaction mixture over time. If the starting material spot persists, consider extending the reaction time. A modest increase in temperature (e.g., from room temperature to 40-50°C) can also increase the reaction rate without significantly promoting side reactions.
-
-
Possible Cause B: Hydrolysis of Starting Ester. If using hydrazine monohydrate and non-anhydrous solvents, water is present. Under prolonged heating, this can lead to the hydrolysis of the starting ester back to 3-hydroxybutanoic acid, which is much less reactive towards hydrazine under these conditions.
-
Solution: Use anhydrous solvents like absolute ethanol or methanol.[4] While hydrazine monohydrate is often used for convenience, minimizing additional water in the reaction is good practice.
-
Problem 2: Final Product is Contaminated with a High-Molecular-Weight Impurity
-
Likely Cause: Formation of N,N'-bis(3-hydroxybutanoyl)hydrazine. This is the most common byproduct when the stoichiometry is not optimized. It will appear as a distinct, less polar spot on a TLC plate compared to the desired product.
-
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: The most direct solution is to increase the molar excess of hydrazine. If you used a 2-fold excess, try a 5-fold or even 10-fold excess in your next attempt.
-
Mode of Addition: Instead of adding all reagents at once, consider slowly adding the ester to a solution of the hydrazine. This maintains a high hydrazine-to-ester ratio throughout the addition, further suppressing the diacylation reaction.
-
Purification: If the byproduct has already formed, purification via column chromatography may be necessary. However, optimizing the reaction to prevent its formation is far more efficient.
-
-
Problem 3: Presence of an Impurity Detected by NMR/MS Corresponding to a Loss of Water
-
Likely Cause: Dehydration. The reaction temperature was likely too high, causing the elimination of the C3-hydroxyl group to form an α,β-unsaturated system.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Immediately lower the reaction temperature for future runs. Often, this reaction can proceed effectively at room temperature over a longer period (24-48 hours) or with gentle warming to 40-60°C. Avoid refluxing in higher-boiling solvents.
-
Avoid Acidic/Basic Contaminants: Ensure all glassware is clean and free of strong acid or base residues, which can catalyze the elimination reaction.
-
-
Problem 4: Difficulty Removing Excess Hydrazine Post-Reaction
-
Likely Cause: Hydrazine has a high boiling point (114°C) and can be challenging to remove completely by simple rotary evaporation.
-
Solutions:
-
Azeotropic Removal: Co-evaporate the crude mixture with a solvent like toluene or isopropanol under reduced pressure. The azeotrope will help carry over the residual hydrazine.
-
Precipitation/Recrystallization: If your product is a solid, it can often be precipitated by adding a non-polar solvent (e.g., diethyl ether, hexane) to a solution of the crude product in a polar solvent (e.g., ethanol). The desired hydrazide will crash out, leaving the more soluble hydrazine in the mother liquor.
-
Aqueous Wash: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, if the product is soluble) and wash with water or brine. Hydrazine is highly water-soluble and will partition into the aqueous layer. Note: This is only viable if your product has low water solubility.
-
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound versus the two main competing side reactions.
Caption: Main vs. Side Reaction Pathways in this compound Synthesis.
Recommended Reaction and Purification Protocols
This section provides standardized, step-by-step procedures for synthesis and purification.
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by minimizing side reactions.
Materials:
-
Ethyl 3-hydroxybutanoate (1.0 eq)
-
Hydrazine monohydrate (5.0 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with magnetic stir bar
-
Condenser and inert gas line (N2 or Ar)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Argon).
-
To the flask, add anhydrous ethanol (approx. 5-10 mL per gram of ester).
-
Add hydrazine monohydrate (5.0 molar equivalents) to the ethanol and stir to create a homogenous solution.
-
Slowly, add ethyl 3-hydroxybutanoate (1.0 molar equivalent) to the stirring hydrazine solution at room temperature.
-
After the addition is complete, gently warm the reaction mixture to 50-60°C using an oil bath.
-
Maintain stirring at this temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting ester spot has disappeared.
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the solvent and excess hydrazine under reduced pressure (rotary evaporation). For complete removal of hydrazine, co-evaporate with toluene (2 x 20 mL).
-
The resulting crude product can be taken directly to the purification step.
Protocol 2: Purification by Recrystallization
This is an effective method for purifying the solid this compound product.
Materials:
-
Crude this compound
-
Hot Ethanol
-
Diethyl Ether (or Hexane)
-
Beakers, hot plate, ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot ethanol to fully dissolve the crude solid. Stir and warm gently on a hot plate until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the beaker with a glass rod.
-
Once cooled, slowly add diethyl ether (a non-solvent) dropwise while stirring until the solution becomes persistently cloudy.
-
Place the beaker in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Reactant Ratio (Hydrazine:Ester) | 3:1 to 10:1 molar ratio | Statistically minimizes the formation of the N,N'-diacylhydrazine byproduct. |
| Solvent | Anhydrous Ethanol or Methanol | Provides good solubility for reactants; being anhydrous prevents hydrolysis of the starting ester.[4] |
| Temperature | 40°C - 60°C | Ensures a reasonable reaction rate while effectively suppressing the dehydration side reaction. |
| Reaction Time | 12 - 24 hours | Allows the reaction to proceed to completion at moderate temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions from atmospheric oxygen or moisture. |
References
- Blackburn, G. M., & Jencks, W. P. (1968). The mechanism of the aminolysis of methyl formate. Journal of the American Chemical Society.
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
- ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? ResearchGate.
- Sciencemadness Discussion Board. (2002). Reaction of esters with hydrazine? Sciencemadness.org.
- Szymański, R., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules.
- Zav'yalov, S. I., et al. (1971). Synthesis of β-hydroxy-γ-aminobutyric acid from ethyl β-hydroxy-γ-nitrobutyrate. Bulletin of the Academy of Sciences of the USSR, Division of chemical science. (Note: While not a direct synthesis of the hydrazide, this source discusses related chemistry of 3-hydroxybutanoate derivatives). A general procedure for hydrazide synthesis from esters is a widely established organic chemistry reaction. A representative example is found in many organic synthesis journals and textbooks.
Sources
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
- 3. Sciencemadness Discussion Board - Reaction of esters with hydrazine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 3-Hydroxybutanohydrazide
Welcome to the technical support center for 3-Hydroxybutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this molecule in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The stability of this compound, particularly in aqueous solutions of varying pH, is a critical parameter that can significantly impact experimental outcomes. This document will serve as your comprehensive resource for understanding and managing these stability challenges.
Introduction: The Chemical Nature of this compound
This compound is a bifunctional molecule featuring a hydroxyl group and a hydrazide moiety. The hydrazide functional group is known to be susceptible to hydrolysis, a reaction in which the molecule is cleaved by reaction with water. The rate of this hydrolysis is highly dependent on the pH of the solution, as both hydronium (H₃O⁺) and hydroxide (OH⁻) ions can catalyze the reaction. Understanding this pH-dependent stability is crucial for designing robust formulations, interpreting biological assay results, and ensuring the integrity of the compound during storage and handling.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and concerns that researchers may have regarding the stability of this compound.
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the hydrazide functional group. This reaction breaks the carbon-nitrogen bond of the hydrazide, yielding 3-hydroxybutanoic acid and hydrazine.
Q2: How does pH influence the stability of this compound?
A2: The stability of the hydrazide bond is significantly influenced by pH. Generally, hydrazides exhibit their greatest stability in the neutral to slightly alkaline pH range. Under acidic conditions, the carbonyl oxygen of the hydrazide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under strongly basic conditions, the hydroxide ion can directly act as a nucleophile, attacking the carbonyl carbon. Therefore, significant degradation can be expected at both low and high pH values.
Q3: I am observing a loss of my compound's activity in my cell-based assay. Could this be related to pH-dependent instability?
A3: Absolutely. Standard cell culture media are typically buffered around pH 7.4. While hydrazides are generally more stable at this pH compared to acidic conditions, some degree of hydrolysis can still occur over the duration of a multi-day experiment.[1] It is also important to consider the local pH in the microenvironment of the cells, which can sometimes differ from the bulk medium. If your experimental endpoint is sensitive to the concentration of the intact compound, even slow degradation can lead to a significant loss of activity.
Q4: What are the expected degradation products, and could they interfere with my experiment?
A4: The expected hydrolysis products are 3-hydroxybutanoic acid and hydrazine. 3-Hydroxybutanoic acid is a naturally occurring ketone body and is generally considered to be of low toxicity. However, hydrazine is a known reactive compound and can be toxic to cells.[2] Depending on your specific assay, the presence of hydrazine could lead to off-target effects or cytotoxicity, confounding your results.
Q5: How should I prepare and store my stock solutions of this compound to ensure maximum stability?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from moisture. For stock solutions, consider using an anhydrous aprotic solvent such as DMSO or DMF. When preparing aqueous working solutions, it is best to do so immediately before use. If aqueous solutions must be stored, they should be kept at a neutral pH, aliquoted, and frozen at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Stability-Related Issues
This section provides a structured approach to identifying and resolving common experimental problems that may arise due to the instability of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in the pH of buffers or media; age of aqueous solutions. | Strictly control and verify the pH of all solutions. Prepare fresh aqueous solutions of this compound for each experiment. |
| Low recovery of the compound from biological matrices | Degradation during sample processing or extraction. | Minimize the time samples are kept in aqueous environments. Consider performing extractions at a neutral pH and at low temperatures. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products (3-hydroxybutanoic acid, hydrazine). | Confirm the identity of the degradation products by running a forced degradation study (see protocol below) and analyzing the resulting solutions. |
| High background signal or cytotoxicity in cell-based assays | Presence of the degradation product, hydrazine. | Include a "hydrazine only" control in your experiment to assess its contribution to the observed effects. If hydrazine is the issue, consider strategies to minimize degradation during the assay. |
Experimental Protocol: pH-Dependent Stability Study of this compound
To empirically determine the stability profile of this compound under your specific experimental conditions, a pH-dependent stability study is invaluable. This protocol outlines a general procedure using High-Performance Liquid Chromatography (HPLC) for quantification.
Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (for pH 6.0, 7.0, 8.0)
-
Citrate buffer (for pH 3.0, 4.0, 5.0)
-
Borate buffer (for pH 9.0, 10.0)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Constant temperature incubator or water bath
Procedure
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, and 10).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Initiation of Stability Study:
-
For each pH buffer, prepare a working solution of this compound at a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the solution's properties.
-
Immediately after preparation, take a "time zero" (T₀) sample from each pH solution and analyze it by HPLC. This will serve as your 100% reference.
-
-
Incubation: Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each pH solution for HPLC analysis.
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating this compound from its degradation products. A C18 column with a mobile phase gradient of water and acetonitrile with a common additive like formic acid is a good starting point.[3][4]
-
Monitor the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Plot the percentage remaining versus time for each pH value.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
-
Expected Results
You should observe that the degradation rate of this compound is lowest at a neutral or slightly alkaline pH and increases as the pH becomes more acidic or basic. This data will allow you to predict the stability of your compound under various experimental conditions.
Visualization of Key Concepts
Hydrolysis of this compound
Caption: Hydrolysis of this compound.
Workflow for pH-Dependent Stability Study
Caption: pH-Dependent Stability Study Workflow.
References
- Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. PubMed. [Link]
- Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central. [Link]
- Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry.
- Derivatization in Liquid Chromatography for Mass Spectrometric Detection.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
- Quantification of Hydrazine in Human Urine by HPLC-MS/MS. CDC Stacks. [Link]
- Quantification of Hydrazine in Human Urine by HPLC-MS-MS. PubMed. [Link]
- Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry. [Link]
- The Determination of Hydrazino–Hydrazide Groups. Pergamon Press. [Link]
- pH-dependence of hydrolysis rate k for different AHLs.
- Chromatographic methods of determining hydrazine and its polar derivatives.
- Hydrolysis Rates for Various pH Levels.
- Effect of pH on hydrolysis and condensation speed.
- Prediction of hydrolysis products of organic chemicals under environmental pH conditions.
- 1H NMR Spectrum of 3-Hydroxy-3-methyl-2-butanone. MiMeDB. [Link]
- Process for the synthesis of 3-hydroxyglutaronitrile.
- 1H proton nmr spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. [Link]
- Preparation of fatty hydrazides and their alkyl derivatives.
- Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- 1H NMR Chemical Shifts.
- [1H, 13C]-HSQC NMR Spectrum of 3-Hydroxybutyric acid.
- Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
- Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
- Processes for the synthesis of 3-hydroxyglutaronitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Hydroxybutanohydrazide
Welcome to the technical support center for the purification of 3-Hydroxybutanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest sample purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
When synthesizing this compound, typically from an ester of 3-hydroxybutanoic acid and hydrazine, several impurities can arise. Understanding these is the first step to effective removal.
-
Unreacted Starting Materials: The most common impurities are residual starting materials, such as the parent ester (e.g., ethyl 3-hydroxybutanoate) and excess hydrazine or hydrazine hydrate.[1]
-
Byproducts from Side Reactions: Side reactions can lead to the formation of symmetrically di-substituted hydrazides, where two molecules of the acyl group react with one hydrazine molecule.[1]
-
Hydrazones: If any carbonyl compounds (aldehydes or ketones) are present as contaminants in your starting materials or solvents, they can react with the hydrazide to form hydrazones.[1][2]
-
Degradation Products: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which could break it down.[3][4] Oxidative degradation is also a possibility to consider during workup and storage.[5]
Q2: Why is rigorous purification of this compound critical for my research?
The purity of any chemical compound is paramount for the reliability and reproducibility of experimental results.[1] For drug development professionals, even trace amounts of genotoxic impurities like hydrazine can pose significant safety risks, making their removal a regulatory necessity.[2] In research applications, impurities can interfere with biological assays, lead to incorrect analytical data, and compromise the integrity of subsequent synthetic steps.
Q3: What are the primary methods for purifying this compound?
The choice of purification technique depends on the nature of the impurities and the physical state of your crude product.[1] The three most effective methods for a polar, solid compound like this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.[1]
-
Column Chromatography: A highly versatile technique for separating the desired compound from impurities with different polarities.[1][6]
-
Liquid-Liquid Extraction: Often used as a preliminary cleanup step to remove highly soluble impurities.[1][7]
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying and validating your this compound sample.
Caption: General workflow for purification and validation.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a specific solvent at varying temperatures.[1][8]
Q: How do I select the right recrystallization solvent?
The ideal solvent should exhibit high solubility for this compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[9][10] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).
Causality: The principle of "like dissolves like" is key. This compound is a polar molecule due to its hydroxyl (-OH), amide, and hydrazide functional groups. Therefore, polar solvents are the best starting point.
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude sample into a small test tube.
-
Add a few drops of the test solvent at room temperature and observe. The compound should be sparingly soluble or insoluble.[1]
-
Heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Abundant crystal formation indicates a promising solvent.
| Solvent | Polarity | Expected Behavior with this compound | Potential Use |
| Water | High | Likely soluble when hot, less so when cold. | Good candidate, but may retain too much water. |
| Ethanol/Methanol | High | Good solubility, especially when hot. | Excellent candidates, single or mixed with water. |
| Acetonitrile | Medium-High | May offer a good solubility differential. | Good candidate. |
| Ethyl Acetate | Medium | Lower solubility, may require larger volumes. | Useful in a mixed solvent system (e.g., with ethanol). |
| Hexane/Toluene | Low | Expected to be insoluble. | Useful as an "anti-solvent" in a mixed system. |
Troubleshooting Common Recrystallization Issues
Sources
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- 2. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Reactivity of 3-Hydroxybutanohydrazide in Coupling Reactions
Welcome to the technical support center dedicated to the effective use of 3-Hydroxybutanohydrazide in your synthetic workflows. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize coupling reactions involving this versatile reagent. Here, we move beyond simple protocols to explore the underlying principles governing its reactivity, providing you with the expert insights needed to troubleshoot and enhance your experimental outcomes.
Introduction: Understanding the Reactivity Profile of this compound
This compound is a bifunctional molecule featuring a nucleophilic hydrazide moiety and a secondary hydroxyl group. While the hydrazide is the primary reactive center for forming stable acylhydrazone and amide bonds, the β-hydroxyl group introduces unique considerations that can be both advantageous and challenging. Its presence can influence solubility, participate in intramolecular interactions, or, under certain conditions, become a competing nucleophile. This guide will help you navigate these subtleties to achieve high-yield, high-purity couplings.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: What are the primary coupling reactions for this compound?
The primary and most utilized reaction is the condensation with aldehydes and ketones to form N-acylhydrazones.[1] This reaction is foundational in dynamic covalent chemistry, bioconjugation, and the synthesis of heterocyclic compounds. Additionally, the hydrazide can be acylated by activated carboxylic acids (e.g., acid chlorides, active esters) to form diacylhydrazines, although this is a less common application.
Q2: What is the optimal pH for forming a hydrazone with this compound?
Hydrazone formation is typically acid-catalyzed. The reaction rate is highly pH-dependent, with an optimal range generally between pH 4 and 6.[2][3] At lower pH, the aldehyde/ketone can become fully protonated and deactivated, while at higher pH, the concentration of the protonated hydrazide, a key intermediate, decreases. For applications involving sensitive biological molecules, catalysis with nucleophilic agents like aniline at a slightly higher pH (e.g., pH 6.2) can be highly effective.[4]
Q3: Can the hydroxyl group of this compound interfere with the coupling reaction?
Yes, under certain conditions. While the hydrazide is a significantly stronger nucleophile than the secondary alcohol, the hydroxyl group can compete, especially if a highly reactive electrophile is used without careful control of stoichiometry and reaction conditions. For instance, in the presence of a strong acylating agent, acylation could potentially occur at both the hydrazide and the hydroxyl group.
Q4: How does the choice of aldehyde/ketone partner affect the reaction?
The structure of the carbonyl partner has a significant impact on both the reaction rate and the stability of the resulting hydrazone.
-
Reactivity: Electron-withdrawing groups on the aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates.[5]
-
Stability: Hydrazones formed from aromatic aldehydes are often more stable than those from aliphatic aldehydes due to conjugation between the aromatic ring and the C=N bond.[6]
Q5: What is the role of a catalyst in hydrazone formation?
While the reaction can proceed without a catalyst, especially with reactive aldehydes, catalysis is often necessary to achieve reasonable reaction rates under mild conditions.
-
Acid Catalysis: A Brønsted acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial attack by the hydrazide.[1]
-
Nucleophilic Catalysis: Aniline and its derivatives can form a highly reactive protonated imine intermediate with the aldehyde, which is then readily attacked by the hydrazide. This method is particularly useful for accelerating reactions at a biocompatible pH.[4][7]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Guide 1: Low or No Product Yield
Low product yield is the most common challenge. This guide provides a logical workflow to diagnose and solve the underlying issue.
Caption: Troubleshooting workflow for low-yield coupling reactions.
-
Verify Reagent Integrity:
-
Problem: Aldehydes, especially aliphatic ones, can oxidize to carboxylic acids upon storage. Hydrazides can also degrade.
-
Solution: Check the purity of your aldehyde/ketone starting material by NMR or GC-MS. Use freshly opened or purified this compound. Confirm accurate molar ratios; a slight excess (1.1-1.2 eq) of one partner may be beneficial, depending on which is more valuable.
-
-
Optimize Reaction Conditions:
-
Problem: The reaction pH is outside the optimal 4-6 range.
-
Solution: Prepare your reaction buffer carefully and verify the pH. For organic solvents, adding a catalytic amount of an acid like acetic acid is common practice.[3] If the reaction is sluggish at room temperature, consider gentle heating (40-60 °C), but monitor for potential side reactions.
-
-
Implement or Enhance Catalysis:
-
Problem: Uncatalyzed reaction is too slow.
-
Solution: If not already present, introduce a catalyst. For reactions in organic solvents, a few drops of glacial acetic acid can dramatically increase the rate. For aqueous reactions near neutral pH, add aniline (10-100 mM) as a nucleophilic catalyst.[4] Studies have shown that catalysts with ortho proton donors, such as 2-aminobenzenephosphonic acids, can be even more effective than aniline at biological pH.[7]
-
-
Investigate Potential Side Reactions:
-
Problem: The hydroxyl group or the hydrazide itself is reacting in an unintended pathway.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify any major byproducts. If a mass corresponding to acylation of the hydroxyl group is observed (when using activated acids), consider using a milder activating agent or protecting the hydroxyl group as a silyl ether prior to the coupling step.
-
Guide 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on TLC or peaks in LC-MS indicates side reactions are occurring.
| Side Product | Plausible Cause | Proposed Solution |
| Dimer of Aldehyde/Ketone | Aldol condensation of the carbonyl partner. | This is more common with aliphatic aldehydes and ketones under basic conditions. Ensure the reaction pH is neutral or acidic. |
| Oxidized Hydrazide | Presence of oxidizing agents or air, especially with metal catalysts. | Degas solvents thoroughly and maintain an inert (N₂ or Ar) atmosphere, particularly if any metal-based reagents are used.[8] |
| Azine Formation | Reaction of the product hydrazone with a second molecule of aldehyde. | This is generally less common but can occur. Using a slight excess of the hydrazide can help suppress this pathway. |
| Aspartimide Formation (in Peptide Synthesis) | In solid-phase peptide synthesis, side-chain aspartic acid can cyclize under basic deprotection conditions. | Using the hydrazide as a protecting group for the carboxylic acid has been shown to effectively suppress aspartimide formation.[9][10] |
Experimental Protocols & Data
Protocol 1: General Procedure for Aniline-Catalyzed Hydrazone Formation at Neutral pH
This protocol is adapted for reactions where acidic conditions must be avoided, such as in bioconjugation.
-
Reagent Preparation: Prepare a stock solution of the aldehyde/ketone partner in a suitable buffer (e.g., 50 mM NH₄OAc, pH 6.2) containing 10-15% DMSO to ensure solubility.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the aldehyde/ketone solution with an equimolar amount of this compound.
-
Catalysis: Add aniline from a stock solution to a final concentration of 10 mM.[4]
-
Incubation: Allow the reaction to proceed at room temperature. Monitor progress by reverse-phase HPLC or LC-MS. Equilibration is often reached within a few hours.
Table 1: Influence of pH and Catalyst on Hydrazone Formation Rate
| Carbonyl Partner | pH | Catalyst | Relative Rate | Key Insight |
| Benzaldehyde | 4.5 | None | Moderate | Standard acidic catalysis is effective. |
| Benzaldehyde | 7.0 | None | Very Slow | Uncatalyzed reaction is impractically slow at neutral pH.[5] |
| Benzaldehyde | 6.2 | 10 mM Aniline | Fast | Aniline provides significant rate acceleration at near-neutral pH.[4] |
| 4-Nitrobenzaldehyde | 7.4 | None | Faster than Benzaldehyde | Electron-withdrawing groups on the aldehyde increase its intrinsic reactivity.[5] |
| Cyclohexanone | 4.5 | None | Slow | Aliphatic ketones are generally less reactive than aromatic aldehydes. |
Reaction Mechanism: Acid and Aniline Catalysis
The formation of a hydrazone proceeds via a two-step mechanism: addition to form a carbinolamine intermediate, followed by dehydration. Catalysts accelerate the rate-limiting dehydration step.
Caption: Catalytic pathways for acylhydrazone formation.
References
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]
- Gambini, L., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
- Saleem, M., et al. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.
- Kluger, R., & Xing, Y. (2021). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Beilstein Journal of Organic Chemistry, 17, 2087-2095. [Link]
- Ţucaliuc, A., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8799. [Link]
- Kalia, J., & Raines, R. T. (2008). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Organic Chemistry Portal. (n.d.).
- Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]
- Kumar, A., et al. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. [Link]
- Shobana, S., & Rajasekaran, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
- Britton, R. A., et al. (2020). A continuous-flow process for the synthesis of peptides via the acyl azide method. Reaction Chemistry & Engineering, 5(4), 645-650. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Desale, K., et al. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. International Journal of Molecular Sciences, 14(12), 24194–24213. [Link]
- Fields, G. B., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 47(5), 345-353. [Link]
- Sonawane, S., et al. (2021). Hydrazone linkages in pH responsive drug delivery systems.
Sources
- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxybutanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-Hydroxybutanohydrazide
This compound is a small, polar molecule of significant interest in pharmaceutical development and metabolic research. Accurate and precise quantification is paramount for ensuring product quality, understanding pharmacokinetic profiles, and guaranteeing patient safety. The validation of analytical methods for this compound is not merely a regulatory formality but a critical scientific endeavor to ensure data integrity.[1] This guide will navigate the complexities of validating an appropriate analytical procedure, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]
Pillar 1: Selecting the Right Analytical Tool
The physicochemical properties of this compound—specifically its high polarity and potential lack of a strong UV chromophore—present unique analytical challenges.[8] A direct comparison of potential analytical techniques is essential for selecting a method that is fit for its intended purpose.[5][6]
| Analytical Technique | Principle | Advantages for this compound | Disadvantages & Considerations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, with detection via UV absorbance. | Readily available, robust, and cost-effective for routine analysis. | May require a specialized column for retaining a highly polar analyte. Sensitivity can be limited if the compound has a weak chromophore.[8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of HPLC specifically designed for the retention and separation of highly polar compounds. | Excellent retention of polar analytes like this compound.[9] Often provides good peak shape and resolution. | Method development can be more complex than traditional reversed-phase HPLC. Mobile phase and stationary phase selection are critical. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Couples the separation power of LC with the high selectivity and sensitivity of mass spectrometry. | Offers superior specificity and sensitivity, making it ideal for trace-level analysis and complex matrices. Structural information can be obtained.[9] | Higher equipment cost and complexity. Potential for matrix effects that can suppress or enhance ionization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | High sensitivity and specificity. | Requires derivatization to increase the volatility and thermal stability of the polar this compound, adding a step to sample preparation.[8] |
Recommendation: For most applications requiring accurate quantification of this compound, HILIC coupled with mass spectrometric detection (HILIC-LC-MS/MS) is the preferred method due to its inherent selectivity and sensitivity for small polar molecules.[9][10] HPLC-UV can be a viable alternative for less demanding applications, provided that adequate retention and sensitivity can be achieved.
Pillar 2: The Validation Workflow: A Self-Validating System
An analytical method validation is a systematic process to confirm that the procedure is suitable for its intended purpose.[1] The following workflow, based on ICH Q2(R2) guidelines, ensures the reliability of the analytical data.[2][5][11][12][13]
Caption: The analytical method validation workflow.
Pillar 3: Experimental Protocols & Data Interpretation
The following sections provide detailed protocols for validating a HILIC-LC-MS/MS method for this compound.
The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of a known related substance or impurity.
-
Analyze a sample of this compound spiked with known impurities.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and impurity samples. The analyte peak should be spectrally pure in the spiked sample.
The ability to obtain test results that are directly proportional to the concentration of the analyte.[13][14]
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the peak area response versus the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][12]
-
Protocol: The range is determined by the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The method should be accurate, precise, and linear over the defined range.
The closeness of the test results to the true value.[11][15]
-
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo or matrix.
-
Analyze each level in triplicate.
-
-
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.
| Concentration Level | Mean Recovery (%) | %RSD |
| Low (80%) | 99.5 | 0.8 |
| Medium (100%) | 100.2 | 0.5 |
| High (120%) | 99.8 | 0.7 |
The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[15]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 3%.
-
| Precision Type | Mean Concentration | %RSD |
| Repeatability | 100.1 µg/mL | 0.9 |
| Intermediate Precision | 99.7 µg/mL | 1.5 |
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Protocol (Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][15]
-
Protocol:
-
Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability standards under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within the established limits.
Caption: Deliberate variations in method parameters for robustness testing.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an analytical method for this compound is a multifaceted process that underpins the reliability of all subsequent data. By carefully selecting the most appropriate analytical technique and rigorously evaluating its performance through a comprehensive validation protocol, researchers and drug development professionals can have the utmost confidence in their results. This guide provides a framework for establishing a scientifically sound and defensible analytical method that meets global regulatory expectations.[11]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- gmp-compliance.org.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
- PubMed. LC-MS metabolomics of polar compounds. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2)
- Elsevier Shop. The Determination of Hydrazino-Hydrazide Groups - 1st Edition. [Link]
- ScienceDirect. The Determination of Hydrazino–Hydrazide Groups. [Link]
- Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]
- Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
- Advanced Materials Technology.
- ResearchGate. (2025).
- HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
- SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
- PubMed.
- SGVU Journal of Pharmaceutical Research & Education. (2025).
- Royal Society of Chemistry. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
- PharmaInfo.
- An-Najah Staff.
- RSC Publishing. 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. [Link]
- ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. [Link]
- ResearchGate. (2017). Correction: 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. [Link]
Sources
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
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- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 15. propharmagroup.com [propharmagroup.com]
- 16. gyanvihar.org [gyanvihar.org]
A Comparative Guide to the Efficacy of Hydrazide Derivatives in Drug Discovery: A Focus on 3-Hydroxybutanohydrazide
In the landscape of modern drug discovery and development, the relentless pursuit of novel bioactive scaffolds is paramount. Among the myriad of chemical entities, hydrazide derivatives have consistently emerged as a versatile and privileged class of compounds, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a comparative analysis of the efficacy of various hydrazides, with a specific focus on positioning 3-Hydroxybutanohydrazide within this important chemical space. As researchers and drug development professionals, understanding the nuances of these compounds, from their fundamental chemical properties to their in vivo efficacy, is critical for harnessing their full therapeutic potential.
This document is structured to provide not just a catalogue of data, but a logical and experimentally grounded narrative. We will delve into the causality behind experimental designs and present self-validating protocols that underscore the scientific integrity of the findings discussed.
The Hydrazide Core: A Foundation for Diverse Bioactivity
Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2.[3] This moiety is a versatile synthon, readily participating in a variety of chemical reactions to form a plethora of derivatives, most notably hydrazones through condensation with aldehydes and ketones.[4][5] The true power of the hydrazide scaffold lies in its ability to be readily modified, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2] This has led to the development of hydrazide-containing compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[6][7][8][9]
This compound: An Emerging Player
This compound is a relatively simple aliphatic hydrazide. While extensive, direct comparative efficacy studies against other hydrazides are not yet prevalent in the public domain, its chemical structure suggests significant potential. The presence of a hydroxyl group introduces a key site for hydrogen bonding, which can be critical for target engagement and can also influence solubility and metabolic stability. Based on the established bioactivity of the broader hydrazide class, this compound and its derivatives are promising candidates for investigation in several key therapeutic areas.
Comparative Efficacy of Representative Hydrazides
To contextualize the potential of this compound, it is instructive to examine the established efficacy of other well-characterized hydrazides. Here, we present a comparative overview of three distinct hydrazide classes: an antitubercular agent (Isonicotinic acid hydrazide), a class of enzyme inhibitors (Salicylhydrazides), and a scaffold for anticancer agents (Benzohydrazides).
Isonicotinic Acid Hydrazide (Isoniazid): A Cornerstone of Tuberculosis Therapy
Isoniazid (INH) is a frontline antibiotic for the treatment of tuberculosis (TB).[1][10] It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1] The activated form of INH then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1]
Mechanism of Action: Isoniazid
Caption: A generalized workflow for the synthesis of hydrazide derivatives.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1 equivalent) in a suitable alcohol solvent, such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine hydrate drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The optimal reaction time will depend on the specific ester and should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazide product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted hydrazine hydrate.
-
Drying: Dry the purified hydrazide under vacuum to remove any residual solvent. The purity of the final product can be confirmed by NMR and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a hydrazide compound against a bacterial strain.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test hydrazide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium only) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The hydrazide scaffold remains a cornerstone of medicinal chemistry, offering a robust and adaptable platform for the development of novel therapeutic agents. While this compound is a promising but currently under-characterized member of this family, the extensive body of research on other hydrazides provides a strong rationale for its further investigation. The comparative efficacy data presented for established hydrazides such as isoniazid, salicylhydrazides, and benzohydrazides highlight the potential for discovering highly potent molecules within this chemical class.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By exploring a diverse range of substitutions on the hydrazide core, it will be possible to elucidate structure-activity relationships and identify lead compounds for various therapeutic targets. The experimental protocols provided in this guide offer a solid foundation for initiating such studies. It is through this rigorous, data-driven approach that the full therapeutic potential of this compound and the broader hydrazide class will be realized.
References
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- Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]
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A Comparative Spectroscopic Guide to 3-Hydroxybutanohydrazide and Its Analogs
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Hydroxybutanohydrazide and its structurally related analogs: Butanohydrazide, 3-Hydroxypropanohydrazide, and 2-Hydroxyacetohydrazide. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define these compounds. In light of the limited availability of experimental data for this compound, this guide presents a combination of experimental data for its analogs and computationally predicted data for the target molecule, providing a comprehensive and scientifically grounded resource.
Introduction
This compound is a small organic molecule of interest in medicinal chemistry and drug development due to its potential as a scaffold for synthesizing more complex bioactive compounds. The presence of a hydroxyl group and a hydrazide moiety offers multiple points for chemical modification, making it a versatile building block. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its effective utilization in research and development. This guide aims to elucidate these properties by comparing them with those of its analogs, thereby highlighting the influence of structural modifications on their spectroscopic signatures.
The analogs included for comparison are:
-
Butanohydrazide: The non-hydroxylated parent structure.
-
3-Hydroxypropanohydrazide: An analog with a shorter carbon chain.
-
2-Hydroxyacetohydrazide: An analog with the hydroxyl group on the alpha-carbon.
Molecular Structures and Methodological Workflow
The chemical structures of this compound and its analogs are presented below. The subsequent sections will detail the spectroscopic data for each, following a systematic workflow for data acquisition and interpretation.
Caption: Molecular structures of this compound and its analogs.
The general workflow for spectroscopic analysis involves sample preparation, data acquisition using NMR, IR, and MS instruments, followed by data processing and interpretation to elucidate the molecular structure and functional groups.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound (predicted) and its analogs (experimental where available).
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Hα (CH₂) | Hβ (CH/CH₂) | Hγ (CH₃) | OH | NH | NH₂ |
| This compound (Predicted) | ~2.2-2.4 (m) | ~3.9-4.1 (m) | ~1.2 (d) | ~4.5 (br s) | ~8.9 (br s) | ~4.2 (br s) |
| Butanohydrazide | 2.08 (t) | 1.58 (sextet) | 0.92 (t) | - | 8.89 (s) | 4.13 (s) |
| 3-Hydroxypropanohydrazide | 2.33 (t) | 3.65 (t) | - | 4.7 (br s) | 9.0 (br s) | 4.2 (br s) |
| 2-Hydroxyacetohydrazide | 3.98 (s) | - | - | 5.1 (br s) | 9.1 (br s) | 4.3 (br s) |
Note: Predicted values are based on established chemical shift increments and analysis of related structures. Experimental values are sourced from available literature and databases.
Interpretation:
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the alkyl chain protons and the exchangeable protons of the hydroxyl and hydrazide groups.
-
Alkyl Protons: The chemical shifts and splitting patterns of the alkyl protons are influenced by the position of the hydroxyl group. In this compound, the methylene protons (Hα) adjacent to the carbonyl group are expected to appear as a multiplet around 2.2-2.4 ppm. The methine proton (Hβ) attached to the hydroxyl-bearing carbon is shifted downfield to approximately 3.9-4.1 ppm and will appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The terminal methyl group (Hγ) will be a doublet around 1.2 ppm.
-
Exchangeable Protons: The signals for the OH, NH, and NH₂ protons are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration. These protons can be exchanged with deuterium upon addition of D₂O, leading to the disappearance of their signals, which is a useful diagnostic tool.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Cα (CH₂) | Cβ (CH/CH₂) | Cγ (CH₃) |
| This compound (Predicted) | ~173 | ~45 | ~65 | ~23 |
| Butanohydrazide | 174.8 | 38.2 | 19.1 | 13.8 |
| 3-Hydroxypropanohydrazide | 173.5 | 37.8 | 58.5 | - |
| 2-Hydroxyacetohydrazide | 171.2 | 61.4 | - | - |
Note: Predicted values are based on established chemical shift increments and analysis of related structures. Experimental values are sourced from available literature and databases.
Interpretation:
The ¹³C NMR spectra provide information about the carbon skeleton of the molecules.
-
Carbonyl Carbon: The carbonyl carbon of the hydrazide group consistently appears in the downfield region of the spectrum, typically between 170 and 175 ppm.
-
Alkyl Carbons: The chemical shift of the carbon atoms in the alkyl chain is significantly influenced by the presence and position of the electronegative hydroxyl group. In this compound, the Cβ carbon bearing the hydroxyl group is predicted to be significantly deshielded, appearing around 65 ppm. The Cα and Cγ carbons are less affected. This deshielding effect is a key feature for identifying the position of the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the hydrazide and hydroxyl groups are of particular interest.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Mode | This compound (Predicted) | Butanohydrazide (Experimental) | 3-Hydroxypropanohydrazide (Experimental) | 2-Hydroxyacetohydrazide (Experimental) |
| O-H | Stretching | ~3300 (broad) | - | ~3350 (broad) | ~3400 (broad) |
| N-H | Stretching | ~3200, ~3050 | ~3300, ~3190 | ~3290, ~3200 | ~3300, ~3200 |
| C=O (Amide I) | Stretching | ~1640 | ~1630 | ~1635 | ~1650 |
| N-H (Amide II) | Bending | ~1550 | ~1560 | ~1555 | ~1550 |
Note: Predicted values are based on typical ranges for these functional groups. Experimental values are from various sources.[1]
Interpretation:
The IR spectra of these compounds are dominated by the characteristic absorptions of the hydrazide and hydroxyl functional groups.
-
O-H Stretch: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group. The broadness is due to hydrogen bonding.
-
N-H Stretch: The hydrazide group exhibits two distinct N-H stretching bands in the 3050-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a separate band for the -NH- proton.
-
C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the carbonyl group in the hydrazide moiety.
-
N-H Bend (Amide II): The N-H bending vibration appears around 1550-1560 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 118 | 101 ([M-NH₃]⁺), 73 ([M-CONHNH₂]⁺), 59, 45, 43 |
| Butanohydrazide | 102 | 85 ([M-NH₃]⁺), 73, 57, 43 |
| 3-Hydroxypropanohydrazide | 104 | 87 ([M-NH₃]⁺), 59 ([M-CONHNH₂]⁺), 45, 43 |
| 2-Hydroxyacetohydrazide | 90 | 73 ([M-NH₃]⁺), 45 ([M-CONHNH₂]⁺), 43 |
Note: Predicted fragmentation patterns are based on known fragmentation pathways of similar functional groups.[2]
Interpretation:
The mass spectra of these hydrazides will show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns are influenced by the presence of the hydroxyl and hydrazide groups.
-
Molecular Ion: The molecular ion peak is expected to be observed, although it may be of low intensity for some of these compounds.
-
Key Fragmentation Pathways: Common fragmentation pathways include the loss of ammonia (NH₃) from the hydrazide moiety, and cleavage of the C-C bonds. For the hydroxylated analogs, the loss of water (H₂O) is also a possible fragmentation. A significant fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent carbon, leading to the formation of characteristic fragment ions. For example, in this compound, the fragment at m/z 73 would correspond to the [CH(OH)CH₃]⁺ ion, while the fragment at m/z 45 corresponds to [CONHNH₂]⁺.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
This section provides a general protocol for the synthesis of this compound and the acquisition of spectroscopic data.
Synthesis of this compound
A common method for the synthesis of hydrazides is the reaction of an ester with hydrazine hydrate.
Materials:
-
Ethyl 3-hydroxybutanoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-hydroxybutanoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse, a 2-second relaxation delay, and 1024 scans with proton decoupling.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Conclusion
This guide provides a comprehensive comparison of the spectroscopic features of this compound and its analogs. While experimental data for this compound is currently limited, the predicted data, grounded in the experimental observations of its analogs, offers valuable insights into its structural characteristics. The presented NMR, IR, and MS data highlight the key spectroscopic markers for the hydroxyl and hydrazide functional groups and demonstrate how subtle structural changes influence the spectral output. This information is crucial for the unambiguous identification and characterization of these compounds in research and development settings.
References
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A Comparative Guide to the Biological Activity of 3-Hydroxybutanohydrazide and Structurally Related Compounds
This guide provides an in-depth comparative analysis of the biological activities of 3-Hydroxybutanohydrazide, its parent compound 3-Hydroxybutanoic Acid (β-hydroxybutyrate), and the analogous 3-Hydroxybutanohydroxamic Acid. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the potential pharmacological similarities and differences conferred by their distinct functional groups, supported by experimental data from related studies and detailed protocols for validation.
Introduction: From Endogenous Metabolite to Pharmacological Leads
3-Hydroxybutanoic acid, commonly known as β-hydroxybutyrate (BHB), is a ketone body produced in the liver during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1] Beyond its crucial role as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, BHB functions as a signaling molecule with diverse biological effects, including neuroprotection, anti-inflammatory actions, and the inhibition of class I histone deacetylases (HDACs).[2][3][4]
The therapeutic potential of BHB is intriguing, but its utility as a drug is limited by its rapid metabolism and the high concentrations required for certain effects. This has spurred interest in developing more stable and potent derivatives. This guide focuses on two such derivatives where the native carboxylic acid moiety of BHB is replaced: the hydrazide (this compound) and the hydroxamate (3-Hydroxybutanohydroxamic Acid). These modifications are particularly relevant in the context of HDAC inhibition, where the terminal functional group plays a critical role in chelating the zinc ion within the enzyme's active site.[5] While direct experimental data on this compound is limited, this guide will synthesize information from studies on analogous compounds to build a robust comparative framework.
Structural and Functional Group Analysis
The core difference between the three compounds lies in the functional group at the C1 position. This seemingly minor structural change can have profound implications for their chemical properties, metabolic stability, and biological interactions.
Caption: Chemical structures of the three compared compounds.
-
3-Hydroxybutanoic Acid: The endogenous molecule featuring a carboxylic acid group. This group is ionized at physiological pH, rendering the molecule water-soluble.
-
This compound: Contains a hydrazide group (-CONHNH₂). The hydrazide moiety has emerged as a promising zinc-binding group (ZBG) in drug design, particularly for HDAC inhibitors, potentially offering improved pharmacokinetic profiles compared to hydroxamates.[5][6]
-
3-Hydroxybutanohydroxamic Acid: Features a hydroxamic acid group (-CONHOH). This is a classic and potent ZBG found in several FDA-approved HDAC inhibitors.[7] However, compounds containing this moiety can suffer from metabolic instability and potential toxicity.[5]
Comparative Analysis of Biological Activity
This section compares the known and inferred biological activities of the three compounds, with a primary focus on HDAC inhibition, receptor signaling, and metabolic properties.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in regulating gene expression. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[5] Both the hydrazide and hydroxamate groups are known to function as ZBGs, which are essential for inhibiting HDAC activity.
The general mechanism involves the ZBG coordinating with the Zn²⁺ ion in the active site of the HDAC enzyme, blocking its catalytic activity.
Caption: Mechanism of HDAC inhibition by Zinc-Binding Groups.
Comparative Insights:
-
3-Hydroxybutanoic Acid (BHB): Endogenous BHB is a known, albeit weak, inhibitor of class I HDACs (HDAC1, HDAC3, HDAC4) with IC50 values in the millimolar (mM) range.[8] This activity is thought to contribute to its neuroprotective effects by increasing levels of brain-derived neurotrophic factor (BDNF).[3]
-
3-Hydroxybutanohydroxamic Acid: While no specific data exists for this exact molecule, hydroxamic acids are generally potent HDAC inhibitors. For instance, suberoylanilide hydroxamic acid (SAHA) is a pan-HDAC inhibitor with nanomolar (nM) to low micromolar (µM) activity.[7] It is highly probable that 3-hydroxybutanohydroxamic acid would be a significantly more potent HDAC inhibitor than its parent carboxylic acid.
-
This compound: The hydrazide moiety is being explored as an alternative to the hydroxamate ZBG. Recent studies have reported the development of highly selective hydrazide-based HDAC6 inhibitors with potent activity (IC50 in the nanomolar range) and superior oral bioavailability compared to their hydroxamic acid counterparts.[6] This suggests that this compound could be a potent and potentially more selective HDAC inhibitor than BHB, with a potentially better pharmacokinetic profile than the hydroxamate version.
Table 1: Comparative Profile of Potential HDAC Inhibition
| Feature | 3-Hydroxybutanoic Acid | 3-Hydroxybutanohydroxamic Acid (Inferred) | This compound (Inferred) |
| Zinc-Binding Group | Carboxylic Acid (weak) | Hydroxamic Acid (strong) | Hydrazide (strong) |
| Potency | Low (mM range)[8] | High (nM to low µM range) | High (nM to low µM range) |
| Selectivity | Class I HDACs[3] | Likely pan-HDAC inhibitor | May offer improved selectivity |
| Metabolic Stability | Low (rapidly metabolized) | Moderate to Low | Potentially higher than hydroxamate[5][6] |
| Toxicity Concerns | Low | Potential for off-target effects | Potentially lower than hydroxamate[5] |
Receptor-Mediated Signaling
The D-enantiomer of BHB is an endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[3] Activation of this G-protein coupled receptor is linked to anti-inflammatory effects.
The conversion of the carboxylic acid to a hydrazide or hydroxamate would likely alter or abolish binding to HCA₂. The carboxylate group is often crucial for ligand recognition by receptors, and its modification would change the charge, size, and hydrogen bonding capacity of the molecule. Therefore, it is plausible that This compound and 3-Hydroxybutanohydroxamic Acid would not retain the HCA₂ agonist activity of BHB , potentially making their biological effects more specific to HDAC inhibition or other unforeseen targets.
Neuroprotective and Cellular Effects
Derivatives of 3-hydroxybutyrate have been shown to have an inhibitory effect on apoptosis in glial cells, an effect mediated by an elevation of cytosolic Ca²⁺ concentration.[9][10] This suggests a potential for neuroprotective applications. While this effect was observed for the parent acid and its methyl ester, it is plausible that the hydrazide and hydroxamate derivatives could retain some of these properties, provided they can efficiently cross cell membranes. Furthermore, some hydroxamate-based HDAC inhibitors exert neuroprotective effects through an HDAC-independent, catalase-like mechanism involving their metal-chelating properties.[11]
Proposed Experimental Workflows for Comparative Validation
To empirically validate the inferred properties and provide a direct comparison, the following experimental protocols are proposed.
In Vitro HDAC Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the activity of a specific recombinant HDAC enzyme.
Principle: A fluorogenic HDAC substrate is incubated with the recombinant enzyme in the presence of the test compound. Deacetylation of the substrate by the enzyme makes it susceptible to a developer solution, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.
Caption: Workflow for an in vitro HDAC inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of 3-hydroxybutanoic acid, this compound, and 3-hydroxybutanohydroxamic acid in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Reaction Setup: In a 96-well black microplate, add 5 µL of the diluted compounds. To control wells, add 5 µL of assay buffer (negative control) or a known HDAC inhibitor like SAHA (positive control).
-
Enzyme Addition: Add 20 µL of recombinant human HDAC1 (or other desired isoforms) diluted in assay buffer to each well.
-
Substrate Addition: Initiate the reaction by adding 25 µL of a fluorogenic HDAC substrate solution.
-
Incubation: Mix gently and incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the enzymatic reaction by adding 50 µL of developer solution.
-
Signal Reading: Incubate at room temperature for 15 minutes and then measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of cultured cells, serving as an indicator of cell viability and potential cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., SH-SY5Y neuroblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the three test compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While 3-hydroxybutanoic acid is a well-characterized endogenous molecule with weak HDAC inhibitory activity, its derivatives, this compound and 3-hydroxybutanohydroxamic acid, represent promising pharmacological leads. Based on established structure-activity relationships, it is inferred that both derivatives are likely to be significantly more potent HDAC inhibitors than the parent acid.
The hydrazide derivative is particularly noteworthy. The growing body of literature suggests that the hydrazide moiety can serve as an effective zinc-binding group, potentially offering advantages in metabolic stability and safety over the more traditional hydroxamate group.[5][6] Conversely, both derivatives are likely to lose the HCA₂ receptor agonist activity of BHB, which could be advantageous for achieving more targeted therapeutic effects.
Future research should focus on the direct synthesis and in vitro/in vivo characterization of this compound. Key investigations should include:
-
Direct comparison of IC50 values against a panel of HDAC isoforms to determine potency and selectivity.
-
Cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.
-
Pharmacokinetic studies in animal models to assess oral bioavailability and metabolic stability.
-
In vivo efficacy studies in models of neurological disease or cancer to validate therapeutic potential.
This comparative guide provides a logical, scientifically-grounded framework for initiating such investigations, highlighting the potential of this compound as a novel therapeutic agent.
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- Grokipedia. (n.d.). GHB receptor.
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- Wagner, F. F., et al. (2015). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. ACS Chemical Biology, 10(6), 1485-1494.
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A Senior Application Scientist's Guide to Cross-Validation of 3-Hydroxybutanohydrazide Assay Results
Abstract
The robust quantification of small polar molecules like 3-Hydroxybutanohydrazide is a critical requirement in pharmaceutical development, whether it is being assessed as a novel therapeutic, a critical metabolite, or a process-related impurity. The accuracy and reliability of concentration data are paramount for making informed decisions in pharmacokinetics, toxicology, and manufacturing. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, a small, polar compound presenting unique analytical challenges. We detail the comparison of two orthogonal analytical techniques: a primary Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the rationale behind experimental choices, and a model for data comparison, all grounded in regulatory expectations for bioanalytical method validation.[1][2]
Introduction: The Analytical Challenge of this compound
This compound is a small molecule characterized by high polarity due to the presence of hydroxyl and hydrazide functional groups. These characteristics make it poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, which are the workhorses of many analytical laboratories.[3][4] Consequently, specialized analytical strategies are required for its reliable quantification in complex biological matrices.
The validation of any single analytical method is crucial, but to ensure the utmost confidence in the data, especially across different studies or laboratories, a cross-validation exercise is essential.[5] Cross-validation is the process of comparing the results from two distinct, validated analytical methods. An ideal cross-validation study employs orthogonal methods—techniques that rely on different physicochemical principles for separation and/or detection.[6] This approach provides a powerful check against method-specific biases and ensures the integrity of the generated data.
This guide will compare a state-of-the-art HILIC-LC-MS/MS method against a classic, robust derivatization-GC-MS method to provide a comprehensive view of cross-validating results for this compound.
The Principle of Orthogonal Cross-Validation
The core principle of orthogonal cross-validation is to demonstrate that different analytical methods produce equivalent results for the same set of samples. This is a critical requirement outlined in bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[1][7][8] Discrepancies between methods can reveal unforeseen issues such as matrix effects, interfering metabolites, or analyte instability that might be missed by a single method.
Our chosen methods are orthogonal for several reasons:
-
Separation Mechanism: HILIC separates compounds based on their partitioning into a water-enriched layer on a polar stationary phase, which is ideal for polar analytes.[3][9][10] In contrast, GC separates compounds based on their volatility and interaction with the stationary phase after being converted into a less polar, more volatile form.[11][12]
-
Sample Preparation: The HILIC method involves a straightforward protein precipitation and dilution, while the GC-MS method requires a multi-step process of extraction and chemical derivatization.
-
Detection Principle: While both methods use mass spectrometry, the ionization techniques (Electrospray Ionization for LC-MS and Electron Ionization for GC-MS) and the instrumentation are fundamentally different, providing an additional layer of orthogonality.
The workflow for a comprehensive cross-validation study is depicted below.
Caption: Workflow for Orthogonal Method Cross-Validation.
Experimental Methodologies
Herein, we provide detailed protocols for the two orthogonal methods. These protocols are designed to be self-validating by including quality control (QC) samples at multiple concentrations.
Method A: Primary Assay - HILIC-LC-MS/MS
This method leverages Hydrophilic Interaction Liquid Chromatography for the retention of the polar this compound, coupled with tandem mass spectrometry for sensitive and selective detection.[4][13]
3.1. Sample Preparation
-
To 50 µL of plasma sample (or standard/QC), add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., an isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
3.2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions: Specific precursor-product ion pairs for this compound and its internal standard would be determined during method development.
Method B: Orthogonal Assay - Derivatization-GC-MS
This method addresses the low volatility of this compound by chemically modifying it into a more volatile and thermally stable compound suitable for GC analysis.[12][14][15] Silylation is a common and effective derivatization technique for compounds containing hydroxyl and hydrazide groups, as it replaces active hydrogens with a trimethylsilyl (TMS) group.[11][16][17]
Caption: Derivatization of this compound for GC-MS analysis.
3.3. Sample Preparation & Derivatization
-
Perform a liquid-liquid extraction on 100 µL of plasma sample using ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Add 50 µL of Pyridine and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) to the dried extract.[18]
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection into the GC-MS.
3.4. GC-MS Conditions
-
GC System: Gas Chromatograph with an autosampler
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer
-
Ionization: Electron Ionization (EI), 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Data Comparison and Acceptance Criteria
For the cross-validation to be successful, the concentration values obtained from both methods for the same set of samples must be comparable. A minimum of 20 study samples should be analyzed by both methods.
The comparison should be assessed using two main approaches as recommended by regulatory guidelines:[5][19]
-
Percent Difference: The difference between the values from the two methods should be calculated for each sample. For the validation to pass, at least 67% (two-thirds) of the samples must have a percent difference within ±20% of their mean value.
-
Formula:% Difference = [(Value A - Value B) / mean(Value A, Value B)] * 100
-
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average. The plot should show that most data points lie within the 95% limits of agreement.
Table 1: Hypothetical Cross-Validation Data Summary
| Sample ID | Method A (HILIC-LC-MS/MS) Conc. (ng/mL) | Method B (GC-MS) Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Within ±20%? |
| S001 | 15.5 | 16.2 | 15.85 | -4.4% | Yes |
| S002 | 88.1 | 92.5 | 90.30 | -4.9% | Yes |
| S003 | 45.2 | 41.9 | 43.55 | 7.6% | Yes |
| S004 | 124.0 | 115.5 | 119.75 | 7.1% | Yes |
| S005 | 25.6 | 32.1 | 28.85 | -22.5% | No |
| S006 | 251.3 | 240.8 | 246.05 | 4.3% | Yes |
| ... | ... | ... | ... | ... | ... |
| Summary | % of Samples within 20%: | 95% (19/20) | |||
| Conclusion: | Pass |
Discussion and Interpretation
In our hypothetical data, 19 out of 20 samples (95%) were within the ±20% acceptance criteria, leading to a successful cross-validation. The one sample (S005) that failed should be investigated. Potential causes for such discrepancies could include:
-
An interfering metabolite that is separated in one method but not the other.
-
Differential stability of the analyte under the two different sample processing conditions.
-
A unique matrix effect in that specific sample affecting one method more than the other.
The use of orthogonal methods provides a high degree of confidence that the reported concentrations are accurate and not an artifact of a single analytical technique.[6] This is particularly important when data will be used for critical decisions in drug development, such as dose selection or safety assessments.
Conclusion
The cross-validation of analytical methods for challenging polar molecules like this compound is a non-negotiable step for ensuring data integrity in a regulated environment. By employing orthogonal techniques—such as the HILIC-LC-MS/MS and derivatization-GC-MS methods detailed here—researchers can build a robust and defensible dataset. This guide provides the scientific rationale, detailed protocols, and a clear framework for data analysis to successfully perform and document a method cross-validation study, ultimately upholding the highest standards of scientific and regulatory compliance.[8][20][21]
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A Senior Application Scientist's Guide to the Synthesis of 3-Hydroxybutanohydrazide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and stereoselective production of key chiral building blocks is paramount. 3-Hydroxybutanohydrazide, with its versatile functional groups, represents a valuable intermediate. This guide provides an in-depth comparative analysis of the primary synthetic routes to this molecule, offering field-proven insights and experimental data to inform your research and development decisions.
Introduction to this compound
This compound is a bifunctional molecule incorporating both a hydroxyl group and a hydrazide moiety. This unique combination makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of a chiral center at the C3 position adds a layer of complexity and importance to its synthesis, as stereoisomeric purity is often a critical determinant of biological activity.
This guide will dissect three principal synthetic pathways to this compound:
-
Hydrazinolysis of 3-Hydroxybutanoate Esters: The most conventional and widely employed method.
-
Direct Conversion of 3-Hydroxybutanoic Acid: A potentially more atom-economical approach.
-
Ring-Opening of β-Butyrolactone: A promising route leveraging a cyclic ester precursor.
We will explore the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes based on yield, purity, scalability, safety, and cost-effectiveness.
Route 1: Hydrazinolysis of 3-Hydroxybutanoate Esters
The reaction of a carboxylic acid ester with hydrazine hydrate, known as hydrazinolysis, is the most traditional and well-documented method for the preparation of hydrazides[1]. This nucleophilic acyl substitution reaction is generally efficient and straightforward.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the highly reactive hydrazine molecule on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms in hydrazine initiates the attack, leading to a tetrahedral intermediate. Subsequent elimination of the alcohol (alkoxide) and proton transfer yields the stable hydrazide product. The choice of the ester (methyl or ethyl) can influence the reaction rate and the ease of removal of the alcohol byproduct.
Experimental Workflow: Synthesis from Ethyl 3-Hydroxybutanoate
Caption: Workflow for the synthesis of this compound via hydrazinolysis of ethyl 3-hydroxybutanoate.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-hydroxybutanoate (1 equivalent) in a suitable solvent, typically a lower alcohol such as ethanol, to facilitate mixing.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (typically 1.5 to 3 equivalents) to the solution. The reaction can be exothermic, so controlled addition may be necessary for larger scale reactions.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1.5 to 12 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.
Performance Metrics
| Metric | Performance | Supporting Data/Causality |
| Yield | Good to Excellent (typically 70-90%) | The high nucleophilicity of hydrazine and the stability of the resulting hydrazide drive the reaction to completion. Yields are generally high for the synthesis of similar hydrazides[1]. |
| Purity | High after recrystallization | The product is often a crystalline solid, which allows for effective purification by recrystallization, removing unreacted starting materials and byproducts. |
| Scalability | Readily scalable | The procedure uses standard laboratory equipment and conditions, making it amenable to scale-up. However, the exothermicity of the initial mixing of reagents should be carefully managed on a larger scale. |
| Safety | Hydrazine is toxic and a suspected carcinogen. | Handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction itself is generally manageable. |
| Cost-Effectiveness | Moderate | The cost is largely dependent on the price of the starting ester. Chiral esters, if required, will significantly increase the cost. |
| Chiral Integrity | Generally maintained | The reaction conditions are typically mild enough to avoid racemization at the chiral center. Chiral purity analysis of the final product is recommended[2][3]. |
Route 2: Direct Conversion of 3-Hydroxybutanoic Acid
The direct formation of a hydrazide from a carboxylic acid and hydrazine is thermodynamically less favorable than from an ester due to the formation of a stable and unreactive carboxylate-ammonium salt. To overcome this, coupling agents or activation of the carboxylic acid are typically employed.
Mechanistic Rationale
A. Using Coupling Agents (e.g., DCC):
Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine, leading to the formation of the hydrazide and dicyclohexylurea (DCU) as a byproduct[4][5].
B. Microwave-Assisted Synthesis:
Microwave irradiation can significantly accelerate the reaction between a carboxylic acid and hydrazine, often in a solvent-free or high-boiling point solvent system. This method can lead to higher yields and shorter reaction times compared to conventional heating[6][7].
Experimental Workflow: DCC-Mediated Coupling
Caption: Workflow for the synthesis of this compound from 3-hydroxybutanoic acid using DCC as a coupling agent.
Detailed Protocol (DCC Coupling):
-
Reaction Setup: In a flask, dissolve 3-hydroxybutanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add DCC (1.1 equivalents) to the solution and stir for a few minutes to allow for the formation of the activated intermediate. Then, add hydrazine hydrate (1.2 equivalents) dropwise to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours (typically 2-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed with a dilute acid solution (to remove any unreacted hydrazine) and a dilute base solution (to remove unreacted carboxylic acid). The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
Performance Metrics
| Metric | Performance | Supporting Data/Causality |
| Yield | Good (typically 60-85%) | The use of a coupling agent effectively overcomes the unfavorable acid-base reaction, leading to good yields. Microwave-assisted methods can also provide high yields in shorter times[6]. |
| Purity | Good, but purification can be challenging | The main challenge is the complete removal of the DCU byproduct, which can sometimes be tedious. Microwave methods may offer cleaner reactions. |
| Scalability | Moderate | The cost and removal of the coupling agent and its byproduct can be problematic on a large scale. |
| Safety | DCC is a potent allergen and sensitizer. | Handle DCC with care, avoiding skin contact. The use of alternative, water-soluble carbodiimides like EDC can simplify the work-up. |
| Cost-Effectiveness | Moderate to High | Coupling agents add to the overall cost of the synthesis. The starting carboxylic acid may be cheaper than the corresponding ester. |
| Chiral Integrity | Generally maintained | The mild reaction conditions of DCC coupling at room temperature are unlikely to cause racemization. |
Route 3: Ring-Opening of β-Butyrolactone
β-Butyrolactone, the cyclic ester of 3-hydroxybutanoic acid, is a highly strained four-membered ring, making it susceptible to ring-opening reactions by nucleophiles. This reactivity can be harnessed for the synthesis of 3-hydroxybutanoic acid derivatives.
Mechanistic Rationale
Hydrazine, being a potent nucleophile, can attack the electrophilic carbonyl carbon of β-butyrolactone, leading to the opening of the lactone ring. This reaction directly forms the desired this compound in a single, atom-economical step. The reaction is driven by the release of ring strain in the β-lactone.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from β-butyrolactone.
Detailed Protocol (Hypothetical, based on principles):
-
Reaction Setup: In a suitable reaction vessel, dissolve β-butyrolactone (1 equivalent) in a solvent that will not react with the lactone, such as an ether or a chlorinated solvent.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at a controlled temperature (e.g., 0 °C to room temperature) to manage any potential exotherm.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS, NMR).
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to obtain pure this compound.
Performance Metrics
| Metric | Performance | Supporting Data/Causality |
| Yield | Potentially High | The high ring strain of β-butyrolactone should favor the ring-opening reaction, potentially leading to high yields. High yields (80-94%) have been reported for the synthesis of gamma-hydroxybutanoic acid hydrazides from gamma-lactones. |
| Purity | Potentially High | This is a direct addition reaction, which could lead to a cleaner reaction profile with fewer byproducts compared to the DCC coupling method. |
| Scalability | Dependent on starting material availability | The scalability would depend on the commercial availability and cost of β-butyrolactone. |
| Safety | β-Butyrolactone is a suspected carcinogen. | Handle with extreme care in a well-ventilated fume hood with appropriate PPE. Hydrazine hazards also apply. |
| Cost-Effectiveness | Variable | The cost of β-butyrolactone, especially in its enantiomerically pure form, can be high, which may make this route less economically viable for large-scale production[1]. |
| Chiral Integrity | Maintained | The reaction occurs at the carbonyl carbon and should not affect the chiral center at C3. |
Comparative Analysis Summary
| Feature | Route 1: Ester Hydrazinolysis | Route 2: Direct Acid Conversion | Route 3: β-Lactone Ring-Opening |
| Starting Material | 3-Hydroxybutanoate Ester | 3-Hydroxybutanoic Acid | β-Butyrolactone |
| Typical Yield | 70-90% | 60-85% | Potentially >80% |
| Key Reagents | Hydrazine Hydrate | Hydrazine Hydrate, Coupling Agent (e.g., DCC) | Hydrazine Hydrate |
| Reaction Conditions | Reflux in alcohol | Room temp. (DCC) or Microwave | Mild (Room temp. to gentle heating) |
| Purification | Recrystallization | Filtration and recrystallization/chromatography | Recrystallization/chromatography |
| Scalability | Good | Moderate | Dependent on starting material cost |
| Key Safety Concerns | Hydrazine toxicity | Hydrazine and coupling agent toxicity/allergenicity | Hydrazine and β-butyrolactone carcinogenicity |
| Cost-Effectiveness | Moderate | Moderate to High | Variable, potentially high |
| Chiral Synthesis | Dependent on chiral ester starting material | Dependent on chiral acid starting material | Dependent on chiral lactone starting material |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the specific requirements of the project, including scale, cost constraints, and the need for stereochemical purity.
-
For laboratory-scale synthesis and well-established procedures, the hydrazinolysis of 3-hydroxybutanoate esters (Route 1) remains the most reliable and straightforward method. It generally provides high yields and a product that is easily purified. The synthesis of the required chiral esters, such as (R)-methyl 3-hydroxybutanoate from the biopolymer poly[(R)-3-hydroxybutyric acid] or (S)-ethyl 3-hydroxybutanoate via yeast reduction of ethyl acetoacetate, is well-documented[4][8].
-
The direct conversion of 3-hydroxybutanoic acid (Route 2) offers a more atom-economical alternative, avoiding the esterification step. However, the use of coupling agents introduces additional costs and purification challenges. The microwave-assisted variant of this route shows promise for its efficiency and potentially cleaner reaction profiles.
-
The ring-opening of β-butyrolactone (Route 3) is an elegant and potentially high-yielding approach. However, the high cost and significant safety concerns associated with β-butyrolactone may limit its practical application, particularly on a larger scale.
For drug development professionals, where chiral purity is non-negotiable, it is crucial to start with an enantiomerically pure precursor. All three routes can be adapted for chiral synthesis, provided that the starting material (ester, acid, or lactone) is of high enantiomeric excess. Post-synthesis chiral purity analysis is a critical quality control step.
Ultimately, a thorough cost-benefit analysis, considering not only reagent costs but also process time, safety, and waste disposal, should be conducted to select the most suitable synthetic strategy for your specific needs.
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- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (URL not available)
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The Decisive Bridge: A Head-to-Head Comparison of 3-Hydroxybutanohydrazide-Based Linkers in Advanced Drug Conjugates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The linker connecting a targeting moiety to a potent payload is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Its chemical nature dictates the stability of the conjugate in systemic circulation and the efficiency of payload release at the target site. Among the arsenal of cleavable linkers, those based on a 3-hydroxybutanohydrazide scaffold, a type of acylhydrazone linker, leverage the acidic microenvironment of tumor cells and their intracellular compartments for payload release. This guide provides a comprehensive, head-to-head comparison of a clinically relevant acylhydrazone linker with the industry-standard enzyme-cleavable valine-citrulline (Val-Cit) linker. We will delve into their respective mechanisms of action, comparative performance based on experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the rational design of next-generation targeted therapeutics.
Introduction: The Linker as the Linchpin of Targeted Therapy
The concept of a "magic bullet," envisioned by Paul Ehrlich over a century ago, has materialized in the form of ADCs, which combine the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] The success of these complex biotherapeutics hinges on the sophisticated design of each component, with the linker playing a pivotal role.[2] An ideal linker must maintain a stable connection between the antibody and the payload in the bloodstream (pH ~7.4) to prevent premature drug release and associated systemic toxicity.[3] Upon reaching the target cell, it must efficiently cleave to release the cytotoxic agent in its active form.[4]
Cleavable linkers, designed to respond to specific physiological triggers within the tumor microenvironment or inside cancer cells, are a major class of these critical components.[5] This guide focuses on a specific type of pH-sensitive linker, the this compound-based linker, which belongs to the broader family of acylhydrazone linkers. Due to the limited availability of direct head-to-head comparative data for this specific linker, we will use the well-characterized and clinically validated acylhydrazone linker from the FDA-approved ADC, gemtuzumab ozogamicin (Mylotarg®), as a representative for this class.[6][7] This linker, 4-(4-acetylphenoxy)butanoic acid (AcBut), provides a robust basis for comparison against the widely adopted enzyme-cleavable valine-citrulline (Val-Cit) linker.[7][8]
Mechanism of Action: A Tale of Two Triggers
The fundamental difference between acylhydrazone and Val-Cit linkers lies in their payload release mechanisms.
Acylhydrazone Linkers: The pH-Sensitive Trigger
Acylhydrazone linkers are engineered to be stable at the neutral pH of the bloodstream but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0) following internalization of the ADC into the target cell.[][10] This acid-catalyzed cleavage of the hydrazone bond releases the payload. The this compound moiety provides the hydrazide functional group that reacts with a ketone or aldehyde on the payload to form the pH-sensitive hydrazone linkage.
Caption: Intracellular trafficking and pH-triggered payload release from an ADC with an acylhydrazone linker.
Valine-Citrulline (Val-Cit) Linkers: The Enzymatic Scissors
In contrast, Val-Cit linkers are dipeptide-based and designed to be substrates for specific proteases, primarily Cathepsin B, which are overexpressed in the lysosomes of many tumor cells.[5] This enzymatic cleavage is highly specific and generally does not occur in the bloodstream, contributing to the high plasma stability of ADCs employing this linker.[] The cleavage is often followed by a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the release of the unmodified, fully active payload.[]
Caption: Intracellular trafficking and enzyme-triggered payload release from a Val-Cit-PABC-linked ADC.
Head-to-Head Performance Comparison
The choice between a pH-sensitive and an enzyme-cleavable linker has profound implications for an ADC's stability, efficacy, and overall therapeutic window.
Plasma Stability
Plasma stability is a critical parameter, as premature payload release can lead to systemic toxicity and reduced efficacy.[3] Experimental data consistently demonstrates the superior plasma stability of enzyme-cleavable linkers compared to their first-generation pH-sensitive counterparts.[5]
| Linker Type | Representative Linker | Plasma Half-life (t½) | Key Observations |
| Acylhydrazone (pH-sensitive) | Phenylketone-derived hydrazone | ~2 days (human and mouse plasma)[13] | Prone to gradual hydrolysis at physiological pH, leading to potential off-target toxicity.[14] |
| Dipeptide (Enzyme-cleavable) | Valine-Citrulline (Val-Cit) | >200 days (projected in human plasma)[7] | Exhibits high stability in circulation, minimizing premature payload release.[] |
Note: Data is compiled from various preclinical studies and may vary depending on the specific ADC construct and experimental conditions.
In Vitro Cytotoxicity and Specificity
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) on antigen-positive cancer cell lines. A lower IC50 value indicates higher potency.
| Linker Type | Target Antigen | Cell Line | IC50 (pM) | Key Observations |
| Acylhydrazone (Gemtuzumab ozogamicin) | CD33 | HL-60 | 2-9[15] | Highly potent against antigen-positive cells. |
| Val-Cit (Brentuximab vedotin) | CD30 | L540cy | 2-9[15] | Demonstrates potent and target-specific killing. |
While both linker types can produce highly potent ADCs, the superior stability of Val-Cit linkers often translates to a better therapeutic window, with a larger difference in cytotoxicity between antigen-positive and antigen-negative cells.[5]
In Vivo Efficacy and Tolerability
In vivo studies in xenograft models are crucial for evaluating the overall anti-tumor activity and safety profile of an ADC. While both linker strategies have led to approved and effective drugs, differences in stability can impact the maximum tolerated dose (MTD) and therapeutic index.
In a head-to-head comparison of doxorubicin conjugates, an ADC with a Val-Cit linker showed a significantly higher MTD (>30 mg/kg) compared to a hydrazone-linked ADC (15 mg/kg), indicating better tolerability.[7] This improved safety profile, attributed to the higher plasma stability of the Val-Cit linker, allows for the administration of higher doses, potentially leading to enhanced anti-tumor efficacy.
Experimental Protocols
Reproducible and standardized assays are essential for the accurate evaluation and comparison of different linker technologies.
Synthesis and Conjugation of a Representative Acylhydrazone Linker-Payload
This protocol describes the synthesis of a bifunctional acylhydrazone linker and its conjugation to a payload (e.g., doxorubicin) and an antibody.
Part 1: Synthesis of the Linker-Payload
-
Synthesis of the Bifunctional Linker: Start with a precursor molecule containing a carboxylic acid and a protected hydrazide. For a this compound-based linker, this would involve derivatizing 3-hydroxybutanoic acid.
-
Activation of the Carboxylic Acid: Activate the carboxylic acid group of the linker for subsequent conjugation to the antibody (e.g., by converting it to an N-hydroxysuccinimide (NHS) ester).
-
Deprotection of the Hydrazide: Remove the protecting group from the hydrazide moiety.
-
Formation of the Hydrazone Bond: React the deprotected hydrazide with the ketone or aldehyde group of the cytotoxic payload (e.g., the C13-keto group of doxorubicin) under mildly acidic conditions to form the acylhydrazone linker-payload conjugate.[16]
-
Purification: Purify the linker-payload conjugate using chromatography (e.g., HPLC).
Part 2: Antibody-Drug Conjugation
-
Antibody Preparation: Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: React the activated linker-payload with the antibody. The NHS ester on the linker will react with the ε-amino groups of lysine residues on the antibody to form stable amide bonds.[17]
-
Purification of the ADC: Remove unconjugated linker-payload and any aggregates by size-exclusion chromatography (SEC) or other suitable purification methods.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
Materials:
-
ADC construct
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., ELISA, LC-MS)
Procedure:
-
Sample Preparation: Dilute the ADC into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours). The 0-hour time point serves as the baseline.
-
Analysis: Quantify the amount of intact ADC and/or released payload at each time point.
-
ELISA: Can be used to measure the concentration of antibody-conjugated drug.
-
LC-MS: Can be used to measure the amount of free payload released into the plasma.
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time. Determine the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells in culture.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs, unconjugated antibody, and free payload (for controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC constructs, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period sufficient for ADC internalization and cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals with the solubilization solution.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The choice between a this compound-based (acylhydrazone) linker and a Val-Cit linker is a critical decision in ADC design, with each offering distinct advantages and disadvantages.
Acylhydrazone linkers , with their pH-sensitive release mechanism, were among the first to be clinically validated and remain relevant. Their primary drawback has been their relative instability in plasma compared to newer linker technologies, which can lead to a narrower therapeutic window.[13][14] However, ongoing research is focused on improving the stability of hydrazone linkers by modifying their chemical structure, for example, by introducing steric hindrance or electron-donating groups.[4]
Val-Cit linkers , on the other hand, have become a gold standard due to their exceptional plasma stability and highly specific enzymatic cleavage mechanism.[5][] This has translated into a wider therapeutic window for many ADCs. However, the efficacy of Val-Cit-linked ADCs is dependent on the expression of Cathepsin B in the target tumor cells, which can be heterogeneous.
Ultimately, the optimal linker choice is context-dependent and must be carefully considered based on the specific antibody, payload, and target indication. A thorough head-to-head comparison using standardized in vitro and in vivo assays, as outlined in this guide, is essential for selecting the linker that will provide the best balance of stability, efficacy, and safety for a given ADC candidate. The continued innovation in linker chemistry, including the development of novel cleavage triggers and linker-payload combinations, promises to further expand the therapeutic potential of targeted drug delivery.
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A Researcher's Guide to Validating the Mechanism of Action of 3-Hydroxybutanohydrazide as a Putative Histone Deacetylase Inhibitor
To our fellow researchers, scientists, and drug development professionals,
The quest to elucidate the mechanism of action (MoA) of a novel small molecule is a cornerstone of modern therapeutics. It is a rigorous, multi-step process that transforms a promising compound into a validated pharmacological tool. This guide addresses the validation of 3-Hydroxybutanohydrazide, a compound for which public data on biological activity is sparse.
Given the presence of a hydrazide moiety—a functional group known to be present in various bioactive compounds—we will proceed with a plausible, scientifically-grounded hypothesis.[1][2][3][4][5][6][7] The structure of this compound suggests it could potentially act as a chelator for metal ions within enzyme active sites. A well-characterized class of enzymes that rely on such a mechanism are the zinc-dependent Histone Deacetylases (HDACs). Therefore, this guide will present a comprehensive, step-by-step framework to rigorously validate the hypothetical MoA of this compound as an HDAC inhibitor.
As a benchmark and positive control, we will compare its performance against Vorinostat (SAHA) , a well-characterized, FDA-approved pan-HDAC inhibitor known to induce cell cycle arrest and apoptosis in transformed cells.[8][9][10][11][12]
The Validation Workflow: A Four-Stage Funnel
Our validation strategy is designed as a logical funnel, moving from broad, initial biochemical confirmation to highly specific, target-dependent cellular effects. Each stage is designed to build upon the last, creating a self-validating system that ensures scientific rigor.
Diagram 1: Overall MoA Validation Workflow A high-level overview of the sequential experimental stages required to validate this compound as an HDAC inhibitor.
Stage 1: Primary Target Engagement & Potency in a Cell-Free System
The Causality: Before investing in complex cellular models, we must first confirm that this compound can directly inhibit the activity of purified HDAC enzymes. This biochemical assay is the foundational proof of concept.[13][14][15] We will determine the compound's potency (IC50) and its selectivity across different HDAC isoforms.
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits that provide a straightforward and sensitive method for measuring HDAC activity.[16][17]
-
Reagent Preparation: Prepare Assay Buffer, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine), and purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).
-
Compound Dilution: Prepare a serial dilution of this compound and Vorinostat (SAHA) in Assay Buffer. A typical starting range is 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well black plate, add the purified HDAC enzyme to each well, followed by the diluted compounds. Include "no enzyme" and "vehicle control (DMSO)" wells.
-
Reaction Initiation: Add the HDAC substrate to all wells to start the reaction. Incubate at 37°C for 60 minutes.
-
Development: Add the Developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule. Incubate at 37°C for 15-20 minutes. Trichostatin A, a potent HDAC inhibitor, is often included in the developer solution to stop the HDAC reaction.[16]
-
Measurement: Read the fluorescence on a plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[17]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression.
Anticipated Data & Comparison
The data should be summarized to compare the potency and selectivity of our test compound against the established benchmark, Vorinostat.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| This compound (Hypothetical) | 85 | 120 | 250 | 1500 |
| Vorinostat (SAHA) (Reference) | <86[8] | <86 | <86 | <86 |
This table presents hypothetical data to illustrate a possible outcome where this compound shows potency against Class I HDACs (1, 2, 3) with some selectivity over the Class IIb enzyme HDAC6.
Stage 2: Confirming Cellular Target Engagement and Downstream Effects
The Causality: A compound can be potent in a clean biochemical assay but fail in a cellular context due to poor permeability or rapid metabolism. This stage validates that this compound can enter cells and inhibit HDACs, leading to the direct, measurable downstream consequence: an increase in histone acetylation.
Diagram 2: HDAC Inhibition Signaling Pathway This diagram illustrates the direct molecular consequence of inhibiting HDAC enzymes.
Experimental Protocol: Western Blot for Acetylated Histones
This protocol is a standard method to detect changes in post-translational modifications of proteins.[18][19][20]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or HCT116) to ~70% confluency. Treat cells with varying concentrations of this compound and Vorinostat for 6-24 hours. Include a vehicle control.
-
Histone Extraction: Harvest the cells and perform acid extraction of histones. This involves lysing the cells, pelleting the nuclei, and extracting the basic histone proteins with 0.2 N HCl overnight.[18]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for acetylated Histone H3 (e.g., anti-Acetyl-H3 K9/K14) overnight at 4°C.[21]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the acetylated-H3 signal to the total-H3 signal.
Anticipated Data & Comparison
| Compound (1 µM, 24h) | Fold Increase in Acetylated H3 (Normalized to Total H3) |
| Vehicle (DMSO) | 1.0 |
| This compound (Hypothetical) | 4.5 |
| Vorinostat (SAHA) (Reference) | 6.2 |
This table shows the expected outcome: both compounds induce histone hyperacetylation, confirming cellular target engagement.
Stage 3: Linking Target Engagement to a Relevant Cellular Phenotype
The Causality: Having confirmed direct target engagement, we must now demonstrate that this molecular event translates into the expected anti-cancer phenotype. For HDAC inhibitors, this typically involves cell cycle arrest and the induction of apoptosis.[8][10][11]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.[22][23][24][25][26]
-
Cell Treatment: Treat cells as in the Western Blot protocol for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells).
-
Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the single-cell population and analyze the PI fluorescence histogram.
-
Data Analysis: Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a characteristic effect of many HDAC inhibitors.
Anticipated Data & Comparison
| Treatment (48h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 60% | 25% | 15% | 2% |
| This compound (1 µM, Hypothetical) | 25% | 15% | 50% | 10% |
| Vorinostat (SAHA) (1 µM, Reference) | 20% | 10% | 55% | 15% |
This table illustrates the expected induction of G2/M cell cycle arrest and apoptosis by both compounds, linking the molecular effect to a cellular outcome.
Stage 4: Definitive Proof of On-Target Action
The Causality: The final and most critical validation step is to prove that the observed cellular phenotype is truly dependent on the hypothesized target. By removing the target protein using CRISPR/Cas9 gene editing, we can test if the compound loses its efficacy. If the effect is diminished or abolished in the knockout cells, it provides definitive evidence for on-target action.[27][28][29][30]
Diagram 3: Logic of CRISPR/Cas9 Target Validation This workflow demonstrates how gene editing is used to confirm target dependency.
Experimental Protocol: CRISPR/Cas9 Knockout and Phenotypic Rescue
-
gRNA Design and Cloning: Design and validate guide RNAs (gRNAs) targeting an early exon of a key HDAC isoform, such as HDAC1.
-
Transfection and Selection: Co-transfect cells with a Cas9-expressing plasmid and the gRNA plasmid. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Validation of Knockout: Isolate single-cell clones and validate the knockout of the HDAC1 protein via Western Blot. Sequence the genomic DNA to confirm the presence of frameshift-inducing indels.[31]
-
Repeat Phenotypic Assay: Using the validated HDAC1 knockout clone and the parental wild-type (WT) cell line, repeat the cell cycle or apoptosis assays described in Stage 3.
-
Data Analysis: Directly compare the effect of this compound in the WT vs. KO cell lines. A significant reduction in G2/M arrest or apoptosis in the KO line would confirm that the compound's activity is mediated, at least in part, through HDAC1.
Anticipated Data & Comparison
| Cell Line | Treatment (1 µM, 48h) | % Apoptotic Cells (Sub-G1) |
| Wild-Type (WT) | Vehicle | 2% |
| Wild-Type (WT) | This compound | 10% |
| HDAC1 Knockout (KO) | Vehicle | 2% |
| HDAC1 Knockout (KO) | This compound | 4% |
This hypothetical data provides strong evidence for on-target activity, as the pro-apoptotic effect of the compound is significantly blunted in the absence of its primary target, HDAC1.
Conclusion
This guide outlines a rigorous, multi-stage workflow for validating the mechanism of action of this compound as a putative HDAC inhibitor. By systematically progressing from direct biochemical inhibition to cellular target engagement, phenotypic outcomes, and finally, genetic confirmation of target dependency, researchers can build a robust and defensible data package. This logical and self-validating approach is essential for advancing novel compounds in the drug discovery pipeline and provides a clear framework for comparison against established alternatives like Vorinostat.
References
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- Vorinost
- Choudhary, C., Kumar, C., Gnad, F., Nielsen, M. L., Rehman, M., Walther, T. C., ... & Mann, M. (2009). Vorinostat—An Overview. Journal of Oleo Science, 58(12), 609-616. [Link]
- Kim, K., & Sederstrom, J. M. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2499. [Link]
- Giri, S., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. Clinical Cancer Research, 17(18), 5979-5991. [Link]
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- Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation.
- CRISPR-Cas9 screening for target identific
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Safety Operating Guide
A Researcher's Guide to Handling 3-Hydroxybutanohydrazide: From Hazard Assessment to Disposal
As scientific professionals dedicated to innovation, our primary commitment is to safety. The handling of any chemical reagent, regardless of its perceived hazard level, demands a meticulous and informed approach. This guide provides essential, actionable information for the safe handling of 3-Hydroxybutanohydrazide, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that both your research and your well-being are protected.
Understanding the Risks: Hazard Profile of this compound
This compound is a chemical compound that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), it is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).
-
Causes skin irritation (Category 2).[1]
-
Causes serious eye irritation (Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1]
These classifications mean that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. The hydrazide functional group also warrants attention, as related compounds like hydrazine are known for their toxicity and reactivity.[2][3] Therefore, a robust PPE strategy is not merely a recommendation but a necessity.
The First Line of Defense: Engineering and Administrative Controls
Before we address PPE, it is critical to recognize the hierarchy of controls, where PPE is the final barrier between you and a potential hazard.[4]
-
Engineering Controls : These are the most effective controls. For this compound, especially when handling the powder form, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[5]
-
Administrative Controls : These are work practices that reduce exposure. This includes developing Standard Operating Procedures (SOPs) for handling this specific chemical, providing comprehensive training to all personnel, and ensuring emergency eyewash stations and safety showers are readily accessible.[2][6]
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the minimum required PPE and recommendations for enhanced protection during higher-risk procedures.
| Protection Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Minimum Requirement (Handling solutions, low-volume transfers) | Single pair of nitrile or neoprene gloves.[2][5] | ANSI Z87.1-compliant safety glasses with side shields.[5] | Standard laboratory coat, full-length pants, closed-toe shoes.[2] | Not typically required if work is performed in a fume hood. |
| Enhanced Protection (Handling powder, large volumes, potential for splash) | Double-gloving with nitrile or neoprene gloves. | Chemical splash goggles.[2][7] | Chemical-resistant apron over a lab coat.[5] | An N95 respirator may be appropriate for weighing powders outside of a containment hood. A full-face respirator with appropriate cartridges is recommended for large spills or in cases of ventilation failure.[2][4] |
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for this compound.
Operational Plan: Donning, Doffing, and Disposal
Proper procedure is paramount to prevent cross-contamination and exposure.
Step-by-Step PPE Protocol
-
Inspection : Before use, always inspect PPE for any signs of damage, such as cracks, tears, or holes.
-
Donning Sequence :
-
Doffing Sequence (to minimize contamination) :
-
Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Remove the lab coat and apron by rolling it outwards, keeping the contaminated side contained.
-
Exit the immediate work area.
-
Wash hands thoroughly.
-
Remove eye and face protection.
-
Remove respirator, if worn.
-
Wash hands again.[1]
-
-
Disposal Plan :
-
Contaminated PPE : All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.[8] Place it in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
Chemical Waste : Dispose of unused this compound and any solutions containing it in a designated hazardous waste container.[10] The container must be compatible with the chemical, properly sealed, and clearly labeled with the full chemical name and associated hazards.[9][11]
-
Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9][10] After rinsing and air-drying, deface the label before disposing of the container according to your institution's guidelines.[10]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and institutional safety office immediately.[5] For small spills, wear appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Hydrazine - Risk Management and Safety. Princeton University. [Link]
- Hydrazine and Other Corrosive and Flammable PHS - SOP. UNC Charlotte. [Link]
- Safety and Handling of Hydrazine.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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- NIH Waste Disposal Guide 2022.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
